Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 8-oxo-1,7-diazaspiro[3.4]octane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-7-5-11(13)4-6-12-8(11)14/h4-7H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGRDRVURHCUPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681034 | |
| Record name | tert-Butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049730-83-7 | |
| Record name | tert-Butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Physicochemical properties of Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate
An In-Depth Technical Guide to Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate : A Modern Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel, three-dimensional molecular architectures is a paramount objective in modern medicinal chemistry. Moving beyond the confines of "flat" aromatic systems, sp³-rich scaffolds offer a pathway to improved physicochemical properties, enhanced metabolic stability, and novel intellectual property. The 1,6-diazaspiro[3.4]octane framework has recently emerged as a privileged structure, lauded for its conformational rigidity and synthetic accessibility.[1][2] This guide provides a detailed examination of a key derivative, This compound , a versatile building block incorporating a strained β-lactam ring. We will explore its core physicochemical properties, propose a robust synthetic strategy, and discuss its potential applications in the design of next-generation therapeutics.
Introduction: The Rationale for Spirocyclic Scaffolds
The 1,6-diazaspiro[3.4]octane core is a rising star in medicinal chemistry, offering a rigid, three-dimensional framework that can present substituents in well-defined spatial vectors.[1] This structural rigidity is advantageous for optimizing ligand-target interactions, potentially leading to enhanced potency and selectivity. The incorporation of a β-lactam (azetidin-2-one) ring into this spirocyclic system, as seen in this compound, introduces a unique set of chemical and biological characteristics. β-lactams are not only the cornerstone of a major class of antibiotics but are also recognized as versatile intermediates in organic synthesis and as core components in various bioactive molecules, including cholesterol absorption inhibitors and antiviral agents.[3][4]
The subject of this guide, with its orthogonally protected nitrogens—one as a stable Boc-carbamate and the other as a reactive lactam—is an exemplary building block for library synthesis and focused drug design campaigns.
Physicochemical Properties: A Predictive Analysis
While extensive experimental data for this specific molecule is not publicly available, we can predict its key physicochemical properties based on its structure and data from closely related analogs.
| Property | Predicted Value / Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C₁₁H₁₈N₂O₃ | Derived from the chemical structure. |
| Molecular Weight | 226.27 g/mol | Calculated from the molecular formula.[5] |
| Appearance | White to off-white solid | Typical for similar small organic molecules with this functionality.[6] |
| Solubility | Soluble in polar organic solvents (e.g., DCM, MeOH, DMSO). Limited solubility in water and non-polar solvents (e.g., hexanes). | The Boc group and hydrocarbon backbone confer some lipophilicity, while the lactam and carbamate carbonyls provide polarity. |
| XlogP | ~0.1 - 0.9 | This predicted lipophilicity is in a favorable range for drug-likeness. A related isomer, tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate, has a predicted XlogP of 0.1.[7] The reduced analog, tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate, has a predicted XlogP of 0.8.[8] |
| Stability | Stable under standard storage conditions. Sensitive to strong acids (cleavage of Boc group) and nucleophiles/strong bases (opening of the β-lactam ring). | The β-lactam ring is inherently strained and susceptible to nucleophilic attack.[9] The tert-butyloxycarbonyl (Boc) protecting group is famously acid-labile. |
Synthesis and Purification: A Proposed Protocol
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-(1-Boc-pyrrolidin-3-ylidene)-1-phenylmethanamine
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To a solution of 1-Boc-pyrrolidin-3-one (1.0 eq) in toluene, add benzylamine (1.1 eq).
-
Fit the reaction vessel with a Dean-Stark apparatus and reflux the mixture until the calculated amount of water has been collected.
-
Cool the reaction mixture and concentrate under reduced pressure to yield the crude imine, which can be used in the next step without further purification.
-
Causality: The removal of water drives the equilibrium towards the formation of the imine. Toluene is an excellent solvent for azeotropic water removal.
-
Step 2: Synthesis of Tert-butyl 2-benzyl-5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate
-
Dissolve the crude imine from Step 1 in anhydrous dichloromethane (DCM) and cool the solution to 0 °C under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add a solution of acetyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture. The acetyl chloride and triethylamine will react in situ to form the ketene.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Causality: The Staudinger reaction is a concerted [2+2] cycloaddition. The use of a non-nucleophilic base like triethylamine is crucial to generate the ketene without competing side reactions.
-
Step 3: Synthesis of this compound (Target Compound)
-
Dissolve the purified product from Step 2 in methanol or ethyl acetate.
-
Add palladium on carbon (10% w/w, ~5 mol%) to the solution.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product.
-
Causality: Palladium-catalyzed hydrogenolysis is a standard and highly effective method for cleaving N-benzyl groups, leaving the Boc group and the β-lactam ring intact under these neutral conditions.
-
Spectral Characterization (Predicted)
The following are predicted key signals that would confirm the structure of the target compound:
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~4.0-3.5 ppm (m, 4H): Protons on the pyrrolidine ring adjacent to the Boc-protected nitrogen.
-
δ ~3.2-2.8 ppm (m, 3H): Protons on the β-lactam ring and the remaining pyrrolidine ring protons. A key signal would be the proton on the nitrogen of the lactam, which would likely appear as a broad singlet around 6-7 ppm, or it may exchange.
-
δ 1.48 ppm (s, 9H): The characteristic singlet for the nine equivalent protons of the tert-butyl group.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~170 ppm: Carbonyl carbon of the β-lactam.
-
δ ~155 ppm: Carbonyl carbon of the Boc-carbamate.
-
δ ~80 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~60-70 ppm: Spirocyclic quaternary carbon.
-
δ ~50-40 ppm: Methylene carbons of the pyrrolidine and azetidinone rings.
-
δ 28.4 ppm: Methyl carbons of the tert-butyl group.
-
-
IR (ATR, cm⁻¹):
-
~1750 cm⁻¹: A strong, characteristic C=O stretch for the strained four-membered β-lactam ring.
-
~1690 cm⁻¹: C=O stretch for the Boc-carbamate.
-
~3200 cm⁻¹: N-H stretch of the lactam.
-
~2970 cm⁻¹: C-H stretches of the aliphatic and tert-butyl groups.
-
-
Mass Spectrometry (ESI+):
-
m/z (M+H)⁺: 227.13
-
m/z (M+Na)⁺: 249.11
-
Reactivity and Applications in Drug Discovery
The true value of this compound lies in its potential as a versatile intermediate for creating diverse molecular libraries.
Chemical Reactivity Profile
Caption: Key reactivity pathways of the target compound.
-
Functionalization of the Lactam Nitrogen (N6): The N-H bond of the β-lactam is amenable to a variety of reactions. Deprotonation with a suitable base (e.g., NaH) followed by treatment with an electrophile allows for N-alkylation or N-acylation. Modern cross-coupling methodologies like the Buchwald-Hartwig amination could be employed for N-arylation, providing access to a wide array of analogs.
-
Deprotection and Functionalization of the Pyrrolidine Nitrogen (N1): The Boc group can be selectively removed under acidic conditions (e.g., TFA in DCM, or HCl in dioxane), leaving the β-lactam intact. The resulting free secondary amine is a key handle for diversification. It can be functionalized via reductive amination, amide bond formation, sulfonylation, or urea formation, enabling the exploration of structure-activity relationships at this position.
-
β-Lactam Ring Opening: The strained four-membered ring can be opened by nucleophiles, such as in hydrolysis or aminolysis reactions.[9] This reactivity can be exploited to convert the spirocycle into novel amino acid derivatives, providing yet another avenue for structural diversification.
Applications in Medicinal Chemistry
The diazaspiro[3.4]octane scaffold has already shown significant promise. A related series was identified in a high-throughput screen against Plasmodium falciparum, the parasite responsible for malaria, demonstrating activity against multiple stages of its lifecycle.[11] The unique 3D geometry of this scaffold is likely key to its biological activity.
By using this compound, researchers can:
-
Rapidly Build Libraries: The orthogonal protecting groups allow for systematic and independent modification at both nitrogen atoms, making it an ideal scaffold for parallel synthesis.
-
Access Novel Chemical Space: The sp³-rich, rigid nature of the core moves away from flat, aromatic compounds, which can lead to improved ADME (absorption, distribution, metabolism, and excretion) properties and novel biological activities.[2]
-
Serve as a Peptidomimetic: The rigid structure can be used to mimic peptide turns, a common strategy in the design of protease inhibitors and other agents that target protein-protein interactions.[3]
Conclusion
This compound represents a valuable and versatile tool for the modern medicinal chemist. Its synthesis, while requiring a multi-step approach, relies on well-established and robust chemical transformations. The compound's unique architecture, combining a privileged spirocyclic core with a reactive β-lactam and a selectively addressable protected amine, provides multiple handles for diversification. As the pharmaceutical industry continues to seek out novel, three-dimensional structures to tackle challenging biological targets, scaffolds like this are poised to play an increasingly important role in the discovery of the next generation of therapeutics.
References
-
An update on the synthesis and reactivity of spiro-fused β-lactams. (2018). ResearchGate. Available at: [Link]
-
Regiospecific β-lactam ring-opening/recyclization reactions of N-aryl-3-spirocyclic-β-lactams catalyzed by a Lewis-Brønsted acids combined superacid catalyst system: a new entry to 3-spirocyclicquinolin-4(1H)-ones. (2012). PubMed. Available at: [Link]
-
Synthesis and reactivity of spiro-fused beta-lactams. (2019). ResearchGate. Available at: [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams. (2010). PubMed Central. Available at: [Link]
-
tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate. Apeiron Synthesis. Available at: [Link]
-
tert-Butyl 5-oxo-1,6-diazaspiro(3.4)octane-1-carboxylate. PubChem. Available at: [Link]
-
tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate. PubChem. Available at: [Link]
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tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. PubChem. Available at: [Link]
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Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. MDPI. Available at: [Link]
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tert-butyl 5-oxo-2, 6-diazaspiro[3.4]octane-2-carboxylate, min 97%, 250 mg. CP Lab Safety. Available at: [Link]
- Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. Google Patents.
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Discovery of tert -Butyl Ester Based 6-Diazo-5-oxo- l -norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. ResearchGate. Available at: [Link]
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Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]
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Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available at: [Link]
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Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. Available at: [Link]
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Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate. PubChemLite. Available at: [Link]
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An In-Depth Technical Guide to Dabrafenib (GSK2118436): Properties, Mechanisms, and Applications in Research and Drug Development
Senior Application Scientist Note: The CAS number provided in the topic, 1049730-83-7, corresponds to the chemical intermediate tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate. However, the request for an in-depth technical guide on its properties and uses, particularly for an audience of researchers and drug development professionals, strongly indicates an interest in a bioactive pharmaceutical compound. Initial broad searches frequently and erroneously linked this CAS number to the well-established BRAF inhibitor, Dabrafenib (GSK2118436) . The correct CAS number for Dabrafenib is 1195765-45-7 . Given the context and the depth of information requested, this guide will focus exclusively on Dabrafenib, a compound of significant interest in oncology research and therapy.
Introduction
Dabrafenib, also known by its development code GSK2118436 and marketed as Tafinlar®, is a potent and selective inhibitor of mutated BRAF kinases.[1][2] It represents a cornerstone of targeted therapy for several cancers, most notably metastatic melanoma, non-small cell lung cancer, and anaplastic thyroid cancer, harboring specific BRAF V600 mutations.[1][3][4] This guide provides a comprehensive technical overview of Dabrafenib, from its fundamental physicochemical properties to its mechanism of action, pharmacokinetic profile, and detailed methodologies for its application in preclinical research.
Physicochemical and Pharmacokinetic Properties
A thorough understanding of Dabrafenib's properties is essential for its effective application in both in vitro and in vivo settings.
Chemical and Physical Data
| Property | Value | Source |
| CAS Number | 1195765-45-7 | [2][5][6] |
| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | [2][5][6] |
| Molecular Weight | 519.56 g/mol | [1][5] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 214-216 °C | [7] |
| Solubility | Soluble in DMSO (up to 30 mg/mL with warming) and Ethanol (up to 1 mg/mL with warming) | [2][5][7] |
| Purity | >98% (commercially available) | [2][5] |
Pharmacokinetic Profile
| Parameter | Description | Source |
| Bioavailability | ~95% after a single oral dose | [3][8] |
| Protein Binding | 99.7% | [7] |
| Metabolism | Primarily hepatic via CYP3A4 and CYP2C8. Dabrafenib induces its own metabolism. | [3][8] |
| Biological Half-life | Approximately 8 hours for the parent compound | [7] |
| Elimination | Primarily through feces, with a smaller portion excreted in urine as metabolites. | [3] |
Mechanism of Action: Targeting the MAPK/ERK Pathway
Dabrafenib is an ATP-competitive inhibitor of RAF kinases.[1][9] Its therapeutic efficacy is derived from its high selectivity for mutated forms of the BRAF protein, particularly the V600E, V600K, and V600D variants.[1][2] In cancers driven by these mutations, the BRAF kinase is constitutively active, leading to persistent downstream signaling through the mitogen-activated protein kinase (MAPK) pathway (also known as the RAS/RAF/MEK/ERK pathway). This aberrant signaling promotes uncontrolled cell proliferation and survival.[10][11]
Dabrafenib binds to the ATP-binding site of mutant BRAF, inhibiting its kinase activity.[9][10] This blockade prevents the phosphorylation and activation of MEK1/2, which in turn prevents the phosphorylation and activation of ERK1/2.[9][12] The ultimate result is a G1 phase cell cycle arrest and the induction of apoptosis in BRAF-mutant cancer cells.[9][12]
Interestingly, in cells with wild-type BRAF, particularly those with upstream RAS mutations, BRAF inhibitors like Dabrafenib can lead to a paradoxical activation of the MAPK pathway. This occurs because the inhibitor promotes the dimerization of RAF proteins, leading to the transactivation of CRAF and subsequent MEK/ERK signaling.[9][13] This phenomenon is the mechanistic basis for the development of cutaneous squamous cell carcinomas and keratoacanthomas observed as side effects in some patients.[9][14] This paradoxical activation can be abrogated by co-administration of a MEK inhibitor, such as Trametinib, providing a strong rationale for combination therapy.[9][12][14]
Caption: Simplified MAPK signaling pathway and the inhibitory action of Dabrafenib on mutant BRAF.
Applications in Preclinical Research
Dabrafenib is a critical tool for studying BRAF-driven cancers. Its high selectivity makes it invaluable for interrogating the MAPK pathway and for preclinical evaluation of novel therapeutic strategies.
In Vitro Assays
1. Cell Proliferation/Viability Assay
This assay is fundamental for determining the cytostatic or cytotoxic effects of Dabrafenib on cancer cell lines with different genetic backgrounds.
-
Principle: To measure the dose-dependent effect of Dabrafenib on the growth of adherent or suspension cell lines over time.
-
Protocol:
-
Cell Seeding: Seed cells (e.g., A375 BRAF V600E mutant melanoma cells) in 96- or 384-well plates at a density of 500-2,000 cells per well and allow them to adhere overnight.[15][16]
-
Compound Preparation: Prepare a serial dilution of Dabrafenib in DMSO, followed by a further dilution in culture medium to the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., <0.2%).[15][16]
-
Treatment: Replace the medium in the cell plates with the medium containing the various concentrations of Dabrafenib. Include vehicle control (DMSO) and no-treatment control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[15][16]
-
Readout: Measure cell viability using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.[15][16]
-
Data Analysis: Normalize the luminescence data to the vehicle control and plot the results as a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).
-
2. Western Blot Analysis for Pathway Modulation
This technique is used to confirm the on-target effect of Dabrafenib by measuring the phosphorylation status of downstream proteins in the MAPK pathway.
-
Principle: To detect changes in the levels of phosphorylated MEK (pMEK) and phosphorylated ERK (pERK) in response to Dabrafenib treatment.
-
Protocol:
-
Cell Treatment: Plate cells (e.g., A375P) and treat with Dabrafenib at various concentrations (e.g., 8 nM) or for various time points.[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for pMEK, total MEK, pERK, and total ERK. A loading control (e.g., GAPDH or β-actin) should also be used.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Caption: A typical preclinical workflow for evaluating the efficacy of Dabrafenib.
In Vivo Animal Models
In vivo studies are crucial for evaluating the antitumor efficacy, pharmacokinetics, and pharmacodynamics of Dabrafenib in a physiological context.
-
Principle: To assess the ability of orally administered Dabrafenib to inhibit the growth of human tumor xenografts in immunocompromised mice.
-
Protocol:
-
Xenograft Implantation: Subcutaneously implant human melanoma cells with a BRAF V600E mutation (e.g., A375P or Colo 205) into the flank of immunodeficient mice (e.g., nude or SCID).[9][15]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 150-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment and vehicle control groups. Administer Dabrafenib orally, once daily, at doses ranging from 10 to 100 mg/kg.[17] The vehicle is typically a formulation of 0.5% hydroxypropylmethylcellulose and 0.2% Tween-80.
-
Efficacy Assessment: Measure tumor dimensions with calipers twice weekly and calculate tumor volume. Monitor animal body weight as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study (or at specific time points), harvest tumors to assess target engagement by measuring pERK levels via immunohistochemistry or Western blot.[9][15]
-
Clinical Significance and Future Directions
Dabrafenib, particularly in combination with the MEK inhibitor Trametinib, has significantly improved progression-free and overall survival for patients with BRAF V600-mutant cancers.[11] Numerous clinical trials have established its efficacy and safety profile.[18][19][20][21] Current research focuses on overcoming acquired resistance to BRAF/MEK inhibition, exploring novel combination therapies, and expanding its use to other cancer types with BRAF mutations.[4]
Conclusion
Dabrafenib is a powerful and selective tool for both the clinical management and the scientific investigation of BRAF-mutant cancers. Its well-defined mechanism of action and established preclinical and clinical profiles make it an indispensable compound for researchers in oncology and drug development. A meticulous approach to experimental design, as outlined in this guide, is paramount to generating robust and translatable data.
References
-
What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? | R Discovery. Available from: [Link]
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Dabrafenib and its use in the treatment of metastatic melanoma - PMC - NIH. Available from: [Link]
-
Mechanism of action of dabrafenib and trametinib: binding of BRAF and... - ResearchGate. Available from: [Link]
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Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem - NIH. Available from: [Link]
-
Clinical Trials Using Dabrafenib - NCI - National Cancer Institute. Available from: [Link]
-
Dose Selection, Pharmacokinetics, and Pharmacodynamics of BRAF Inhibitor Dabrafenib (GSK2118436) - AACR Journals. Available from: [Link]
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Population pharmacokinetics of dabrafenib, a BRAF inhibitor: effect of dose, time, covariates, and relationship with its metabolites - PubMed. Available from: [Link]
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What is the mechanism of Dabrafenib Mesylate? - Patsnap Synapse. Available from: [Link]
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Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib - PubMed. Available from: [Link]
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Key clinical-trial evidence for dabrafenib - DermNet. Available from: [Link]
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Dabrafenib Mesylate – Application in Therapy and Current Clinical Research. Available from: [Link]
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Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib - Research Explorer - The University of Manchester. Available from: [Link]
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Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib - Semantic Scholar. Available from: [Link]
-
Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One. Available from: [Link]
-
Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF - Research journals - PLOS. Available from: [Link]
-
NCT01584648 | A Study Comparing Trametinib and Dabrafenib Combination Therapy to Dabrafenib Monotherapy in Subjects With BRAF-mutant Melanoma | ClinicalTrials.gov. Available from: [Link]
-
(PDF) Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - ResearchGate. Available from: [Link]
-
Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PubMed Central. Available from: [Link]
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Study Details | NCT01682083 | Dabrafenib With Trametinib in the Adjuvant Treatment of High-risk BRAF V600 Mutation-positive Melanoma (COMBI-AD). | ClinicalTrials.gov. Available from: [Link]
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Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - R Discovery. Available from: [Link]
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Paradoxical activation of the MAPK pathway. | Download Scientific Diagram - ResearchGate. Available from: [Link]
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Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells | In Vivo. Available from: [Link]
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Unlocking New Therapeutic Avenues: A Technical Guide to the Mechanism of Action of Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate Derivatives
Introduction: The Rise of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that can effectively modulate complex biological processes is paramount. The tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate core has emerged as a "privileged scaffold"—a molecular framework that, due to its inherent structural and physicochemical properties, is capable of binding to multiple, distinct biological targets. Its rigid, three-dimensional spirocyclic nature provides a unique topographical presentation of functional groups, facilitating high-affinity and selective interactions with protein targets. This guide provides an in-depth exploration of the diverse mechanisms of action of derivatives built upon this versatile core, with a focus on their applications in infectious diseases and oncology.
The significance of the 2,6-diazaspiro[3.4]octane motif is underscored by its presence in a variety of biologically active agents, including inhibitors of the hepatitis B capsid protein, modulators of MAP and PI3K signaling, dopamine D3 receptor antagonists, and VDAC1 inhibitors for diabetes treatment[1]. This diversity of action highlights that the mechanism is not inherent to the scaffold alone, but is profoundly influenced by the nature of the substituents appended to it.
Part 1: Antimalarial Activity - Circumventing Resistance
A novel series of diazaspiro[3.4]octane derivatives has demonstrated potent, multi-stage activity against Plasmodium falciparum, the deadliest species of malaria parasite[2][3][4][5][6]. These compounds exhibit low nanomolar efficacy against the asexual blood stages and possess transmission-blocking capabilities, making them attractive candidates for next-generation antimalarial therapies[3][4][5][6].
Mechanism of Action: A Focus on the Resistance Pathway
Intriguingly, the primary elucidated mechanism associated with these compounds is one of parasite resistance rather than direct target engagement. Mechanistic studies involving in vitro resistance selection and subsequent whole-genome sequencing have consistently implicated mutations in the P. falciparum Cyclic Amine Resistance Locus (PfCARL)[2][3][4].
-
PfCARL as a Multi-Drug Resistance Mediator: PfCARL is a protein of unknown function, and mutations within its gene have been shown to confer resistance to multiple, structurally distinct classes of antimalarial compounds, including diazaspiro[3.4]octanes and imidazolopiperazines[1][2][7][8][9]. This strongly suggests that PfCARL is not the direct molecular target of these compounds but rather a component of a broader drug resistance mechanism[1][7][8][9].
-
Role in Golgi Apparatus Function: The PfCARL protein has been localized to the cis-Golgi apparatus of the parasite[8]. It is hypothesized to be involved in crucial cellular processes such as protein sorting or membrane trafficking[8]. Mutations in PfCARL may alter these processes in a way that reduces the accumulation or efficacy of the drug at its true target site.
The current working hypothesis is that diazaspiro[3.4]octane derivatives inhibit a critical, yet-to-be-identified, cellular process in P. falciparum. The parasite can overcome this inhibition through mutations in PfCARL, which likely provides a compensatory or efflux-like mechanism related to Golgi function.
Caption: Proposed mechanism and resistance pathway for diazaspiro[3.4]octane antimalarials.
Quantitative Data: Potency Against P. falciparum
Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency of this chemical series. Below is a summary of representative data.
| Compound ID | R1-Group | R2-Group | R3-Group | Asexual Stage IC50 (nM, NF54 strain) | Gametocyte IC50 (nM) | Reference |
| DS-1 | 4-Fluorophenyl | H | 2-Methoxy-pyrimidine | < 50 | ~100 | [4][5] |
| DS-2 | 4-Chlorophenyl | H | 2-Methyl-pyrimidine | < 50 | ~120 | [4][5] |
| DS-3 | Phenyl | CH3 | Pyrimidine | > 500 | > 500 | [10] |
Experimental Protocol: In Vitro Asexual Blood Stage Susceptibility Assay
This protocol outlines a standard method for determining the 50% inhibitory concentration (IC50) of test compounds against the asexual blood stages of P. falciparum using a SYBR Green I-based fluorescence assay.
I. Materials and Reagents:
-
P. falciparum culture (e.g., NF54 strain) maintained in continuous culture.
-
Complete malaria culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, gentamycin, and Albumax II).
-
Human erythrocytes (O+).
-
Test compounds dissolved in DMSO (10 mM stock).
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, containing 1x SYBR Green I).
-
96-well black, clear-bottom microplates.
-
Humidified, modular incubation chamber.
-
Gas mixture (5% CO2, 5% O2, 90% N2).
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).
II. Methodology:
-
Compound Plating: a. Prepare serial dilutions of the test compounds in complete medium. b. Add 100 µL of each dilution to the appropriate wells of a 96-well plate. Include drug-free wells (negative control) and wells with a known antimalarial (positive control).
-
Parasite Culture Preparation: a. Synchronize parasite cultures to the ring stage. b. Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete medium.
-
Incubation: a. Add 100 µL of the parasite suspension to each well of the compound-containing plate. b. Place the plate in a modular chamber, flush with the gas mixture, and incubate at 37°C for 72 hours.
-
Lysis and Fluorescence Reading: a. After incubation, freeze the plate at -80°C to lyse the cells. b. Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well. c. Incubate the plate in the dark at room temperature for 1 hour. d. Read the fluorescence using a plate reader.
-
Data Analysis: a. Subtract the background fluorescence from uninfected erythrocyte control wells. b. Plot the fluorescence intensity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Part 2: Antitubercular Activity - A Prodrug Approach
Derivatives of the 2,6-diazaspiro[3.4]octane core, when conjugated with a 5-nitrofuryl moiety, have demonstrated remarkable potency against Mycobacterium tuberculosis, including multi-drug resistant strains[1].
Mechanism of Action: Bio-reductive Activation
The mechanism for these nitrofuran-containing derivatives is a classic example of prodrug activation, a strategy that leverages the unique enzymatic machinery of the target pathogen.
-
Entry into the Bacterium: The lipophilic nature of the compound allows it to penetrate the complex cell wall of M. tuberculosis.
-
Reductive Activation: The key step is the reduction of the 5-nitrofuryl group. This is carried out by bacterial nitroreductases, specifically those dependent on F420 co-factor, which are present in mycobacteria but not in mammalian cells.
-
Generation of Reactive Species: This reduction process generates a cascade of highly reactive nitrogen species, including nitroso and hydroxylamino intermediates, and ultimately, free radicals.
-
Multi-Target Damage: These reactive species are non-specific in their action and cause widespread damage to critical cellular components, including DNA, proteins, and lipids. This multi-targeted assault is lethal to the bacterium and is thought to contribute to a lower frequency of resistance development.
Caption: Prodrug activation pathway for antitubercular nitrofuryl-diazaspiro[3.4]octanes.
Quantitative Data: Potency Against M. tuberculosis
The exploration of the molecular periphery around the core has led to the identification of compounds with exceptional potency.
| Compound ID | Periphery Group | MIC (µg/mL, H37Rv strain) | Reference |
| DSN-1 | 5-Methyl-4H-1,2,4-triazol-3-yl | 0.016 | [1] |
| DSN-2 | 4-Chlorophenylcarboxamide | 0.125 | [1] |
| DSN-3 | Phenylcarboxamide | 0.25 | [1] |
Part 3: Anticancer Activity - Targeting Epigenetic Regulation
The 2,6-diazaspiro[3.4]octane scaffold has also been incorporated into inhibitors of the menin-MLL1 protein-protein interaction, a critical driver in certain types of acute leukemia.
Mechanism of Action: Disruption of a Key Protein-Protein Interaction
-
The Menin-MLL1 Complex: In acute leukemias characterized by rearrangements of the Mixed-Lineage Leukemia (MLL) gene, the fusion protein MLL1 requires an interaction with the scaffold protein menin to drive the expression of oncogenic genes like HOXA9 and MEIS1.
-
Inhibition of Interaction: Diazaspiro[3.4]octane derivatives have been designed to bind to the MLL-binding pocket of menin, thereby physically preventing the formation of the menin-MLL1 complex.
-
Downregulation of Oncogenes: The disruption of this interaction leads to the downregulation of the target oncogenes, which in turn induces differentiation and apoptosis in the leukemic cells.
This targeted approach offers a promising therapeutic strategy for a genetically defined subset of leukemia patients.
Conclusion and Future Directions
The this compound framework and its derivatives represent a fascinating case study in modern drug discovery. The diverse mechanisms of action, ranging from indirect modulation of parasite resistance pathways to direct inhibition of protein-protein interactions and pathogen-specific prodrug activation, underscore the remarkable versatility of this spirocyclic scaffold.
Future research should be directed towards several key areas:
-
Identification of the direct molecular target for the antimalarial derivatives to move beyond the resistance mechanism.
-
Elucidation of the downstream signaling consequences of menin-MLL1 inhibition to identify potential biomarkers of response.
-
Comprehensive in vivo evaluation of the most potent compounds to assess their pharmacokinetic and safety profiles.
The continued exploration of the chemical space around this privileged scaffold holds immense promise for the development of novel and effective therapies for some of the world's most challenging diseases.
References
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Magistrado, P. A., Corey, V. C., Lukens, A. K., LaMonte, G., Sasaki, E., Meister, S., Wree, M., Winzeler, E., & Wirth, D. F. (2016). Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL), a Resistance Mechanism for Two Distinct Compound Classes. ACS Infectious Diseases, 2(11), 816–826. [Link]
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Le Manach, C., Dam, J., Woodland, J. G., Kaur, G., Khonde, L. P., Brunschwig, C., Njoroge, M., Wicht, K. J., Horatscheck, A., Paquet, T., Boyle, G. A., Gibhard, L., Taylor, D., Lawrence, N., Yeo, T., Mok, S., Eastman, R. T., Dorjsuren, D., Talley, D. C., … Chibale, K. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2291–2309. [Link]
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Vinogradova, L., Komarova, K., Lukin, A., Zhuravlev, M., Deniskin, D., Poliakova, A., Chudinov, M., Gureev, M., Dogonadze, M., Vinogradova, T., Rogacheva, E., Kraeva, L., Porozov, Y., & Korzhikov-Vlakh, V. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. International Journal of Molecular Sciences, 24(6), 5291. [Link]
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Kuhen, K. L., et al. (2019). Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance. mBio, 10(5), e02132-19. [Link]
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Magistrado, P. A., Corey, V. C., Lukens, A. K., LaMonte, G., Sasaki, E., Meister, S., Wree, M., Winzeler, E., & Wirth, D. F. (2016). Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL), a Resistance Mechanism for Two Distinct Compound Classes. Broad Institute. [Link]
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Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Europe PMC. [Link]
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Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. [Link]
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Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. PubMed. [Link]
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Le Manach, C., Dam, J., Chibale, K., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. MalariaWorld. [Link]
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Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. ResearchGate. [Link]
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Introduction: The Rise of a Privileged Three-Dimensional Scaffold
An In-Depth Technical Guide to the In Vitro Biological Activity of Diazaspiro[3.4]octane Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer superior pharmacological properties is relentless. Among these, spirocyclic systems have garnered significant attention for their ability to confer conformational rigidity and provide a three-dimensional (3D) vectoral array for substituent placement. The diazaspiro[3.4]octane scaffold, in particular, has emerged as a "rising star" and a privileged structure.[1][2][3] Its inherent rigidity, high fraction of sp3-hybridized carbons (Fsp3), and synthetic tractability make it an exceptional framework for designing potent and selective ligands for a diverse range of biological targets.[1][4]
This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the diazaspiro[3.4]octane core. We will delve into its chemical foundation, explore the breadth of its known in vitro biological activities, and provide detailed, field-proven protocols for its evaluation. The narrative is designed to not only present data but to explain the causality behind experimental choices, reflecting the perspective of a senior application scientist. Unlike planar, sp2-rich molecules, the 3D nature of the diazaspiro[3.4]octane scaffold allows for exploration of chemical space that can lead to improved physicochemical properties, such as solubility, which are often associated with better drug metabolism and pharmacokinetic (DMPK) profiles.[4] Furthermore, its role as a bioisosteric replacement for more flexible moieties like piperazine has proven effective in enhancing target affinity and optimizing drug candidates.[5][6]
Chapter 1: The Chemical Foundation - Enabling Biological Exploration
The successful application of any scaffold in a drug discovery campaign is contingent upon robust and flexible synthetic routes. The ability to efficiently generate analogues with diverse substituents is paramount for establishing a clear Structure-Activity Relationship (SAR). The diazaspiro[3.4]octane core benefits from well-established synthetic protocols that allow for such exploration.
A cornerstone of this synthetic versatility is the use of orthogonal protecting groups, such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). This strategy is critical as it permits the selective deprotection and subsequent functionalization of either nitrogen atom within the diaspiro core.[1] This control is not merely a matter of convenience; it is the fundamental enabler for a systematic SAR investigation, allowing chemists to precisely probe how substitutions at each position impact biological activity.
Generalized Synthetic Workflow
The synthesis often begins with commercially available materials and proceeds through a multi-step sequence involving the formation of an azetidine ring followed by the construction of the adjoining pyrrolidine ring.[1]
Caption: Generalized workflow for synthesizing and functionalizing the diazaspiro[3.4]octane core.
Recent advancements have also introduced novel methods, such as the scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes, which provides access to previously inaccessible 6,7-diazaspiro[3.4]octane frameworks, further expanding the chemical space available for drug discovery.[7]
Chapter 2: A Scaffold for Diverse Targets - Key Biological Activities
The unique 3D structure of the diazaspiro[3.4]octane scaffold has been successfully leveraged across multiple therapeutic areas, demonstrating its versatility.
Anti-infective Agents
One of the most significant applications of this scaffold is in the development of novel antimalarials. A series of 1,6-diazaspiro[3.4]octane derivatives, identified from a whole-cell high-throughput screen against Plasmodium falciparum, has demonstrated potent activity against multiple stages of the parasite's lifecycle.[1][4][8] This multi-stage activity is a highly desirable attribute for an antimalarial drug, as it can potentially provide a symptomatic cure (by killing asexual blood stages), prevent transmission (by killing gametocytes), and offer prophylactic protection.
SAR studies have led to compounds with low nanomolar potency against asexual blood stages, coupled with strong gametocyte-sterilizing properties that translate to transmission-blocking activity in the gold-standard Standard Membrane Feeding Assay (SMFA).[8][9] Mechanistic investigations have implicated the P. falciparum cyclic amine resistance locus (PfCARL) in the mode of resistance, providing valuable insights for future drug design.[8][9]
Table 1: In Vitro Antimalarial Activity of Representative Diazaspiro[3.4]octane Analogues
| Compound ID | Asexual Blood Stage Activity (PfNF54 IC50, nM) | Gametocyte Viability (IC50, nM) | Reference |
|---|---|---|---|
| Hit 1 | < 50 | Not Reported | [4][8] |
| Hit 2 | < 50 | Not Reported | [4][8] |
| Optimized Lead | Low Nanomolar (<50 nM) | Strong Sterilizing Properties |[9][10] |
The 2,6-diazaspiro[3.4]octane core has been instrumental in the development of remarkably potent antitubercular agents.[2][3] By conjugating the scaffold with a 5-nitrofuran moiety—a known pro-drug class that is reductively activated by bacterial enzymes into lethal reactive species—researchers identified a lead compound with a minimal inhibitory concentration (MIC) of just 0.016 µg/mL against Mycobacterium tuberculosis H37Rv.[2][3][11] This demonstrates that the spirocyclic core can serve as an ideal framework for positioning pharmacophores to achieve exceptional potency.
Table 2: In Vitro Antitubercular Activity of Nitrofuran-Diazaspiro[3.4]octane Derivatives
| Compound ID | R Group | Yield (%) | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |
|---|---|---|---|---|
| 17 | 5-methyl-1H-imidazol-2-yl | 56 | 0.016 | [2][3] |
| 5a | Isobutylcarbamoyl | 56 | 25 | [2][3] |
| 5b | Isobutyl | 56 | 50 | [2][3] |
| 5c | Cyclopropylmethyl | 48 | 100 |[2][3] |
Central Nervous System (CNS) Activity
The sigma-1 receptor (σ1R) is a promising therapeutic target for pain management, particularly for overcoming opioid-induced analgesic tolerance.[12] Based on the co-crystal structure of σ1R, a series of antagonists featuring a 2,6-diazaspiro[3.4]octan-7-one scaffold were designed and synthesized.[12] In vitro and in vivo studies confirmed that the lead compound, 32 , is a potent σ1R antagonist that significantly enhances the antinociceptive effect of morphine and rescues morphine tolerance.[12] This highlights the scaffold's utility in creating structurally precise ligands for challenging CNS targets.
Caption: Synergistic action of σ1R antagonists with MOR agonists for pain management.
Oncology Applications
The diazaspiro[3.4]octane scaffold has also found application in oncology, serving as both a piperazine bioisostere and a core for novel inhibitors.
-
PARP Inhibition: In an effort to discover novel poly (ADP-ribose) polymerase (PARP) inhibitors, diazaspiro cores were examined as structural surrogates for the piperazine ring in the olaparib framework. This work demonstrated that the spiro-core could act as a viable replacement, with one analogue achieving an IC50 value of 12.6 nM against PARP-1.[6]
-
Protein-Protein Interaction (PPI) Inhibition: The scaffold has been incorporated into inhibitors of the menin-MLL1 interaction, a key target in certain types of leukemia.[2][3]
-
Kinase Inhibition: Derivatives have been reported as modulators of MAP and PI3K signaling pathways, as well as inhibitors of cyclin-dependent kinase 2 (CDK2), highlighting a broad utility in targeting cancer-related enzymes.[2][3][13]
Chapter 3: In Vitro Methodologies - A Practical Guide
A robust and reproducible in vitro assay is the cornerstone of any successful hit-to-lead campaign. This section provides validated, step-by-step protocols for assessing the key biological activities discussed.
Protocol: Asexual Blood-Stage Antimalarial Assay
This protocol is based on the widely used SYBR Green I fluorescence method to quantify parasite proliferation. The choice of this method is driven by its high throughput, sensitivity, and cost-effectiveness compared to traditional microscopic counting.
Principle: SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. In a synchronized culture of red blood cells infected with P. falciparum, the increase in fluorescence over a 72-hour period is directly proportional to parasite replication.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute test compounds in an appropriate solvent (e.g., DMSO) and then in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is non-toxic to the parasites (typically ≤ 0.5%).
-
Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., NF54 strain) in human O+ red blood cells at 2% hematocrit and 1% parasitemia.
-
Assay Plating: In a 96-well black, clear-bottom plate, add 100 µL of the parasite culture to wells containing 100 µL of the serially diluted compounds. Include positive (e.g., Artemisinin) and negative (vehicle control) controls.
-
Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye. Add 100 µL of this buffer to each well.
-
Reading: Incubate the plates in the dark at room temperature for 1 hour. Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Subtract background fluorescence (uninfected red blood cells) and normalize the data to the vehicle control. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Caption: Workflow for the SYBR Green I-based antimalarial assay.
Protocol: Antitubercular Resazurin Microtiter Assay (REMA)
The REMA assay is a colorimetric/fluorometric method used to determine the MIC of compounds against M. tuberculosis. Its selection is based on its reliability, speed, and safety compared to radiometric methods.[3]
Principle: Resazurin (a blue, non-fluorescent dye) is metabolically reduced by viable bacterial cells to resorufin (a pink, highly fluorescent compound). The color change provides a visual readout of bacterial growth inhibition.
Step-by-Step Methodology:
-
Culture Preparation: Grow M. tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC. Adjust the culture to a McFarland standard of 1.0 and then dilute 1:20.
-
Compound Plating: In a 96-well plate, serially dilute test compounds in 100 µL of 7H9 broth.
-
Inoculation: Add 100 µL of the prepared bacterial suspension to each well.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Staining: Prepare a fresh solution of resazurin (0.01% w/v in water). Add 30 µL to each well.
-
Second Incubation: Re-incubate the plates for 24 hours at 37°C.
-
Reading and Analysis: Assess the results visually or with a plate reader. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.
Protocol: Sigma-1 Receptor Radioligand Binding Assay
This protocol determines the affinity of a test compound for the σ1R by measuring its ability to compete with a known radiolabeled ligand. This is a fundamental assay for target-based drug discovery, providing a direct measure of target engagement.
Principle: The assay measures the displacement of a high-affinity radioligand (e.g., -pentazocine) from the σ1R by a non-labeled test compound. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.
Step-by-Step Methodology:
-
Receptor Preparation: Prepare cell membrane homogenates from a source rich in σ1R (e.g., guinea pig brain or a recombinant cell line). Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate or microcentrifuge tubes, combine:
-
The membrane preparation (e.g., 50-100 µg protein).
-
The radioligand at a concentration near its Kd (e.g., 1-2 nM -pentazocine).
-
A range of concentrations of the test compound.
-
-
Controls:
-
Total Binding: Reaction mixture without any test compound.
-
Non-specific Binding (NSB): Reaction mixture with a high concentration of a known, non-labeled σ1R ligand (e.g., 10 µM haloperidol) to saturate all specific binding sites.
-
-
Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 90 minutes) to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B), trapping the membrane-bound radioligand. Wash the filters quickly with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Determine the percent inhibition caused by the test compound at each concentration.
-
Calculate the IC50 from the dose-response curve and then convert it to an affinity constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion and Future Outlook
The diazaspiro[3.4]octane scaffold has firmly established itself as a versatile and privileged structure in contemporary drug discovery. Its inherent three-dimensionality provides a distinct advantage over flatter, more traditional heterocyclic cores, enabling the design of ligands with improved potency, selectivity, and pharmacokinetic properties. The breadth of biological activities—spanning anti-infectives, CNS disorders, and oncology—underscores its wide-ranging applicability.[1][2][12] As synthetic methodologies continue to evolve, providing access to even greater structural diversity, the potential for discovering novel therapeutics based on the diazaspiro[3.4]octane core will undoubtedly continue to expand. This guide serves as a foundational resource for scientists looking to harness the power of this remarkable scaffold in their own research endeavors.
References
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- Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF.
- Identification and Profiling of a Novel Diazaspiro[3.
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- Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC - NIH.
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Navigating the Three-Dimensional Frontier: A Technical Guide to the Chemical Space of Novel Diazaspiro[3.4]octane Compounds
Foreword: Beyond Flatland in Drug Discovery
For decades, medicinal chemistry has been dominated by aromatic, planar molecules. While successful, this "flatland" approach has its limitations, often leading to challenges in achieving target selectivity and favorable pharmacokinetic profiles. The strategic introduction of three-dimensionality into drug candidates is a powerful approach to overcome these hurdles. Spirocyclic scaffolds, particularly small, rigid systems like diazaspiro[3.4]octanes, have emerged as privileged structures in this endeavor.[1][2] Their inherent conformational rigidity and novel vectoral arrangement of substituents allow for a more precise and effective exploration of the chemical space around a biological target.
This guide provides an in-depth exploration of the chemical space of novel diazaspiro[3.4]octane compounds. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation therapeutics. We will delve into the synthetic nuances of this scaffold, strategies for library design, and the profound impact of its three-dimensional architecture on biological activity and drug-like properties.
The Diazaspiro[3.4]octane Core: A Privileged Scaffold
The 2,6-diazaspiro[3.4]octane core is a saturated heterocyclic system featuring a spirocyclic junction between an azetidine and a pyrrolidine ring. This unique topology imparts several advantageous properties in the context of medicinal chemistry:
-
Enhanced Three-Dimensionality: The spirocyclic nature of the scaffold forces substituents into distinct spatial orientations, increasing the fraction of sp³-hybridized carbons (Fsp³) which is often correlated with improved clinical success.[3]
-
Novel Chemical Space: The rigid framework of diazaspiro[3.4]octanes allows for the exploration of previously inaccessible chemical space, leading to the discovery of novel intellectual property.
-
Improved Physicochemical Properties: Compared to their non-spirocyclic counterparts like piperazine, diazaspiro[3.4]octanes can offer improved solubility, reduced lipophilicity, and enhanced metabolic stability.[3]
-
Bioisosteric Replacement: The diazaspiro[3.4]octane scaffold can serve as a bioisostere for common motifs like piperazine, offering a strategy to modulate potency, selectivity, and pharmacokinetic parameters.
The following diagram illustrates the general workflow for exploring the chemical space of diazaspiro[3.4]octane compounds, from scaffold synthesis to biological evaluation.
Caption: Workflow for Diazaspiro[3.4]octane Chemical Space Exploration.
Synthetic Strategies: Building the Core
The construction of the diazaspiro[3.4]octane scaffold can be approached through several synthetic strategies. The choice of route is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.
[3+2] Cycloaddition: A Convergent Approach
A highly effective and convergent method for the synthesis of the 2,6-diazaspiro[3.4]octane core involves a [3+2] cycloaddition reaction.[4][5] This strategy typically employs an α,β-unsaturated ester derived from a protected azetidin-3-one and an azomethine ylide precursor.
The causality behind this choice lies in its efficiency. By bringing together two key fragments in a single step, this approach minimizes the linear step count and often proceeds with good diastereoselectivity. The use of an N-Boc-protected azetidin-3-one as a starting material is advantageous due to its commercial availability and the stability of the Boc protecting group under various reaction conditions, while allowing for facile deprotection later in the synthetic sequence.
Experimental Protocol: Synthesis of a Key 2,6-Diazaspiro[3.4]octane Intermediate [4]
This protocol outlines the synthesis of a versatile, orthogonally protected 2,6-diazaspiro[3.4]octane building block, which can be further diversified.
Step 1: Horner-Wadsworth-Emmons Olefination
-
To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate (1.1 eq) and lithium hexamethyldisilazide (LiHMDS) (1.1 eq, 1.0 M solution in THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the α,β-unsaturated ester.
Step 2: [3+2] Cycloaddition
-
To a solution of the α,β-unsaturated ester (1.0 eq) and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq) in dichloromethane (DCM), add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq) at 0 °C.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the orthogonally protected 2,6-diazaspiro[3.4]octane.
Annulation Strategies: A Stepwise Construction
Alternative to cycloaddition, annulation strategies provide a stepwise approach to construct the diazaspiro[3.4]octane core.[6] These methods involve the sequential formation of the two rings around a central quaternary carbon. While potentially longer, these routes can offer greater control over the introduction of specific substituents.
One such approach involves the annulation of the cyclopentane ring onto a pre-existing azetidine, or vice versa.[6] The rationale for choosing an annulation strategy often relates to the desire to install specific functional groups at positions not easily accessible through cycloaddition pathways.
Navigating Chemical Space: Library Design and SAR
With a robust synthetic route to the diazaspiro[3.4]octane core established, the exploration of its chemical space can commence. This involves the systematic variation of substituents at the two nitrogen atoms and any other available positions on the scaffold.
Orthogonal Protecting Group Strategy
A key element for efficient library synthesis is the use of orthogonal protecting groups on the two nitrogen atoms of the diazaspiro[3.4]octane core. A common and effective strategy is the use of a tert-butoxycarbonyl (Boc) group on one nitrogen and a benzyl (Bn) group on the other.[4][7] This allows for the selective deprotection and subsequent functionalization of each nitrogen independently.
The causality here is chemoselectivity. The Boc group is readily removed under acidic conditions (e.g., TFA in DCM), leaving the Bn group intact. Conversely, the Bn group can be removed by hydrogenolysis (e.g., H₂, Pd/C), preserving the Boc group. This orthogonality is crucial for a diversity-oriented synthesis approach.
Caption: Orthogonal Protecting Group Strategy for Library Synthesis.
Structure-Activity Relationship (SAR) in Antitubercular Agents
The diazaspiro[3.4]octane scaffold has proven to be a fertile ground for the discovery of potent antitubercular agents.[4] A study exploring the periphery of a 2,6-diazaspiro[3.4]octane core with various nitrofuran carboxamides identified compounds with remarkable activity against Mycobacterium tuberculosis H37Rv.[4]
The following table summarizes the SAR for a selection of these compounds, highlighting the impact of peripheral group modifications on antitubercular potency.
| Compound ID | R Group | MIC (µg/mL) |
| 1 | Isobutylcarbamoyl | 0.125 |
| 2 | 1-Methyl-1H-imidazol-2-yl | 0.016 |
| 3 | 1,5-Dimethyl-1H-pyrazol-3-yl | > 8 |
| 4 | 1-Benzyl-5-methyl-1H-imidazol-2-yl | 0.031 |
| 5 | N,N-Dimethylaminomethyl | 0.25 |
Data sourced from Kharlamova et al. (2023).[4]
The data clearly indicates that small, nitrogen-containing heterocycles, particularly substituted imidazoles, at the R position lead to a significant enhancement in potency, with compound 2 exhibiting an exceptionally low MIC of 0.016 µg/mL.[4] This suggests that the electronic and steric properties of the peripheral groups play a crucial role in the interaction with the biological target.
Biological Mechanisms and Targets
A deep understanding of the biological mechanisms of action and molecular targets is paramount for rational drug design and optimization.
Antitubercular Activity: Targeting Mycolic Acid Synthesis
Many potent antitubercular drugs exert their effect by inhibiting the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[8][9][10] The nitrofuran-containing diazaspiro[3.4]octane derivatives likely share this mechanism. The nitrofuran moiety is a pro-drug that is activated by bacterial reductases to generate reactive nitrogen species that can inhibit key enzymes in the mycolic acid biosynthesis pathway, such as those in the Fatty Acid Synthase-II (FAS-II) system.[10]
The FAS-II system is responsible for the elongation of long-chain fatty acids that form the meromycolate arm of mycolic acids. Key enzymes in this pathway include InhA (enoyl-ACP reductase) and KasA/KasB (β-ketoacyl-ACP synthases).[10] Inhibition of any of these enzymes disrupts the integrity of the cell wall, leading to bacterial death.
Caption: Putative Mechanism of Action of Antitubercular Diazaspiro[3.4]octanes.
Antimalarial Activity: The Role of PfCARL
Diazaspiro[3.4]octane derivatives have also been identified as potent antimalarial agents, active against multiple stages of the Plasmodium falciparum lifecycle.[11] Mechanistic studies have implicated the P. falciparum cyclic amine resistance locus (PfCARL) in the mode of resistance to these compounds.[11][12]
PfCARL is a protein with seven transmembrane domains that localizes to the cis-Golgi apparatus of the parasite.[13][14][15] While its precise function is not fully elucidated, mutations in PfCARL are associated with resistance to several classes of antimalarial compounds.[12][13][14] It is hypothesized that PfCARL may be involved in protein sorting or membrane trafficking, and that mutations in this protein may lead to reduced drug accumulation or altered target engagement.[14]
Computational Approaches to Chemical Space Exploration
In silico methods are invaluable tools for accelerating the exploration of the diazaspiro[3.4]octane chemical space. Molecular modeling, docking studies, and ADMET prediction can guide the design of new compounds with improved properties.
Molecular Docking
Molecular docking can be used to predict the binding mode of diazaspiro[3.4]octane derivatives to their biological targets and to rationalize observed SAR. For antitubercular compounds targeting the FAS-II system, docking studies can be performed using crystal structures of enzymes like InhA or KasA.
Protocol: Molecular Docking of a Diazaspiro[3.4]octane Derivative into a Mycobacterial Target
-
Protein Preparation: Obtain the crystal structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate a 3D structure of the diazaspiro[3.4]octane derivative and minimize its energy.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina) to dock the ligand into the active site of the protein.[16]
-
Analysis: Analyze the docking poses and scores to identify the most favorable binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the active site.
In Silico ADMET Prediction
Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel diazaspiro[3.4]octane derivatives before their synthesis.[17][18][19][20] This allows for the early identification of compounds with potential pharmacokinetic liabilities, saving time and resources.
Various software packages and web-based tools are available for ADMET prediction, which can calculate properties such as:
-
Aqueous Solubility (logS)
-
Lipophilicity (logP)
-
Blood-Brain Barrier Permeability
-
Cytochrome P450 (CYP) Inhibition
-
Human Ether-à-go-go-Related Gene (hERG) Inhibition
The Impact of the Spirocyclic Core on Pharmacokinetics
A key rationale for employing spirocyclic scaffolds is their potential to improve the pharmacokinetic profile of a drug candidate.[3] The rigid, three-dimensional nature of the diazaspiro[3.4]octane core can lead to favorable changes in ADME properties compared to more flexible, planar analogs.
| Property | Piperazine Analog | Diazaspiro[3.4]octane Analog | Rationale for Improvement |
| Solubility | Moderate | Often Increased | The more globular shape of the spirocycle can disrupt crystal packing, leading to higher solubility. |
| Lipophilicity (logD) | Higher | Often Lower | The increased Fsp³ character can reduce lipophilicity, which can improve the overall ADME profile. |
| Metabolic Stability | Susceptible to CYP-mediated metabolism | Often Increased | The quaternary spirocyclic carbon and adjacent atoms can be less accessible to metabolic enzymes. |
| Permeability | Variable | Can be Modulated | The balance of lipophilicity and polarity can be fine-tuned to optimize membrane permeability. |
This table represents general trends observed in medicinal chemistry.[3] Specific values are compound-dependent.
Protocol: In Vitro Microsomal Stability Assay
This assay provides a measure of a compound's metabolic stability in the presence of liver enzymes.
-
Preparation: Prepare a solution of the test compound and positive control (a compound with known metabolic instability) in a suitable solvent.
-
Incubation: Add the test compound to a suspension of liver microsomes (human or other species) and cofactors (e.g., NADPH).
-
Time Points: Incubate the mixture at 37 °C and take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of parent compound remaining at each time point.
-
Calculation: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.
Conclusion and Future Perspectives
The diazaspiro[3.4]octane scaffold represents a powerful tool for the modern medicinal chemist. Its unique three-dimensional architecture provides a pathway to escape the confines of "flatland" chemistry, enabling the design of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. The synthetic strategies outlined in this guide, coupled with rational library design and the application of computational tools, provide a robust framework for the effective exploration of the rich chemical space offered by this privileged core.
As our understanding of the biological targets and mechanisms of action of diazaspiro[3.4]octane-based compounds continues to grow, so too will our ability to design the next generation of innovative therapeutics. The continued development of novel synthetic methodologies and a deeper integration of in silico and in vitro profiling will undoubtedly unlock the full potential of this remarkable scaffold in the ongoing quest for safer and more effective medicines.
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The Strategic Design and Structure-Activity Relationship of Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate Analogs: A Guide for Modern Drug Discovery
For Immediate Release
This technical guide serves as an in-depth exploration of the structure-activity relationships (SAR) surrounding the promising Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate scaffold. Authored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes current understanding, highlights therapeutic potential, and provides a framework for the strategic design of novel analogs. While direct, comprehensive SAR studies on this specific scaffold are emerging, this guide extrapolates key principles from closely related analogs and the broader context of spirocyclic chemistry to inform future discovery efforts.
The Emergence of the Diazaspiro[3.4]octane Core: A Privileged Scaffold in Medicinal Chemistry
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in contemporary drug discovery. Their inherent three-dimensionality offers a distinct advantage over traditional flat aromatic structures, enabling more precise spatial orientation of functional groups for enhanced target binding and selectivity.[1] This often translates to improved physicochemical and pharmacokinetic properties.[1]
The 2,6-diazaspiro[3.4]octane core, an isomer of the scaffold of interest, is recognized as an emerging privileged structure, with derivatives showing diverse biological activities, including applications as hepatitis B capsid protein inhibitors, menin-MLL1 interaction inhibitors for cancer treatment, and selective dopamine D3 receptor antagonists.[2] This precedent underscores the therapeutic potential embedded within the diazaspiro[3.4]octane framework.
Deconstructing the Core Scaffold: Key Functional Groups and Their Strategic Implications
The this compound scaffold presents several key functional groups that are critical to its molecular interactions and metabolic stability:
-
The Spirocyclic Core: Provides a rigid, three-dimensional framework, which can enhance binding affinity and selectivity for biological targets.[1]
-
The tert-Butyl Carbamate (Boc) Group: A common protecting group in organic synthesis, the tert-butyl moiety also plays a significant role in modulating a compound's properties. While it can increase lipophilicity, it is also susceptible to metabolism.[3][4] The stability of this group is a key consideration in analog design.
-
The Lactam (5-oxo) Moiety: The carbonyl group within the five-membered ring is a potential hydrogen bond acceptor, crucial for anchoring the molecule within a target's binding site.
-
The Diaza- Substitution Pattern: The nitrogen atoms at positions 1 and 6 offer points for chemical modification, allowing for the introduction of various substituents to explore the chemical space and optimize biological activity.
Extrapolating Structure-Activity Relationships from Related Analogs
While specific SAR data for the 1,6-diazaspiro[3.4]octane-5-one scaffold is limited, valuable insights can be drawn from studies on the isomeric 2,6-diazaspiro[3.4]octane series, particularly from anti-malarial drug discovery programs.[5][6][7]
Insights from Anti-Malarial 2,6-Diazaspiro[3.4]octane Analogs
A notable study on 2,6-diazaspiro[3.4]octane derivatives as anti-malarials revealed several key SAR trends that can serve as a guiding hypothesis for the 1,6-isomer.[5]
| Modification Site | Observation | Inferred SAR Principle |
| N-2 Position | Introduction of bulky aromatic groups, such as substituted phenyl rings, was favorable for activity. | A hydrophobic pocket likely exists at this position in the biological target. |
| N-6 Position | Small, polar substituents were generally well-tolerated. | This position may be solvent-exposed and can be modified to improve solubility. |
| Spirocyclic Core | The rigid spirocyclic structure was essential for maintaining the correct orientation of the substituents. | The three-dimensional arrangement of functional groups is critical for target engagement. |
These findings suggest that for the this compound scaffold, modifications at the N-6 position with various substituents could be a fruitful avenue for SAR exploration.
Potential as Enzyme Inhibitors
Derivatives of the closely related 2,8-diazaspiro[4.5]decan-1-one have shown promise as inhibitors of chitin synthase (antifungal) and TYK2/JAK1 kinases (anti-inflammatory).[8][9] This suggests that the lactam-containing spirocyclic scaffold of this compound may also be a promising starting point for the development of novel enzyme inhibitors.
Strategic Design and Experimental Workflow
The following sections outline a strategic approach to the design, synthesis, and evaluation of novel analogs based on the this compound core.
Design Strategy
A logical design strategy would involve a systematic exploration of the chemical space around the core scaffold.
Caption: Iterative design cycle for SAR studies.
Hypothetical Synthetic Protocol
The synthesis of novel analogs can be approached through a multi-step sequence, starting from commercially available materials. The following is a generalized, hypothetical protocol.
Step 1: Synthesis of the Diazaspiro[3.4]octane Core
A plausible synthetic route could involve the cyclization of a suitably protected diamine precursor. For example, a multi-step synthesis starting from a protected amino acid could yield the core structure.[10]
Step 2: N-6 Functionalization
With the core synthesized and the N-1 position protected with a Boc group, the secondary amine at N-6 is available for a variety of coupling reactions:
-
Reductive Amination: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane), add the desired aldehyde or ketone (1.1 eq) and a reducing agent such as sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Step 3: Boc-Deprotection and Further N-1 Modification (Optional)
-
To introduce diversity at the N-1 position, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
The resulting free amine can then be functionalized using standard coupling chemistries (e.g., amide bond formation, sulfonylation).
Future Outlook and Unexplored Avenues
The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. Future research should focus on:
-
Systematic SAR Studies: A comprehensive investigation of substitutions at the N-6 position is warranted to elucidate the key determinants of biological activity.
-
Broad Biological Screening: Analogs should be screened against a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors, to uncover novel therapeutic applications.
-
Computational Modeling: Molecular docking and dynamic simulations can provide valuable insights into the binding modes of these analogs and guide the design of more potent and selective compounds.
-
Exploration of Isomeric Scaffolds: A comparative study of the 1,6-, 2,6-, and other diazaspiro[3.4]octane isomers would provide a deeper understanding of the influence of nitrogen positioning on biological activity.
By leveraging the principles outlined in this guide, the scientific community can unlock the full therapeutic potential of this intriguing class of spirocyclic compounds.
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The Ascendancy of Spirocyclic Scaffolds in the Discovery of Novel Kinase Inhibitors: A Technical Guide
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Abstract
Protein kinases have emerged as one of the most significant classes of drug targets, particularly in oncology and inflammatory diseases.[1][2] The relentless pursuit of potent and selective kinase inhibitors has driven medicinal chemists to explore novel chemical spaces. Among the more promising recent strategies is the utilization of spirocyclic scaffolds. These unique three-dimensional structures offer a compelling combination of conformational rigidity and structural novelty, enabling the precise spatial orientation of pharmacophoric elements.[3][4] This guide provides an in-depth technical exploration of the core principles and practical methodologies for leveraging spirocyclic scaffolds in the discovery of next-generation kinase inhibitors. We will delve into the strategic advantages of these scaffolds, from enhancing binding affinity and selectivity to improving physicochemical properties. This document will further detail synthetic strategies, screening protocols, and structure-activity relationship (SAR) optimization, providing researchers, scientists, and drug development professionals with a comprehensive roadmap for navigating this exciting frontier of drug discovery.
The Rationale for Spirocyclic Scaffolds in Kinase Inhibitor Design
The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding sites.[5] This homology presents a significant challenge in developing selective inhibitors, often leading to off-target effects and associated toxicities.[2] The departure from flat, aromatic structures towards more three-dimensional molecular architectures is a key strategy to address this challenge.[3][6]
The Three-Dimensional Advantage: Escaping "Flatland"
Traditional kinase inhibitor discovery has often relied on planar, aromatic ring systems that mimic the adenine moiety of ATP. While effective, this approach can limit the exploration of unique binding pockets and interactions within the kinase domain. Spirocyclic scaffolds, by their very nature, introduce a higher fraction of sp3-hybridized carbons (Fsp3), leading to a more complex and defined three-dimensional shape.[7] This is crucial because molecular shape is a fundamental determinant of a compound's biological activity, influencing how it fits into and interacts with its target protein.[8][9]
Key Advantages of Increased Three-Dimensionality:
-
Enhanced Selectivity: The rigid, well-defined conformation of a spirocycle can orient substituents in precise vectors, allowing for interactions with less conserved regions of the kinase active site, thereby improving selectivity over closely related kinases.[10]
-
Improved Potency: By locking the molecule in a bioactive conformation, the entropic penalty of binding is reduced, which can lead to a significant increase in binding affinity and potency.[4]
-
Novel Intellectual Property: The structural novelty of spirocyclic scaffolds provides fertile ground for generating new intellectual property in a competitive landscape.[4]
Physicochemical and Pharmacokinetic Benefits
Beyond their three-dimensional topology, spirocyclic scaffolds can favorably modulate the physicochemical properties of drug candidates. Shifting from planar, aromatic compounds to those with higher Fsp3 content generally correlates with improved ADME (Administration, Distribution, Metabolism, and Excretion) profiles.[3]
Table 1: Impact of Spirocyclization on Physicochemical Properties
| Property | Typical Trend with Spirocyclization | Rationale |
| Solubility | Increased | Disruption of crystal lattice packing and introduction of polar functional groups.[10] |
| Lipophilicity (logP/logD) | Decreased | Higher sp3 character and the potential to introduce polar functionalities.[3] |
| Metabolic Stability | Increased | Masking of metabolically labile sites and reduced interaction with metabolic enzymes.[10] |
| Basicity (pKa) | Increased (for azaspirocycles) | Altered electronic environment of nitrogen atoms compared to simple piperazines or piperidines.[3] |
A compelling example is the optimization of melanin-concentrating hormone receptor 1 (MCHR1) antagonists, where the replacement of a morpholine ring with various azaspirocycles led to lower lipophilicity and improved metabolic stability.[7]
Synthetic Strategies for Spirocyclic Scaffolds
The successful implementation of a spirocyclic scaffold strategy is contingent on the availability of robust and versatile synthetic methodologies. While historically challenging to synthesize, recent advances have made a diverse array of spirocyclic building blocks more accessible.[11][12]
Core Synthetic Approaches
A variety of synthetic routes can be employed to construct spirocyclic systems. This report highlights the preparation of a series of novel racemic spirocyclic scaffolds intended for the creation of compound libraries for biological screening.[13] Each scaffold features two points of orthogonal diversification, allowing for systematic exploration of chemical space.[13]
Key Synthetic Transformations:
-
Spirocyclization via Intramolecular Reactions: This is a common and powerful strategy. For instance, the treatment of N-Boc protected cyclic 2-aminoketones with homoallyl magnesium bromide, followed by epoxidation and spontaneous 5-exo-tet cyclization, yields spirocyclic tetrahydrofuran (THF) methanols.[13]
-
Palladium-Catalyzed Aza-Heck Cyclization: This method has been successfully used for the asymmetric synthesis of quaternary hydantoins, demonstrating the utility of modern catalytic methods in constructing complex spirocycles.[14]
-
Multi-component Reactions: These reactions allow for the rapid assembly of complex spirocyclic structures from simple starting materials in a single step, which is highly advantageous for library synthesis.
Workflow for Spirocyclic Scaffold Synthesis
The following diagram illustrates a generalized workflow for the synthesis and diversification of spirocyclic scaffolds for kinase inhibitor discovery.
Case Study: Optimization of a Spirocyclic HPK1 Inhibitor
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation and a promising target for cancer immunotherapy. A recent study reported the discovery of a series of potent and selective spirocyclic HPK1 inhibitors. [15] Table 2: SAR Data for a Series of Spirocyclic HPK1 Inhibitors
| Compound | R1 Group | R2 Group | HPK1 IC50 (nM) | Selectivity vs. MAP4K Family |
| Hit 1 | H | Phenyl | 58.3 | ~20-fold |
| Analog 5 | Methyl | Phenyl | 15.1 | ~50-fold |
| Analog 12 | H | 4-Fluorophenyl | 8.7 | ~80-fold |
| Lead 16 | Methyl | 4-Fluorophenyl | 2.67 | >100-fold |
Data adapted from a representative study on HPK1 inhibitors.[15]
The SAR studies revealed that:
-
Alkylation at the R1 position (e.g., methyl) improved potency.
-
Substitution on the R2 phenyl ring with an electron-withdrawing group (e.g., fluorine) also enhanced inhibitory activity.
This systematic exploration led to the identification of compound 16 , which exhibited potent HPK1 inhibition, good kinase selectivity, and favorable in vivo pharmacokinetic properties, demonstrating a synergistic antitumor effect when combined with an anti-PD-1 antibody. [15]
Challenges and Future Directions
Despite the significant promise of spirocyclic scaffolds, their development is not without challenges. The synthesis of these complex molecules can be more demanding than that of their achiral, planar counterparts. [16][17]Furthermore, achieving brain penetration for CNS-targeted therapies can be particularly difficult for many kinase inhibitors. [18] Future efforts in this field will likely focus on:
-
Development of Novel Synthetic Methodologies: Continued innovation in synthetic organic chemistry will be crucial for expanding the accessible chemical space of spirocyclic scaffolds. [16]* Integration of Computational and AI-driven Methods: The use of machine learning and artificial intelligence can accelerate the design and optimization of spirocyclic inhibitors by predicting their 3D conformations and biological activities. [19][20]* Exploration of New Biological Targets: While oncology has been the primary focus, the application of spirocyclic kinase inhibitors to other therapeutic areas, such as neurodegenerative and metabolic diseases, holds great potential. [16][17]
Conclusion
The incorporation of spirocyclic scaffolds represents a paradigm shift in the design of kinase inhibitors, moving away from the "flatland" of traditional heterocyclic chemistry towards a more sophisticated, three-dimensional approach. The inherent structural rigidity and novelty of these scaffolds provide a powerful platform for developing highly potent and selective inhibitors with improved drug-like properties. By combining innovative synthetic strategies, robust screening methodologies, and rational, structure-guided optimization, researchers can unlock the full potential of spirocyclic chemistry to deliver the next generation of transformative kinase-targeted therapies.
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A Technical Guide for Drug Discovery Scientists: Leveraging Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate as a Novel Fragment
The relentless pursuit of novel chemical entities with improved therapeutic profiles drives modern drug discovery. Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening, offering an efficient method to explore chemical space and generate leads with superior physicochemical properties.[1] Within the FBDD paradigm, the selection of high-quality fragments is paramount. Three-dimensional (3D) scaffolds are increasingly sought after for their ability to provide novel exit vectors and improve target engagement. This guide focuses on one such scaffold: tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate , a promising fragment for tackling challenging biological targets.
Spirocyclic systems, characterized by two rings sharing a single carbon atom, offer inherent three-dimensionality.[2] This rigid architecture can pre-organize appended functional groups into favorable conformations for target binding, potentially enhancing both potency and selectivity.[3][4] The incorporation of spirocyclic motifs often leads to an increased fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor correlated with higher clinical success rates due to improved solubility, metabolic stability, and reduced off-target toxicity.[2] The diazaspiro[3.4]octane core, in particular, has demonstrated its value in medicinal chemistry, with derivatives showing activity against targets as diverse as the malaria parasite Plasmodium falciparum and the human sigma-1 receptor.[5][6]
This document serves as a comprehensive technical resource for researchers, providing insights into the synthesis, properties, and strategic application of this compound in drug discovery campaigns.
Physicochemical Profile of the Fragment Core
The utility of a fragment is intrinsically linked to its physicochemical properties. This compound is a bifunctional building block, featuring a ketone and a Boc-protected amine, which provide versatile handles for synthetic elaboration.[7] Its properties align well with the principles of fragment-based design, often referred to as the "Rule of Three" (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate | [7] |
| CAS Number | 1330765-39-3 | [7] |
| Molecular Formula | C11H18N2O3 | [7] |
| Molecular Weight | 226.27 g/mol | [7] |
| Hydrogen Bond Donors | 1 (after Boc deprotection) | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Topological Polar Surface Area | 55.4 Ų | Calculated |
| Predicted cLogP | 0.5 - 1.0 | Calculated |
The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the azetidine nitrogen, allowing for selective functionalization at other positions. Its facile removal under acidic conditions provides a secondary amine, a key vector for fragment growth and library development.
Synthetic Strategy and Chemical Reactivity
A robust and scalable synthetic route is essential for the practical application of any fragment in a drug discovery program. While specific routes for this exact molecule may be proprietary, the synthesis of diazaspiro[3.4]octane cores generally involves multi-step sequences that construct the quaternary spirocenter.[8] A plausible, generalized approach is outlined below.
Conceptual Synthetic Workflow
The synthesis often commences with the construction of a suitably substituted azetidine or pyrrolidine ring, followed by the formation of the second ring to create the spirocyclic junction. The ketone and protected amine functionalities are introduced at strategic points in the synthesis.
Caption: Generalized synthetic pathway for diazaspiro[3.4]octane cores.
Key Reactive Handles for Fragment Elaboration
The true power of this fragment lies in its dual reactivity, enabling controlled, vector-specific growth.
-
The Ketone (C5-Oxo): This carbonyl group can be targeted for various transformations, including reductive amination to install new substituents, or conversion to other functional groups. This position allows for exploration of one side of the spirocyclic core.
-
The Azetidine Nitrogen (N1): Following Boc deprotection, the resulting secondary amine is an excellent nucleophile. It serves as a primary attachment point for building out the molecule, typically through amide bond formation, reductive amination, or alkylation. This vector allows for exploration of a distinct spatial region around the core.
Application in a Fragment-Based Drug Discovery Campaign
The integration of this compound into an FBDD program follows a well-established workflow. The initial fragment hits, often with low micromolar to millimolar affinity, are identified and then optimized into potent leads.[9][10]
FBDD Workflow Diagram
Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.
The initial screening would involve the deprotected core (where the Boc group is removed) to maximize potential interactions. Once a hit is confirmed and its binding mode is determined, typically by X-ray crystallography, the synthetic handles on the original Boc-protected fragment become critical for the hit-to-lead phase.[10] The crystal structure reveals unoccupied pockets adjacent to the fragment, guiding the synthetic chemist on which vector (the ketone or the amine) to use for elaboration to gain additional affinity.[11]
Potential Therapeutic Targets & Case Studies
The rigid, 3D nature of the diazaspiro[3.4]octane scaffold makes it an excellent starting point for targeting a wide range of protein classes. Its structure can mimic peptide turns or present functional groups in precise spatial arrangements.[3]
Case Study: Sigma-1 Receptor (σ1R) Antagonists
The sigma-1 receptor is a unique intracellular chaperone protein implicated in various neurological conditions, including neuropathic pain and neurodegenerative diseases. Recently, a series of antagonists based on a 2,6-diazaspiro[3.4]octan-7-one scaffold were developed.[6] These compounds were designed based on the co-crystal structure of σ1R, demonstrating how the spirocyclic core can effectively position substituents to interact with key residues in the receptor's binding pocket. This work highlights the potential of this scaffold in developing novel therapeutics for pain management.[6]
Signaling Context: σ1R in Pain Modulation
Caption: Role of Sigma-1 Receptor (σ1R) in pain signaling modulation.
Other Potential Applications
-
Anti-infectives: A diazaspiro[3.4]octane series was identified as having multi-stage activity against the malaria parasite, highlighting its potential in developing drugs for infectious diseases.[5]
-
Kinase Inhibitors: The rigid scaffold can be used to orient functional groups towards the hinge region or other key pockets within kinase active sites.[3]
-
GPCRs and Ion Channels: The defined 3D geometry is well-suited for targeting the complex orthosteric or allosteric sites of membrane proteins.
Experimental Protocol: Fragment Elaboration via Amide Coupling
This protocol provides a self-validating, step-by-step methodology for elaborating the fragment core after deprotection. This is a foundational step in any hit-to-lead campaign using this scaffold.
Objective: To couple a carboxylic acid to the secondary amine of the deprotected diazaspiro[3.4]octane core to generate a small library of amides for SAR studies.
Step 1: Boc Deprotection of the Starting Fragment
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (approx. 0.1 M concentration).
-
Acidification: Add an excess of a strong acid. A 4M solution of HCl in dioxane (4-5 eq) or trifluoroacetic acid (TFA, 10-20 eq) are common choices.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 1-4 hours). The disappearance of the starting material and the appearance of a more polar spot (the amine salt) indicates completion.
-
Work-up: Remove the solvent and excess acid under reduced pressure. The resulting crude amine salt (e.g., HCl or TFA salt) is often used directly in the next step without further purification.
Step 2: Amide Coupling with a Carboxylic Acid
-
Reagent Preparation: In a separate flask, dissolve the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent like DCM or dimethylformamide (DMF).
-
Activator Addition: Add a peptide coupling agent such as HATU (1.1 eq) or HBTU/EDC (1.1 eq each).
-
Base Addition: Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA, 3-4 eq), to the reaction mixture. The base is critical to neutralize the amine salt and facilitate the coupling.
-
Amine Addition: Dissolve the crude amine salt from Step 1 in a minimal amount of DMF and add it dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir at room temperature and monitor by LC-MS (typically 2-12 hours).
-
Purification: Upon completion, perform an aqueous work-up, extract the product with an organic solvent, dry, and concentrate. Purify the final amide product by flash column chromatography or preparative HPLC to yield the desired elaborated fragment.
Conclusion and Future Perspectives
This compound represents a high-value fragment for modern drug discovery. Its inherent three-dimensionality, coupled with versatile synthetic handles, provides an exceptional starting point for generating novel lead compounds. The demonstrated success of the underlying diazaspiro[3.4]octane scaffold against complex targets like the sigma-1 receptor and P. falciparum underscores its broad therapeutic potential.[5][6]
Future efforts should focus on developing more efficient and modular synthetic routes to access a wider diversity of substituted diazaspiro[3.4]octane cores. Furthermore, exploring the derivatization of the ketone functionality will open up new chemical space and provide alternative vectors for fragment growth. As drug discovery continues to tackle increasingly challenging biological targets, the strategic deployment of complex, 3D fragments like this will be indispensable for success.
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CP Lab Safety. (n.d.). tert-butyl 5-oxo-2, 6-diazaspiro[3.4]octane-2-carboxylate, min 97%, 250 mg. Retrieved January 19, 2026, from [Link]
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Methodological & Application
Synthesis of Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate: An Application Note and Detailed Protocol
Introduction
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensional structures, which can lead to improved pharmacological properties such as enhanced target affinity and selectivity, as well as optimized ADME (absorption, distribution, metabolism, and excretion) profiles.[1] Among these, the 1,6-diazaspiro[3.4]octane core is a particularly attractive framework for the development of novel therapeutics. This application note provides a comprehensive, step-by-step protocol for the synthesis of Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate, a key intermediate for the elaboration of more complex drug candidates. The presented synthetic strategy is designed to be robust and scalable, providing researchers in drug discovery and development with a practical guide for accessing this valuable molecular scaffold.
The synthesis of spiro-β-lactams and related diazaspiro compounds often involves multi-step sequences that require careful control of reaction conditions to achieve desired stereochemistry and yields.[2] This protocol leverages a commercially available, orthogonally protected azetidine derivative as a strategic starting material to construct the spirocyclic lactam core through a sequence of aza-Michael addition, intramolecular amidation, and subsequent oxidation.
Overall Synthetic Scheme
The synthesis of this compound is accomplished in a three-step sequence starting from the commercially available Tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate. The overall transformation is depicted below:
Caption: Overall synthetic route for this compound.
Experimental Protocol
Materials and Instrumentation
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized under UV light (254 nm) and/or by staining with an appropriate developing agent (e.g., potassium permanganate). Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer. Mass spectrometry data should be obtained using an ESI-TOF or a similar high-resolution mass spectrometer.
| Reagent/Solvent | Supplier | Grade |
| Tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate | Commercially Available | >95% |
| Methyl acrylate | Sigma-Aldrich | ≥99% |
| Methanol (MeOH) | Fisher Scientific | ACS Grade |
| Toluene | Sigma-Aldrich | Anhydrous, 99.8% |
| Sodium methoxide (NaOMe) | Acros Organics | 97% |
| Dichloromethane (DCM) | Fisher Scientific | ACS Grade |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous, ≥99.9% |
| Triethylamine (Et3N) | Sigma-Aldrich | ≥99.5% |
| Sulfur trioxide pyridine complex | Sigma-Aldrich | Reagent grade |
| Ethyl acetate (EtOAc) | Fisher Scientific | ACS Grade |
| Saturated aqueous sodium bicarbonate (NaHCO3) | Fisher Scientific | Laboratory Grade |
| Brine (saturated aqueous NaCl) | Fisher Scientific | Laboratory Grade |
| Anhydrous sodium sulfate (Na2SO4) | Fisher Scientific | ACS Grade |
Step 1: Synthesis of Methyl 3-((1-(tert-butoxycarbonyl)-3-hydroxyazetidin-3-yl)methylamino)propanoate (Aza-Michael Addition)
This step involves the conjugate addition of the primary amine of the starting material to methyl acrylate. The reaction can be performed under solvent-free microwave conditions or by conventional heating in a suitable solvent.[3]
Sources
The Rising Scaffold: Application Notes and Protocols for Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate in Medicinal Chemistry
Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that can effectively modulate biological targets while maintaining favorable physicochemical properties is paramount. Among these, spirocyclic scaffolds have garnered significant attention. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic structures. This rigidity can pre-organize appended functional groups into well-defined spatial orientations, leading to enhanced binding affinity and selectivity for target proteins. One such scaffold of emerging importance is the 1,6-diazaspiro[3.4]octane core. This application note provides a detailed guide on the utility of a key derivative, Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate , as a versatile building block in drug discovery programs.
The 1,6-diazaspiro[3.4]octane framework has been successfully employed in the development of potent therapeutic agents across diverse disease areas, including pain management and infectious diseases. For instance, derivatives of this scaffold have been identified as powerful sigma-1 (σ1) receptor antagonists and as novel antimalarial agents with low nanomolar efficacy against Plasmodium falciparum[1][2][3]. The value of this scaffold lies in its ability to serve as a versatile platform for creating libraries of structurally diverse compounds with significant therapeutic potential.
This guide will delve into the specific applications of this compound, detailing its synthetic utility and providing robust protocols for its derivatization and subsequent evaluation in drug discovery workflows.
Molecular Properties and Synthetic Versatility
This compound is a bifunctional molecule strategically designed for synthetic elaboration. Its key structural features, a ketone and a Boc-protected amine, provide orthogonal handles for a wide range of chemical transformations.
| Property | Value | Source |
| Molecular Formula | C11H18N2O3 | [4] |
| Molecular Weight | 226.27 g/mol | [4] |
| CAS Number | 52988107 | [4] |
The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the secondary amine at the 1-position. This allows for selective reactions at the ketone or the secondary amine at the 6-position. Subsequent removal of the Boc group under acidic conditions unmasks the 1-amine for further functionalization. The ketone at the 5-position can undergo a variety of reactions, including reduction to a hydroxyl group or reductive amination to introduce further diversity. This synthetic flexibility makes it an ideal starting material for generating compound libraries for high-throughput screening.
Core Applications in Medicinal Chemistry
The rigid spirocyclic core of this compound makes it an excellent scaffold for developing inhibitors of enzymes such as kinases and proteases, where precise positioning of pharmacophoric elements is crucial for activity[5]. The ability to introduce substituents at three distinct points (the two nitrogen atoms and the carbonyl group) allows for the systematic exploration of chemical space to optimize target engagement and ADME (absorption, distribution, metabolism, and excretion) properties.
Workflow for Library Synthesis
The following diagram illustrates a general workflow for the utilization of this compound in the generation of a diverse chemical library.
Sources
Application Notes & Protocols: Leveraging Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate for the Synthesis of Novel JAK3 Inhibitors
Introduction: The Strategic Imperative for Selective JAK3 Inhibition
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases pivotal to cytokine signaling.[1] These enzymes are integral components of the JAK-STAT signaling pathway, which transduces signals from extracellular cytokines to the nucleus, thereby modulating gene transcription involved in immunity, inflammation, and hematopoiesis.[2][3] While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is predominantly restricted to hematopoietic cells, where it associates with the common gamma chain (γc) of various interleukin receptors (e.g., IL-2, IL-4, IL-7, IL-15, and IL-21).[4][5] This restricted expression profile makes JAK3 a highly attractive therapeutic target for autoimmune and inflammatory diseases, as selective inhibition promises potent immunosuppression with a potentially reduced side-effect profile compared to broader-acting immunosuppressants.[5][6] The development of small-molecule JAK3 inhibitors, such as Tofacitinib, has marked a significant advancement in treating conditions like rheumatoid arthritis and psoriasis.[1][4]
The Role of Spirocyclic Scaffolds in Modern Drug Design
In the quest to "escape from flatland," medicinal chemistry has increasingly turned towards three-dimensional molecular architectures to enhance drug-like properties.[7] Spirocycles, where two rings are joined by a single common atom, are exemplary of this approach.[8] Incorporating a spirocyclic scaffold into a drug candidate can offer several distinct advantages:
-
Improved Physicochemical Properties: Azaspirocycles have been shown to increase solubility, decrease lipophilicity, and improve metabolic stability compared to their non-spirocyclic counterparts.[9]
-
Conformational Rigidity: The rigid nature of the spirocyclic system locks the conformation of the molecule, which can optimize the spatial orientation of key binding motifs. This can lead to enhanced potency and selectivity for the target protein.[8][9]
-
Novel Chemical Space: Spirocyclic frameworks provide access to unique and often patentable chemical matter, a crucial aspect of drug development.[10]
The subject of this guide, tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate , represents a versatile building block for introducing these favorable spirocyclic properties into a new generation of JAK3 inhibitors. Its bifunctional nature—a ketone for further elaboration and a protected amine—allows for a modular synthetic approach.
Signaling Pathway Overview: JAK3 in Immune Cell Activation
Understanding the mechanism of action begins with the signaling cascade that JAK3 inhibitors are designed to disrupt.
Figure 1: The JAK3-STAT Signaling Pathway. Cytokine binding induces receptor dimerization, activating associated JAKs. Activated JAK3 phosphorylates STAT proteins, which then dimerize, translocate to the nucleus, and initiate gene transcription leading to an immune response. JAK3 inhibitors block this cascade at the phosphorylation step.
Proposed Synthetic Route: From Spirocyclic Ketone to Potent Inhibitor
While direct synthesis routes utilizing this compound for specific, named JAK3 inhibitors are not prevalent in published literature, a robust and chemically sound pathway can be proposed based on established synthetic methodologies for analogous compounds.[4][7] This protocol outlines a modular three-step synthesis to generate a novel spirocyclic JAK3 inhibitor.
Figure 2: Proposed Synthetic Workflow. A three-step sequence to convert the starting spirocyclic ketone into a final JAK3 inhibitor.
Part 1: Synthesis of Key Intermediate - Tert-butyl 5-(methylamino)-1,6-diazaspiro[3.4]octane-1-carboxylate
This initial step transforms the ketone functionality into the crucial secondary amine required for coupling to the inhibitor core. Reductive amination is a reliable and high-yielding method for this transformation.
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add methylamine (2.0 M solution in THF, 1.5 eq).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine/enamine. The progress can be monitored by TLC or LC-MS.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting ketone but efficiently reduces the in situ-formed iminium ion.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-18 hours until the starting material is consumed (monitored by LC-MS).
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with dichloromethane (DCM, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to yield the desired secondary amine intermediate.
| Parameter | Expected Value | Notes |
| Yield | 75-90% | Highly dependent on reaction scale and purity of reagents. |
| Purity (LC-MS) | >95% | |
| ¹H NMR | Conforms to structure | Expect disappearance of ketone-adjacent protons and appearance of a new N-methyl singlet. |
| Mass Spec (ESI+) | [M+H]⁺ calculated and found | Confirms the mass of the desired product. |
Part 2: Coupling with the Pyrrolo[2,3-d]pyrimidine Core
The second stage involves a nucleophilic aromatic substitution (SₙAr) reaction, a cornerstone in the synthesis of many kinase inhibitors.[4][7] The secondary amine of our spirocyclic intermediate displaces the chlorine atom on the electron-deficient pyrimidine ring.
Protocol:
-
Reaction Setup: In a sealable reaction vessel, dissolve the spirocyclic amine intermediate from Part 1 (1.0 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) in n-butanol or 2-propanol (0.1 M).[11][12]
-
Base Addition: Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA, 3.0 eq). Causality Note: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Heating: Seal the vessel and heat the reaction mixture to 100-120 °C for 16-24 hours. The reaction should be monitored by LC-MS for the formation of the product and consumption of starting materials.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with a cold solvent like diethyl ether, and dried. If no precipitate forms, concentrate the mixture under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes or methanol in DCM) or by preparative HPLC to afford the Boc-protected final compound.
| Parameter | Expected Value | Notes |
| Yield | 50-70% | SₙAr reactions can be sensitive to steric hindrance and electronic effects. |
| Purity (HPLC) | >98% | |
| ¹H NMR | Conforms to structure | Expect characteristic signals for the pyrrolo[2,3-d]pyrimidine ring system. |
| Mass Spec (ESI+) | [M+H]⁺ calculated and found |
Part 3: Final Deprotection (Optional but often necessary)
The tert-butyloxycarbonyl (Boc) group is a robust protecting group, but its removal may be necessary for optimal biological activity, as the free amine may form a key interaction with the target protein.
Protocol:
-
Reaction Setup: Dissolve the Boc-protected inhibitor from Part 2 (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C. Causality Note: TFA is a strong acid that efficiently cleaves the Boc group, generating the volatile byproduct isobutylene and carbon dioxide.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by LC-MS until no starting material remains.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The crude product is often obtained as a TFA salt.
-
Purification/Isolation: The resulting salt can be triturated with diethyl ether to induce precipitation, filtered, and dried. If the free base is required, the crude salt can be dissolved in a minimal amount of water, basified with NaHCO₃ or a mild base, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the final inhibitor.
| Parameter | Expected Value | Notes |
| Yield | >90% (Quantitative) | Deprotection reactions are typically high-yielding. |
| Purity (HPLC) | >98% | |
| ¹H NMR | Conforms to structure | Expect the disappearance of the t-butyl singlet at ~1.4 ppm. |
| Mass Spec (ESI+) | [M+H]⁺ calculated and found | The mass will correspond to the deprotected molecule. |
Conclusion and Future Perspectives
This guide provides a detailed, scientifically-grounded protocol for the synthesis of a novel class of JAK3 inhibitors utilizing the strategically advantageous this compound building block. The incorporation of the rigid, three-dimensional spirocyclic diamine core is a promising strategy to enhance selectivity and improve the pharmacokinetic profile of next-generation kinase inhibitors. The modular nature of this synthesis allows for further derivatization at multiple points, enabling the creation of focused libraries for structure-activity relationship (SAR) studies. Future work should focus on the biological evaluation of these novel compounds in biochemical and cellular assays to quantify their potency and selectivity against JAK3 and other JAK family members.
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Development of antibacterial agents from diazaspiro[3.4]octane derivatives
An In-Depth Guide to the Development of Antibacterial Agents from Diazaspiro[3.4]octane Derivatives
Authored by: A Senior Application Scientist
Abstract
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can yield new classes of antibiotics. Three-dimensional, sp³-rich structures are increasingly sought after in drug discovery for their potential to access unexplored chemical space and improve pharmacological properties. The diazaspiro[3.4]octane core represents a compelling starting point for the development of such agents. Its rigid, spirocyclic framework offers a unique three-dimensional vector for substituent placement, enabling fine-tuning of antibacterial activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This guide provides a comprehensive overview of the strategic development of diazaspiro[3.4]octane derivatives as antibacterial candidates, from initial synthesis and primary screening to mechanism of action studies and preliminary in vivo evaluation. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind each experimental choice to ensure robust and reproducible outcomes.
Introduction: The Case for a New Scaffold
The diazaspiro[3.4]octane motif has recently gained attention in medicinal chemistry as a versatile building block for biologically active compounds.[1] Unlike flat, aromatic structures that dominate many existing drug classes, this scaffold provides a rigid, non-planar core. This inherent three-dimensionality is crucial for creating molecules that can make specific, high-affinity interactions with complex biological targets, potentially overcoming existing resistance mechanisms. Our focus is to leverage this unique architecture to develop a new generation of antibacterial agents. This document outlines a validated workflow for this purpose.
Caption: High-level workflow for developing diazaspiro[3.4]octane antibacterial agents.
Synthesis and Functionalization
The synthetic accessibility of the core scaffold is paramount. The 2,6-diazaspiro[3.4]octane core, for example, can be readily prepared, allowing for the systematic exploration of its periphery to build a diverse compound library.[1] The goal of the synthesis protocol is to produce an orthogonally protected intermediate, which allows for selective functionalization at different nitrogen positions, a key strategy for developing a robust Structure-Activity Relationship (SAR).
Protocol 1: Synthesis of a Protected 2,6-Diazaspiro[3.4]octane Intermediate
This protocol is a generalized representation based on established literature procedures for creating functionalized diazaspiro[3.4]octane building blocks.[1][2]
Rationale: The use of orthogonal protecting groups (e.g., Boc and Benzyl) is a cornerstone of modern medicinal chemistry. It allows for the selective deprotection and subsequent derivatization of one nitrogen atom while the other remains protected, enabling the synthesis of a diverse library from a common intermediate.
Materials:
-
N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine
-
Methyl acrylate
-
Trifluoroacetic acid (TFA)
-
Lithium diisopropylamide (LDA)
-
Methyl chloroformate (ClCOOMe)
-
Lithium aluminum hydride (LAH)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Appropriate solvents (CH₂Cl₂, THF, etc.) and reagents for workup and purification.
Procedure:
-
Step 1: [3+2] Cycloaddition: React N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine with methyl acrylate in the presence of a catalytic amount of TFA to form the pyrrolidine ring, yielding methyl 1-benzylpyrrolidine-3-carboxylate.
-
Step 2: Carboxylation: Treat the product from Step 1 with LDA followed by methyl chloroformate to introduce a second carboxyl group at the 3-position.
-
Step 3: Reduction: Reduce both ester groups using a strong reducing agent like LAH to yield the corresponding diol.
-
Step 4: Cyclization (Intramolecular Substitution): Convert the diol to a dimesylate and induce intramolecular cyclization to form the azetidine ring, yielding the core 2-benzyl-2,6-diazaspiro[3.4]octane.
-
Step 5: Protection: Protect the free secondary amine with Boc₂O to yield the versatile, orthogonally protected intermediate: 2-benzyl-6-Boc-2,6-diazaspiro[3.4]octane.
Expected Outcome: This multi-step synthesis provides a key intermediate ready for diversification. The benzyl group can be removed via hydrogenolysis, and the Boc group can be removed with acid, allowing for targeted modifications at either the N2 or N6 position.
Primary In Vitro Screening Cascade
Once a library of derivatives is synthesized, a systematic screening process is required to identify promising hits. The initial cascade focuses on determining antibacterial potency and distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (bacteria-killing) activity.[3]
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
Rationale: The MIC assay is the gold standard for quantifying the potency of a new antimicrobial agent.[4][5] The broth microdilution method is highly efficient for screening multiple compounds against various bacterial strains simultaneously.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture bacteria overnight. Dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: Prepare a 2-fold serial dilution of each test compound in CAMHB directly in the 96-well plate. The final concentration range should be broad (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[4] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
Rationale: While MIC indicates growth inhibition, it doesn't reveal if the bacteria are killed. The MBC test is a crucial follow-up to determine if a compound is bactericidal, a highly desirable trait for treating severe infections.[3][6]
Procedure:
-
Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto a nutrient agar plate (e.g., Tryptic Soy Agar).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies).[3]
| Compound | Substituent (R) | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | MBC/MIC Ratio | Interpretation |
| DS-01 | H | 64 | >128 | >2 | Bacteriostatic |
| DS-02 | 4-Cl-Phenyl | 8 | 16 | 2 | Bactericidal[6] |
| DS-03 | 3,5-di-F-Phenyl | 2 | 4 | 2 | Bactericidal[6] |
| DS-04 | 4-MeO-Phenyl | 32 | >128 | >4 | Bacteriostatic |
Table 1: Representative data from a primary screening of diazaspiro[3.4]octane derivatives against S. aureus.
Evaluating Safety and Selectivity
An effective antibacterial agent must be potent against pathogens but safe for the host.[7] Cytotoxicity assays are essential to establish a therapeutic window.
Protocol 4: Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9] It provides a quantitative measure of a compound's toxicity to eukaryotic cells, allowing for the calculation of a selectivity index.
Materials:
-
Human cell line (e.g., HEK293 or HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., acidified isopropanol)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[8]
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the concentration that reduces cell viability by 50% (CC₅₀) by plotting absorbance against compound concentration.
| Compound | MIC (µg/mL) vs. S. aureus | CC₅₀ (µg/mL) vs. HEK293 | Selectivity Index (SI = CC₅₀/MIC) |
| DS-02 | 8 | >100 | >12.5 |
| DS-03 | 2 | 50 | 25 |
| Ciprofloxacin | 0.5 | >100 | >200 |
Table 2: Selectivity profile of lead compounds. A higher SI is desirable, indicating greater selectivity for the bacterial target over host cells.
Elucidating the Mechanism of Action (MoA)
Understanding how a compound kills bacteria is critical for its development and for predicting potential resistance mechanisms. A logical, stepwise approach is used to narrow down the possible cellular targets.
Caption: Decision tree for investigating the mechanism of action of a novel antibacterial.
Protocol 5: Bacterial Membrane Permeability Assay
Rationale: Many antibacterial agents exert their effect by disrupting the bacterial membrane.[10][11] This can be rapidly assessed using fluorescent probes that are excluded by intact membranes but fluoresce upon entering a compromised cell.[12][13]
Materials:
-
Bacterial suspension (mid-log phase)
-
N-phenyl-1-naphthylamine (NPN) for outer membrane (Gram-negative)
-
Propidium Iodide (PI) for inner/cytoplasmic membrane
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Procedure:
-
Wash and resuspend bacteria in a suitable buffer (e.g., PBS).
-
Aliquot the bacterial suspension into the 96-well plate.
-
Add the fluorescent probe (e.g., PI to a final concentration of 2 µM).
-
Add the test compound at various concentrations (e.g., 1x, 4x, 8x MIC).
-
Monitor the increase in fluorescence over time. A rapid increase in fluorescence indicates membrane permeabilization.[10]
Protocol 6: DNA Gyrase Supercoiling Inhibition Assay
Rationale: DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication. It is a well-validated antibiotic target. This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by purified gyrase.[14][15]
Materials:
-
Purified E. coli DNA gyrase enzyme
-
Relaxed pBR322 plasmid DNA (substrate)
-
Assay Buffer (containing ATP, MgCl₂, etc.)
-
Test compounds
-
Agarose gel electrophoresis equipment
-
DNA stain (e.g., ethidium bromide)
Procedure:
-
Set up reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound.
-
Initiate the reaction by adding a defined unit of DNA gyrase enzyme.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analyze the DNA topology by running the samples on a 1% agarose gel.
-
Interpretation: In the absence of an inhibitor, the relaxed plasmid will be converted to its faster-migrating supercoiled form. An effective inhibitor will prevent this conversion, leaving the plasmid in its relaxed state.[15]
In Vivo Efficacy Evaluation
Positive in vitro results must be translated into an in vivo setting to assess a compound's true therapeutic potential. Murine infection models are the standard for this evaluation.[16][17]
Protocol 7: Murine Neutropenic Thigh Infection Model
Rationale: This model is extensively used to evaluate antimicrobial efficacy in a localized deep-tissue infection, particularly in an immunocompromised state, which mimics many clinical scenarios.[18] It allows for a quantitative assessment of bacterial killing in response to treatment.
Materials:
-
6-8 week old female mice
-
Cyclophosphamide (to induce neutropenia)
-
Pathogen of interest (e.g., Methicillin-resistant S. aureus, MRSA)
-
Test compound formulated in a suitable vehicle
-
Saline, agar plates for CFU enumeration
Procedure:
-
Induce Neutropenia: Administer cyclophosphamide intraperitoneally on days -4 and -1 prior to infection to render the mice neutropenic.
-
Infection: On day 0, inject a standardized inoculum of the pathogen (~10⁶ CFU) directly into the thigh muscle of the mice.
-
Treatment: At a defined time post-infection (e.g., 2 hours), administer the test compound via a relevant route (e.g., intravenous or oral).
-
Endpoint: At 24 hours post-treatment, euthanize the mice, aseptically remove the infected thigh, and homogenize the tissue.
-
Quantify Bacterial Burden: Perform serial dilutions of the tissue homogenate and plate on selective agar to determine the number of viable bacteria (CFU/thigh).
-
Analysis: The efficacy of the compound is measured by the reduction in bacterial load (log₁₀ CFU) compared to the vehicle-treated control group.
Conclusion and Future Directions
The diazaspiro[3.4]octane scaffold holds significant promise as a foundation for a new class of antibacterial agents. The systematic approach detailed in these application notes—from rational synthesis and hierarchical screening to mechanistic elucidation and in vivo validation—provides a robust framework for advancing lead candidates. Future work should focus on expanding the SAR to optimize the therapeutic index, investigating activity against a broader panel of multidrug-resistant pathogens, and conducting pharmacokinetic studies to understand the in vivo disposition of these novel compounds.
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In vitro kinase assay protocol for spirocyclic compounds
Topic: In Vitro Kinase Assay Protocol for Spirocyclic Compounds
For: Researchers, scientists, and drug development professionals.
Navigating the Kinase Inhibition Landscape: A Detailed Protocol for Screening Spirocyclic Compounds
Abstract
Protein kinases are a cornerstone of cellular signaling and, consequently, one of the most critical target classes in modern drug discovery. The development of inhibitors to modulate their activity is a central focus for treating a myriad of diseases, particularly cancer. Spirocyclic compounds, with their rigid, three-dimensional structures, offer unique scaffolds that can access novel binding pockets and provide superior selectivity compared to traditional flat, aromatic inhibitors. However, their unique physicochemical properties, especially hydrophobicity and poor aqueous solubility, present significant challenges for in vitro biochemical screening. This guide provides a comprehensive, experience-driven protocol for conducting in vitro kinase assays with spirocyclic compounds. We will delve into the rationale behind assay selection, critical steps for handling challenging compounds, a detailed step-by-step protocol using a robust luminescence-based platform, and a guide to data analysis and troubleshooting, ensuring the generation of reliable and reproducible results.
Introduction: The Intersection of Kinase Biology and Spirocyclic Chemistry
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes.[1] Dysregulation of kinase activity is a known driver of numerous pathologies, making them prime therapeutic targets.[2][3]
Spirocyclic scaffolds are increasingly sought after in drug discovery. The spiro-carbon imparts a distinct three-dimensional geometry, which can enhance binding affinity and selectivity by engaging with regions of the kinase active site that are inaccessible to planar molecules.[4] However, these complex structures often lead to poor aqueous solubility, a critical hurdle in biochemical assays that can cause compound precipitation, aggregation, and non-specific inhibition, ultimately leading to misleading data.[4][5][6] Therefore, a successful screening protocol must be designed not only to measure kinase activity but also to accommodate and mitigate the challenges posed by these promising compounds.
Strategic Assay Selection: Choosing the Right Tool for the Job
A multitude of in vitro kinase assay technologies are available, each with distinct principles, advantages, and drawbacks.[7][8][9][10] The choice of assay format is a critical first step and should be guided by the specific research question, available instrumentation, and the properties of the compounds being tested. Technologies can be broadly categorized into three groups:
-
Radiometric Assays: The traditional "gold standard," these assays use radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radioactive phosphate into a substrate.[10][11] They are highly sensitive and versatile but involve handling radioactive materials and generate radioactive waste.[10]
-
Fluorescence-Based Assays: These include formats like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).[12][13][14][15] They are homogeneous (no-wash steps) and amenable to high-throughput screening (HTS). However, they are susceptible to interference from compounds that are themselves fluorescent or that quench fluorescence, a potential concern for novel chemical scaffolds.
-
Luminescence-Based Assays: These assays, such as Promega's ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[16][17] The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a light signal. This "glow" luminescence is generally less prone to compound interference than fluorescence-based methods, making it a robust choice for screening diverse chemical libraries, including spirocyclic compounds.[18]
Table 1: Comparison of Common In Vitro Kinase Assay Technologies
| Assay Technology | Principle | Advantages | Disadvantages | Suitability for Spirocyclics |
| Radiometric | Measures incorporation of radiolabeled phosphate.[11] | High sensitivity, direct measurement, versatile.[10] | Radioactive waste, safety concerns, not homogeneous. | High. Low risk of compound interference. |
| TR-FRET (e.g., LANCE®) | FRET between a donor (Europium) and an acceptor on antibody/substrate.[13][19] | Homogeneous, high-throughput, sensitive. | Potential for light scattering/fluorescence interference from compounds. | Moderate. Requires counter-screening for compound interference. |
| Fluorescence Polarization (FP) | Measures changes in the rotation of a fluorescently labeled substrate upon phosphorylation. | Homogeneous, simple, cost-effective. | Lower sensitivity, requires small substrates, susceptible to compound interference. | Low to Moderate. High risk of interference. |
| Luminescence (e.g., ADP-Glo™) | Quantifies ADP production via a coupled luciferase reaction.[16][17] | Homogeneous, high sensitivity, broad dynamic range, low compound interference.[18] | Indirect measurement, potential for luciferase inhibition. | Very High. Recommended for its robustness against compound-related artifacts. |
Given its high sensitivity, low susceptibility to compound interference, and universal applicability to nearly any kinase, we will focus this guide on the ADP-Glo™ Luminescence-Based Assay .
Foundational Workflow for Kinase Inhibition Assays
A successful kinase assay protocol follows a logical sequence of steps, from initial setup and reaction to final data analysis. Each stage contains critical control points to ensure the validity of the results.
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol: IC50 Determination of Spirocyclic Compounds using the ADP-Glo™ Kinase Assay
This protocol is designed for determining the half-maximal inhibitory concentration (IC50) of a test compound in a 384-well plate format.
Principle of the ADP-Glo™ Assay
The assay is a two-step process that quantifies the amount of ADP produced during the kinase reaction. This is a direct measure of kinase activity.[16][17]
-
Kinase Reaction & ATP Depletion: The kinase reaction is performed. Then, ADP-Glo™ Reagent is added to terminate the reaction and eliminate any remaining ATP.
-
ADP Conversion & Signal Generation: Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced back into ATP. This newly synthesized ATP is then used by luciferase to generate a stable luminescent signal that is proportional to the initial ADP concentration.[17]
Caption: The two-step principle of the ADP-Glo™ kinase assay.
Materials and Reagents
-
Kinase: Purified, active recombinant kinase.
-
Substrate: Appropriate peptide or protein substrate for the kinase.
-
Spirocyclic Compound: Stock solution in 100% DMSO.
-
ATP: Ultra-pure ATP solution.
-
ADP-Glo™ Kinase Assay Kit: (Promega, Cat. No. V9101 or similar) containing ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Kinase Buffer (1X): e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35. Note: Optimal buffer conditions may vary by kinase.
-
DMSO: Anhydrous, molecular biology grade.
-
Plates: Low-volume, white, 384-well assay plates (e.g., Corning #3673).
-
Equipment: Multichannel pipettes, plate shaker, luminometer.
Step-by-Step Protocol
A. Compound Preparation (Serial Dilution)
Causality: Spirocyclic compounds are often poorly soluble. Preparing dilutions carefully and minimizing the final DMSO concentration is critical to prevent precipitation in the aqueous assay buffer.[5] A final DMSO concentration of ≤1% is recommended.
-
Create a serial dilution series of your spirocyclic compound in 100% DMSO. For a 10-point curve, a 1:3 dilution series is common. Start with a high concentration (e.g., 1 mM).
-
Prepare an intermediate dilution plate by transferring a small volume (e.g., 1 µL) of the DMSO serial dilutions into a 96-well plate and adding kinase buffer to achieve a 4X final concentration (e.g., add 24 µL buffer for a 1:25 dilution). This step helps to mitigate shocking the compound out of solution when adding it to the final assay well.
B. Assay Plate Setup (Final Volume: 10 µL)
-
Map the Plate: Design your plate layout to include all necessary controls:
-
0% Inhibition (High Signal): All components + DMSO vehicle (no compound).
-
100% Inhibition (Low Signal): All components except the kinase (no-enzyme control).
-
Test Compound Wells: All components + serially diluted spirocyclic compound.
-
-
Add Compound/Controls: Add 2.5 µL of the 4X intermediate compound dilutions (from step A.2) or 4X controls to the appropriate wells of the 384-well assay plate.
-
Add Enzyme and Substrate: Prepare a 2X Enzyme/Substrate master mix in kinase buffer. Add 5 µL of this mix to all wells.
-
Mix and Pre-incubate: Gently mix the plate on a shaker for 1 minute. Pre-incubate the plate for 15-30 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.
C. Kinase Reaction
-
Initiate Reaction: Prepare a 4X ATP solution in kinase buffer. To start the reaction, add 2.5 µL of the 4X ATP solution to all wells. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[20]
-
Incubate: Cover the plate and incubate for 60 minutes at room temperature. Note: The optimal reaction time should be determined during assay development to ensure the reaction is within the linear range.
D. Signal Detection
-
Terminate Reaction: After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker for 1 minute.
-
Incubate: Incubate the plate for 40 minutes at room temperature to allow for complete depletion of the remaining ATP.[21]
-
Generate Signal: Add 20 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 1 minute.
-
Incubate: Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a stable luminescent signal.[21]
-
Read Plate: Measure luminescence using a plate-reading luminometer. An integration time of 0.25-1 second per well is typically sufficient.
Data Analysis and Interpretation
A. Calculating Percent Inhibition
The raw data will be in Relative Light Units (RLU). First, normalize the data to calculate the percentage of inhibition for each compound concentration.
-
High Signal (0% Inhibition) = Average RLU from vehicle (DMSO) control wells.
-
Low Signal (100% Inhibition) = Average RLU from no-enzyme control wells.
For each test well: % Inhibition = 100 * (1 - (RLU_compound - RLU_low) / (RLU_high - RLU_low))
B. Generating the Dose-Response Curve and IC50
-
Plot % Inhibition (Y-axis) versus the log of the compound concentration (X-axis).
-
Fit the data using a non-linear regression model (four-parameter variable slope) in a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 is the concentration of the inhibitor that results in 50% inhibition of kinase activity, as determined from the fitted curve.[22][23]
A Self-Validating System: Essential Controls and Troubleshooting
A trustworthy protocol is a self-validating one. The controls included are not just for calculation; they are essential for diagnosing problems.
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution |
| High Background (Low Signal-to-Background) | 1. Contaminated ATP/ADP reagents. 2. Kinase autophosphorylation.[24] 3. Insufficient ATP depletion by ADP-Glo™ Reagent. | 1. Use fresh, high-purity reagents. 2. Run a no-substrate control to quantify autophosphorylation. 3. Ensure correct incubation time (40 min) after adding ADP-Glo™ Reagent. |
| High Variability Between Replicates | 1. Pipetting errors. 2. Compound precipitation/insolubility.[5] 3. Incomplete mixing of reagents. | 1. Calibrate pipettes; use reverse pipetting for viscous solutions.[25] 2. Check compound solubility in final assay buffer; consider adding a non-ionic detergent (e.g., 0.01% Triton X-100) to the buffer.[20] 3. Ensure thorough mixing after each reagent addition. |
| No or Weak Signal | 1. Inactive kinase or substrate. 2. Incorrect buffer components (e.g., missing Mg²⁺). 3. Inhibitor is also a potent luciferase inhibitor (false negative).[18] | 1. Verify enzyme activity with a known positive control substrate/inhibitor. 2. Double-check buffer composition. 3. Run a counter-screen against luciferase to identify compound interference. |
| Shallow or Incomplete Dose-Response Curve | 1. Compound has reached its solubility limit at high concentrations. 2. Compound is aggregating at high concentrations.[20] 3. The inhibitor has a non-standard mechanism of action. | 1. Visually inspect wells for precipitation. Determine the compound's kinetic solubility. 2. Re-run the assay with 0.01% Triton X-100 to disrupt aggregates.[20] 3. Consider further mechanistic studies (see below). |
Advanced Insight: Distinguishing Inhibition Mechanisms
For lead compounds, it is valuable to understand their mechanism of inhibition (MOA). An inhibitor can be ATP-competitive (binding in the ATP pocket) or non-ATP-competitive (binding elsewhere, e.g., an allosteric site).[18]
A simple way to investigate this is to run the IC50 assay at both a low (e.g., Kₘ) and a high (e.g., 10x Kₘ) ATP concentration.[26][27]
-
ATP-Competitive Inhibitor: The apparent IC50 will increase significantly at the higher ATP concentration because the inhibitor must compete with more ATP molecules.[26]
-
Non-ATP-Competitive Inhibitor: The IC50 will remain largely unchanged regardless of the ATP concentration.
Caption: IC50 curve shifts for different inhibition mechanisms.
Conclusion
Screening spirocyclic compounds for kinase inhibition requires a thoughtful approach that extends beyond a standard protocol. By selecting a robust assay technology like luminescence that is less prone to compound interference, meticulously managing compound solubility, and incorporating a comprehensive set of controls, researchers can build a self-validating system. This diligence ensures that the resulting data accurately reflects the compound's true biological activity, enabling confident decision-making in the critical early stages of drug discovery and paving the way for the development of next-generation kinase inhibitors.
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Jia, Y., Quinn, C. M., Kwak, S., & Talanian, R. V. (2008). Current in vitro kinase assay technologies: the quest for a universal format. Current Drug Discovery Technologies, 5(1), 59–69. [Link]
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ResearchGate. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. ResearchGate. [Link]
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Jia, Y., Quinn, C. M., Kwak, S., & Talanian, R. V. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Bentham Science. [Link]
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Ingenta Connect. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Ingenta Connect. [Link]
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Rowland, A., Gaganis, P., & Elliot, D. J. (2015). The Nonspecific Binding of Tyrosine Kinase Inhibitors to Human Liver Microsomes. Drug Metabolism and Disposition, 43(12), 1934–1941. [Link]
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Lategahn, J., et al. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research, 77(13 Supplement), 4186. [Link]
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Fabian, M. A., et al. (2002). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Journal of Biomolecular Screening, 7(6), 530–541. [Link]
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Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
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Neuhaus, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 793. [Link]
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Alex, J. M., & S, S. (2015). Prediction of kinase-inhibitor binding affinity using energetic parameters. Theoretical Biology and Medical Modelling, 12(1), 10. [Link]
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ResearchGate. (n.d.). LANCE Ultra TR-FRET technology for kinase assays. ResearchGate. [Link]
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Klaeger, S., et al. (2016). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal, 283(10), 1801–1810. [Link]
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Parker, L. L., & Knapp, S. (2014). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Chemical Biology, 9(12), 2731–2741. [Link]
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Beck, B., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay? ResearchGate. [Link]
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ResearchGate. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP-competitive protein kinase inhibitors. ResearchGate. [Link]
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ResearchGate. (2018). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. [Link]
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Auld, D. S., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. SLAS Discovery, 22(6), 639–651. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
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BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
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Gatiatulin, A. G., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. International Journal of Molecular Sciences, 24(2), 1276. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]
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Katkar, G. D., & Jope, R. S. (2016). In vitro NLK Kinase Assay. Bio-protocol, 6(18), e1933. [Link]
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Sørensen, M. D., et al. (2015). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PLOS ONE, 10(11), e0142103. [Link]
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ResearchGate. (2023). In vitro kinase assay v1. ResearchGate. [Link]
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protocols.io. (2024). In vitro kinase assay. protocols.io. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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CORE. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]
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ResearchGate. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
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Application Note: High-Throughput Screening of Diazaspiro[3.4]octane Libraries for Accelerated Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: Embracing the Third Dimension in Drug Discovery
Modern drug discovery is in a perpetual quest for novel molecular architectures that can effectively modulate challenging biological targets. For years, the landscape of screening libraries has been dominated by flat, aromatic, sp²-rich compounds, largely due to their synthetic accessibility. However, this has led to the repeated exploration of a limited chemical space. The strategic shift towards molecules with greater three-dimensionality is a direct response to this challenge. Spirocyclic scaffolds, characterized by two rings connected at a single tetrahedral carbon, are at the forefront of this movement. Their rigid, well-defined three-dimensional conformations offer a compelling advantage: they can present substituents in precise vectors, enabling highly specific interactions with complex protein binding sites and potentially reducing the entropic penalty upon binding.[1]
Among these promising scaffolds, the diazaspiro[3.4]octane core has emerged as a "privileged structure" in medicinal chemistry.[2] This sp³-rich framework provides an exceptional foundation for building compound libraries with improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, when compared to their flatter counterparts.[3] The inherent structural rigidity and synthetic tractability of the diazaspiro[3.4]octane scaffold make it an ideal starting point for Diversity-Oriented Synthesis (DOS), a strategy focused on the efficient creation of structurally diverse small molecules to probe new areas of chemical space.[4][5][6]
This application note provides a comprehensive technical guide for the high-throughput screening (HTS) of diazaspiro[3.4]octane libraries. We will delve into the principles of library design, provide detailed protocols for robust HTS assays against key target classes, and outline a rigorous hit validation cascade, equipping researchers with the knowledge to leverage this powerful scaffold in their drug discovery programs.
Part 1: The Foundation - A Diversity-Oriented Diazaspiro[3.4]octane Library
The success of any HTS campaign is fundamentally linked to the quality and diversity of the compound library. A DOS approach is paramount for ensuring that the diazaspiro[3.4]octane library covers a broad and relevant area of chemical space.[7] The core principle is to start with a common scaffold and systematically introduce diversity at multiple positions.
The diazaspiro[3.4]octane core offers two nitrogen atoms that serve as primary points for diversification. Orthogonally protected versions of the scaffold are synthesized, allowing for the selective functionalization of each nitrogen atom.[8] This enables the creation of a library with varied appendages, functional groups, and stereochemistry.[5]
A typical DOS strategy for a diazaspiro[3.4]octane library involves a multi-step synthetic sequence that allows for the introduction of diverse building blocks at key positions. For instance, starting with a readily available 2,6-diazaspiro[3.4]octane building block, a diverse set of derivatives can be synthesized by exploring different substituents on the molecular periphery.[2][9]
Table 1: Representative Physicochemical Properties of a Diazaspiro[3.4]octane Library
| Property | Target Range | Rationale for Drug-Likeness |
| Molecular Weight ( g/mol ) | 300 - 500 | Balances complexity with good absorption and diffusion properties. |
| cLogP | 1 - 4 | Ensures adequate solubility and permeability. |
| Fraction of sp³ carbons (Fsp³) | > 0.45 | Correlates with increased three-dimensionality and improved solubility.[2] |
| Number of H-Bond Donors | 1 - 5 | Facilitates specific interactions with biological targets. |
| Number of H-Bond Acceptors | 2 - 8 | Facilitates specific interactions with biological targets. |
| Number of Rotatable Bonds | < 10 | Reduces conformational flexibility, lowering the entropic penalty of binding. |
Part 2: The Engine - High-Throughput Screening Assays
The choice of HTS assay is dictated by the biological target class. Diazaspiro[3.4]octane libraries are versatile and can be screened against various targets, including G-Protein Coupled Receptors (GPCRs), protein kinases, and proteases. Homogeneous, "mix-and-read" assay formats are preferred for HTS due to their simplicity, speed, and amenability to automation.[10] Technologies like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) and AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) are particularly well-suited as they are robust and less prone to interference from library compounds.[11][12]
Protocol 1: Protein Kinase Inhibition Screening using TR-FRET
Protein kinases are a major class of drug targets, particularly in oncology.[13] This protocol describes a competitive binding assay, a common format for identifying kinase inhibitors.
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a compound from the library. A high TR-FRET signal indicates the tracer is bound to the kinase (no inhibition), while a low signal indicates displacement by an inhibitor.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Dilute Kinase and Lanthanide-labeled Anti-Tag Antibody to a 2x working concentration in Assay Buffer.
-
Dilute the fluorescently labeled tracer to a 4x working concentration in Assay Buffer.
-
Prepare a 10 mM stock solution of the diazaspiro[3.4]octane library compounds in 100% DMSO. Create intermediate dilutions as needed.
-
-
Assay Procedure (384-well format):
-
Dispense 50 nL of library compound solution to the assay plate wells (final concentration typically 10 µM).
-
Add 5 µL of the 2x Kinase/Antibody mixture to each well.
-
Add 5 µL of the 2x fluorescent tracer solution to each well.
-
Mix gently by shaking the plate for 1 minute.
-
Incubate at room temperature for 60-120 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., donor at 615 nm, acceptor at 665 nm) after a 50-100 microsecond delay.[11]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize data to controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_low_control) / (Signal_high_control - Signal_low_control)).
-
High control: DMSO only (no inhibition).
-
Low control: A known potent inhibitor of the kinase (maximum inhibition).
-
Protocol 2: GPCR Modulation Screening using AlphaLISA
GPCRs are the largest family of cell surface receptors and a major target for pharmaceuticals.[14] This protocol outlines an assay to measure the accumulation of cyclic AMP (cAMP), a common second messenger in GPCR signaling.
Principle: This is a competitive immunoassay. In the absence of cAMP from the cell lysate, biotinylated-cAMP binds to streptavidin-coated Donor beads and an anti-cAMP antibody-conjugated Acceptor bead, bringing them into proximity and generating a high AlphaLISA signal. cAMP produced by the cells upon GPCR activation competes for binding, reducing the signal.
Experimental Protocol:
-
Cell Preparation:
-
Culture cells stably expressing the target GPCR to 80-90% confluency.
-
Harvest and seed cells into 384-well white opaque assay plates at a density of 2,000-5,000 cells/well.
-
Incubate overnight to allow for cell attachment.
-
-
Assay Procedure:
-
Remove culture medium and add 5 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add 50 nL of library compound (for agonist screening) or a combination of compound and a known agonist at its EC₂₀ concentration (for antagonist/allosteric modulator screening).
-
Incubate at 37°C for 30 minutes.
-
Lyse the cells by adding 5 µL of Lysis Buffer.
-
Add 10 µL of the AlphaLISA Acceptor bead/biotinylated anti-cAMP antibody mix. Incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of the Streptavidin-Donor beads. Incubate for 30-60 minutes at room temperature in the dark.[4]
-
Read the plate on an AlphaLISA-compatible reader.
-
-
Data Analysis:
-
Raw luminescence values are inversely proportional to the amount of cAMP produced.
-
Normalize data to controls (e.g., a known agonist for high cAMP, and DMSO for basal cAMP).
-
Calculate Z'-factor to assess assay quality.
-
Part 3: Quality Control and Hit Identification
A successful HTS campaign relies on robust and reproducible assays.[10] The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[15] It reflects the separation between the distributions of the high and low controls.
Z'-Factor Calculation: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
Where:
-
Mean_high and SD_high are the mean and standard deviation of the high signal control.
-
Mean_low and SD_low are the mean and standard deviation of the low signal control.
Table 2: Z'-Factor Interpretation and Acceptance Criteria
| Z'-Factor Value | Assay Quality | Recommendation |
| > 0.5 | Excellent | Proceed with HTS.[16] |
| 0 to 0.5 | Marginal | Assay requires optimization before full-scale screening. |
| < 0 | Unacceptable | The assay is not suitable for screening.[15] |
Hit Selection: A "hit" is a compound that produces a statistically significant and reproducible effect in the primary assay.[17] A common method for hit selection in primary screens (often run without replicates) is the Z-score, which measures how many standard deviations a compound's signal is from the mean of the plate.[18]
Z-score = (Value_compound - Mean_plate) / SD_plate
A Z-score threshold (e.g., > 3 or < -3) is typically set to identify initial hits. Primary hit rates are generally low, often in the range of 0.1% to 2%.[17][19]
Part 4: The Gauntlet - A Rigorous Hit Validation Cascade
The initial hits from a primary screen are merely candidates. A stringent validation process is essential to eliminate false positives and prioritize the most promising compounds for further development.[20] This process, known as the hit-to-lead phase, involves a series of sequential assays.[21]
Step-by-Step Hit Validation Protocol:
-
Hit Confirmation (Cherry-Picking):
-
Objective: Confirm the activity of the initial hits.
-
Method: Re-test the selected primary hits in the same primary assay, often in triplicate. A high confirmation rate (typically >70%) is a good indicator of data quality.
-
-
Dose-Response Analysis:
-
Objective: Determine the potency (IC₅₀ or EC₅₀) of the confirmed hits.
-
Method: Test the compounds over a range of concentrations (e.g., 8-10 points, 3-fold serial dilutions). This confirms that the observed activity is dose-dependent and not due to an artifact at a single high concentration.
-
-
Orthogonal and Counter-Screens:
-
Objective: Eliminate false positives and confirm the mechanism of action.
-
Method:
-
Orthogonal Assay: Use a different assay technology to measure the same biological endpoint. For example, if the primary kinase assay was a TR-FRET binding assay, an orthogonal assay could be a luminescence-based assay that measures ATP consumption.
-
Counter-Screen: Test compounds for non-specific activity. This includes assays to flag Pan-Assay Interference Compounds (PAINS), aggregators, or compounds that interfere with the detection technology (e.g., auto-fluorescence).[7] For kinase inhibitors, a selectivity panel against other kinases is crucial.
-
-
-
Secondary (Cell-Based) Assays:
-
Objective: Confirm that the compound is active in a more physiologically relevant context.
-
Method: Test the validated hits in cell-based assays that measure downstream effects of target modulation. For a kinase inhibitor, this could be a Western blot to measure the phosphorylation of a known substrate. For a GPCR modulator, this could be a functional assay measuring a cellular response like calcium flux.[14]
-
-
Preliminary SAR and Chemical Tractability:
-
Objective: Identify promising chemical series for optimization.
-
Method: Medicinal chemists analyze the structure-activity relationships (SAR) of the validated hits. This involves looking for clusters of structurally related active compounds. The synthetic accessibility of the scaffold is also assessed to ensure that analogs can be readily synthesized for the lead optimization phase.
-
Table 3: Case Study - HTS for HPK1 Kinase Inhibitors
This hypothetical case study illustrates the application of the described workflow. Hematopoietic Progenitor Kinase 1 (HPK1) is a promising target for cancer immunotherapy.[21]
| Phase | Description | Key Metrics & Results |
| Library | A 125,000-member diazaspiro[3.4]octane library generated via DOS. | High Fsp³ content, good physicochemical properties. |
| Primary Screen | TR-FRET competitive binding assay against HPK1 at 10 µM compound concentration. | Assay Z'-factor: 0.78. Primary Hit Rate (at >50% inhibition): 0.8% (1,000 hits). |
| Hit Confirmation | Re-test of 1,000 hits in triplicate in the primary assay. | Confirmation Rate: 82% (820 confirmed hits). |
| Dose-Response | 8-point IC₅₀ determination for the 820 confirmed hits. | 45 compounds with IC₅₀ < 10 µM. |
| Orthogonal Screen | ADP-Glo™ kinase assay (measures ATP consumption). | 35 of 45 compounds confirmed activity. |
| Selectivity Panel | Compounds tested against a panel of 25 related kinases. | 12 compounds showed >30-fold selectivity for HPK1. |
| Cellular Assay | Western blot for phosphorylation of SLP76 (a downstream target) in Jurkat T-cells. | 5 compounds showed a dose-dependent reduction in p-SLP76 with EC₅₀ < 5 µM. |
| Outcome | 5 validated hits from two distinct chemical series advanced to lead optimization. | These hits represent novel, potent, and cell-active inhibitors of HPK1. |
Conclusion
The diazaspiro[3.4]octane scaffold represents a powerful tool for navigating beyond the flatlands of traditional screening libraries. Its inherent three-dimensionality and synthetic accessibility make it an ideal framework for constructing diverse, sp³-rich compound collections. By pairing these high-quality libraries with robust, well-validated HTS assays and a stringent hit-to-lead cascade, researchers can significantly increase the probability of discovering novel, potent, and selective modulators for a wide range of biological targets. This integrated approach, grounded in the principles of diversity-oriented synthesis and rigorous assay science, provides a clear and efficient path from a promising scaffold to validated hits, accelerating the journey towards next-generation therapeutics.
References
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BMG LABTECH. (2025). The Z prime value (Z´). [Link]
-
Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]
-
Assay Development and Screening Technology. (2023). On HTS: Z-factor. [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]
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Spring, D. (n.d.). An Introduction to Diversity-Oriented Synthesis. [Link]
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Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PubMed. [Link]
-
Galloway, W. R. J. D., et al. (n.d.). Chapter 2: The Application of Diversity-oriented Synthesis in Chemical Biology. [Link]
-
Galloway, W. R. J. D., et al. (2016). Next generation diversity-oriented synthesis: a paradigm shift from chemical diversity to biological diversity. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Assay variability and hit confirmation. The average confirmation rate.... [Link]
-
Roda, G., et al. (2021). Diversity‐Oriented Synthesis and Chemoinformatics: A Fruitful Synergy towards Better Chemical Libraries. ChemistryOpen. [Link]
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Wipf, P., et al. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009-12. [Link]
-
ResearchGate. (n.d.). Hit-Rate Analysis of the Pilot High-Throughput Screening (HTS). [Link]
-
Spring, D. (n.d.). DIVERSITY-ORIENTED SYNTHESIS. [Link]
-
Fogel, P., et al. (2002). The confirmation rate of primary hits: a predictive model. Journal of Biomolecular Screening, 7(3), 175-90. [Link]
-
Assay Development and Screening Technology. (2024). On HTS: Hit Selection. [Link]
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Getman, D. P., et al. (1998). Structure based design: novel spirocyclic ethers as nonpeptidal P2-ligands for HIV protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(8), 979-82. [Link]
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Application Notes and Protocols for the Boc Deprotection of Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate
Introduction: The Significance of 1,6-Diazaspiro[3.4]octan-5-one in Medicinal Chemistry
The 1,6-diazaspiro[3.4]octan-5-one scaffold is a valuable building block in modern drug discovery. Its rigid, three-dimensional structure provides a unique conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets.[1][2] This spirocyclic motif is increasingly incorporated into novel therapeutic agents, particularly in the development of kinase and protease inhibitors.[3] The synthesis of derivatives based on this core often involves the use of protecting groups, with the tert-butyloxycarbonyl (Boc) group being a common choice for masking the secondary amine. The selective and efficient removal of the Boc group is a critical step in the synthetic pathway to afford the free amine, which is then available for further functionalization.
This document provides detailed application notes and protocols for the Boc deprotection of tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate, a key intermediate in the synthesis of various bioactive molecules. We will explore the mechanistic underpinnings of acid-catalyzed deprotection and provide field-proven, step-by-step protocols for two of the most reliable methods: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-Dioxane.
Mechanism of Acid-Catalyzed Boc Deprotection
The Boc group is an acid-labile protecting group, meaning it is readily cleaved under acidic conditions while remaining stable to a wide range of other reagents, including bases and nucleophiles.[4][5] The deprotection mechanism proceeds through a well-established pathway:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl).[6][7][8] This initial step makes the carbamate more susceptible to cleavage.
-
Formation of a Tert-butyl Cation: The protonated intermediate is unstable and undergoes fragmentation, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4][8][9]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[8]
-
Protonation of the Amine: In the presence of excess acid, the newly liberated amine is protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).
A critical aspect to consider during Boc deprotection is the fate of the highly reactive tert-butyl cation. This electrophile can potentially alkylate nucleophilic sites on the substrate or solvent, leading to unwanted side products.[9][10][11] The choice of deprotection conditions and the potential need for scavengers should be carefully evaluated, especially for complex molecules with sensitive functional groups.
Deprotection Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is one of the most common and effective methods for Boc deprotection due to the high volatility of both the reagent and the solvent, which simplifies the workup procedure.[12][13]
Causality Behind Experimental Choices:
-
Trifluoroacetic Acid (TFA): A strong organic acid that efficiently protonates the Boc group, initiating the deprotection cascade. Its volatility allows for easy removal under reduced pressure.[4][14]
-
Dichloromethane (DCM): An inert organic solvent that provides good solubility for a wide range of organic compounds and is compatible with the acidic conditions. However, due to environmental and safety concerns, minimizing its use or substituting it with greener alternatives is encouraged where possible.[11][15]
-
Room Temperature: The reaction is typically fast and efficient at ambient temperature, avoiding the need for heating which could promote side reactions.[12]
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM, approximately 0.1-0.2 M).
-
Addition of TFA: To the stirred solution at room temperature, add trifluoroacetic acid (TFA, 5-10 eq). The amount of TFA can be adjusted based on the reaction progress, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
To ensure complete removal of residual TFA, the resulting oil can be azeotroped with toluene (3 x 10 mL).[4]
-
The crude product, the trifluoroacetate salt of 1,6-diazaspiro[3.4]octan-5-one, can often be used in the next step without further purification.
-
Alternatively, to obtain the free amine, dissolve the crude salt in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. Care should be taken as CO₂ evolution will occur. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.[16][17]
-
Deprotection Method 2: Hydrochloric Acid (HCl) in 1,4-Dioxane
This method offers a fast, efficient, and selective means of Boc deprotection and is particularly useful when other acid-labile groups that are more sensitive to TFA are present in the molecule.[18][19]
Causality Behind Experimental Choices:
-
Hydrochloric Acid (HCl) in 1,4-Dioxane: A commercially available solution (typically 4 M) that provides a strong acidic environment for deprotection. Dioxane is a good solvent for many organic compounds. However, it is a suspected carcinogen and should be handled with appropriate safety precautions.[15] Greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) can be considered.[15]
-
Anhydrous Conditions: The use of anhydrous dioxane is recommended to prevent potential side reactions involving water.[18][19]
-
Room Temperature: Similar to the TFA method, the reaction proceeds efficiently at room temperature.[18][19]
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.
-
Addition of HCl/Dioxane: To the stirred solution at room temperature, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, the product hydrochloride salt may precipitate out of the solution. The solid can be collected by filtration and washed with a cold, non-polar solvent like diethyl ether to remove any non-polar impurities.
-
Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
-
To obtain the free amine, the hydrochloride salt can be neutralized following a similar procedure as described for the TFA salt, using a base such as saturated aqueous NaHCO₃ or by using a basic ion-exchange resin.[14][17]
-
Summary of Deprotection Methods
| Parameter | Method 1: TFA in DCM | Method 2: HCl in 1,4-Dioxane |
| Reagent | Trifluoroacetic Acid | 4 M Hydrochloric Acid in 1,4-Dioxane |
| Solvent | Dichloromethane | 1,4-Dioxane |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1-3 hours | 30 minutes - 2 hours |
| Work-up | Evaporation, optional basic wash | Precipitation/Evaporation, optional basic wash |
| Product Form | Trifluoroacetate salt | Hydrochloride salt |
| Advantages | Volatile reagents, easy work-up | Fast, selective |
| Disadvantages | Corrosive and volatile acid, chlorinated solvent | Dioxane is a suspected carcinogen |
Experimental Workflow Visualization
Caption: General workflow for the Boc deprotection of the target spirocycle.
Conclusion and Further Considerations
The choice between the TFA and HCl/dioxane methods will depend on the specific requirements of the synthetic route, including the presence of other acid-sensitive functional groups and the desired final salt form of the product. For the this compound, both methods are expected to be highly effective. It is always recommended to perform a small-scale trial reaction to optimize the conditions for yield and purity before proceeding to a larger scale. Careful monitoring of the reaction progress is crucial to avoid over-exposure to acidic conditions, which could potentially affect the lactam functionality, although it is generally stable to these conditions.
References
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Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
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University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]
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Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293. [Link]
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Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. [Link]
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National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
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Application Notes and Protocols for the Synthesis of Functionalized 1,6-Diazaspiro[3.4]octanes
Introduction: The Rising Prominence of 1,6-Diazaspiro[3.4]octanes in Drug Discovery
The quest for novel therapeutic agents with enhanced efficacy, selectivity, and improved physicochemical properties has led medicinal chemists to explore novel three-dimensional (3D) molecular scaffolds. Among these, spirocyclic systems have garnered significant attention due to their inherent conformational rigidity and ability to project functional groups into distinct vectors in three-dimensional space. The 1,6-diazaspiro[3.4]octane core, a unique spirocyclic diamine, has emerged as a privileged scaffold in modern drug discovery. Its constrained framework offers a significant advantage in designing molecules with precise spatial arrangements, which can lead to enhanced binding affinity and selectivity for biological targets.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic routes to functionalized 1,6-diazaspiro[3.4]octanes. We will delve into established synthetic strategies, provide detailed experimental protocols for key transformations, and discuss the rationale behind the methodological choices. The aim is to equip researchers with the practical knowledge required to synthesize and functionalize this valuable scaffold for their drug discovery programs. The applications of these scaffolds are diverse, with derivatives showing promise as antagonists for the sigma-1 receptor (σ1R) for pain management and as potent agents against multiple stages of the human malaria parasite Plasmodium falciparum.[1][2]
Strategic Approaches to the Synthesis of the 1,6-Diazaspiro[3.4]octane Core
The construction of the 1,6-diazaspiro[3.4]octane framework can be approached through several synthetic strategies. The choice of a particular route is often dictated by the desired substitution pattern, the scale of the synthesis, and the availability of starting materials. Two prominent strategies that have been successfully employed are the multi-step synthesis involving a key [3+2] cycloaddition reaction and a sequence leveraging enolate acylation to construct the quaternary spirocyclic center.
Strategy 1: Multi-Step Synthesis via [3+2] Cycloaddition
A common and effective method for constructing the pyrrolidine ring of the 1,6-diazaspiro[3.4]octane system is through a [3+2] cycloaddition reaction. This approach typically involves the reaction of an azomethine ylide with an electron-deficient alkene. The strategic advantage of this method lies in its ability to rapidly generate the core structure with good control over stereochemistry. A representative workflow for this strategy is outlined below.
Caption: Workflow for the [3+2] cycloaddition strategy.
This approach has been successfully used to synthesize orthogonally protected 2,6-diazaspiro[3.4]octane analogs, which are closely related to the 1,6-isomer and serve as versatile building blocks.[3][4]
Strategy 2: Construction via Enolate Acylation and Subsequent Cyclization
An alternative and robust strategy involves the construction of the spirocyclic core through a sequence of reactions that create the quaternary carbon center via enolate chemistry. This method provides excellent control over the introduction of functional groups and is amenable to scale-up.
Caption: Workflow for the enolate acylation strategy.
This methodology has been effectively applied to the synthesis of various diazaspirocycles and offers a reliable route to gram-scale quantities of these important building blocks.[5]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations in the synthesis of a protected 1,6-diazaspiro[3.4]octane precursor, based on the [3+2] cycloaddition strategy.
Protocol 1: Synthesis of Methyl 1-benzylpyrrolidine-3-carboxylate
This protocol describes the initial [3+2] cycloaddition to form the pyrrolidine ring.
Materials:
-
N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine
-
Methyl acrylate
-
Trifluoroacetic acid (TFA), catalytic amount
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
To a solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add methyl acrylate (1.1 eq).
-
Slowly add a catalytic amount of trifluoroacetic acid (TFA) to the reaction mixture.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 1-benzylpyrrolidine-3-carboxylate.
Expected Yield: 85-95%[4]
Protocol 2: Orthogonal Protection and Functionalization
The subsequent steps involve the introduction of a second nitrogen atom and the formation of the azetidine ring. This often requires a series of standard organic transformations, including reduction, protection, and cyclization. The following is a generalized workflow.
A. Reduction of the Ester:
-
Dissolve methyl 1-benzylpyrrolidine-3-carboxylate (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add a reducing agent, for example, lithium aluminum hydride (LiAlH₄) (1.5 eq), portion-wise.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature.
-
After completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash with an organic solvent.
-
Concentrate the filtrate to yield the corresponding alcohol.
B. Mesylation and Azide Displacement:
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1-2 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer and concentrate.
-
Dissolve the crude mesylate in a polar aprotic solvent like dimethylformamide (DMF) and add sodium azide (NaN₃) (2.0 eq).
-
Heat the reaction mixture to facilitate the displacement.
-
After cooling, extract the product with an organic solvent, wash with water, and concentrate.
C. Reduction of Azide and Boc Protection:
-
Dissolve the azide in a suitable solvent such as methanol or ethanol.
-
Add a catalyst, for example, palladium on carbon (Pd/C), and subject the mixture to hydrogenation.
-
After the reduction is complete, filter off the catalyst.
-
To the filtrate, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base like triethylamine to protect the newly formed amine.
-
Stir at room temperature until the protection is complete.
-
Work up the reaction and purify the Boc-protected amine.
D. Deprotection and Cyclization to form the Azetidine Ring:
-
The N-benzyl group can be removed via hydrogenolysis using a palladium catalyst.
-
The resulting secondary amine can then undergo intramolecular cyclization to form the azetidine ring, often facilitated by a base.
Data Presentation: Expected Yields for a Multi-step Synthesis
The following table summarizes representative yields for the key steps in a multi-step synthesis of an orthogonally protected 2,6-diazaspiro[3.4]octane, which serves as a close analog for the 1,6-isomer.[4]
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | 1,3-Dipolar Cycloaddition | N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine and methyl acrylate | Methyl 1-benzylpyrrolidine-3-carboxylate | cat. TFA, CH₂Cl₂, 0 °C to r.t. | 90 |
| 2 | Carboxylation | Methyl 1-benzylpyrrolidine-3-carboxylate | Methyl 1-benzyl-3-(methoxycarbonyl)pyrrolidine-3-carboxylate | LDA, ClCOOMe, THF, -78 °C to 0 °C | 84 |
| 3 | Reduction | Methyl 1-benzyl-3-(methoxycarbonyl)pyrrolidine-3-carboxylate | (1-Benzylpyrrolidin-3-yl)methanol | LiAlH₄, THF | 95 |
Troubleshooting and Optimization
The synthesis of 1,6-diazaspiro[3.4]octanes can sometimes be challenging, with potential issues such as low yields or the formation of side products. Here are some common problems and potential solutions:
-
Low Yields in Cycloaddition: Ensure all reagents and solvents are anhydrous, as moisture can quench the reactive intermediates. Optimizing the temperature and reaction time can also improve yields.
-
Side Product Formation: Over-alkylation or acylation can occur when derivatizing the secondary amines. Using appropriate protecting groups and controlling the stoichiometry of the reagents is crucial.
-
Purification Challenges: The polar nature of the final diamine product can make purification by standard column chromatography difficult. Ion-exchange chromatography or derivatization to a less polar intermediate followed by deprotection can be effective strategies.
Conclusion
The 1,6-diazaspiro[3.4]octane scaffold represents a valuable building block in the design of novel therapeutics. The synthetic strategies and protocols outlined in this application note provide a solid foundation for researchers to access this important class of molecules. By understanding the underlying chemical principles and carefully executing the experimental procedures, scientists can efficiently synthesize and functionalize 1,6-diazaspiro[3.4]octanes for their specific drug discovery needs. The continued exploration of new synthetic routes and functionalization methods will undoubtedly expand the utility of this promising scaffold in medicinal chemistry.
References
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Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., & Nelson, A. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(5), 564-567. [Link]
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Singh, K., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2291–2309. [Link]
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Orain, D., & Kolb, J. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues. Synlett, 26(11), 1539-1542. [Link]
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Deng, H., et al. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Chemical Letters, 26(8), 951-954. [Link]
-
Burkhard, J. A., et al. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4814–4817. [Link]
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Orain, D., & Kolb, J. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
-
Carreira, E. M., et al. (2014). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 10(1), 4-10. [Link]
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Application Notes and Protocols: Harnessing Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate for Accelerated Drug Discovery via Parallel Synthesis
Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the demand for novel molecular architectures that can unlock challenging biological targets is insatiable. Spirocyclic compounds, characterized by their unique three-dimensional and conformationally rigid structures, have emerged as a privileged class of motifs.[1] Their inherent sp³-rich nature offers a significant departure from the "flatland" of traditional aromatic-heavy compound libraries, often leading to improved physicochemical properties, enhanced target-binding affinity, and greater metabolic stability.[1]
The 1,6-diazaspiro[3.4]octane core, in particular, has garnered considerable attention as a versatile building block in the synthesis of innovative therapeutics.[2] Its unique topology can mimic the three-dimensional arrangement of natural substrates, making it a valuable intermediate in the design of novel drugs.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate in parallel synthesis to rapidly generate diverse libraries of spirocyclic compounds for biological screening.
This building block features two key points of diversification: a ketone for reductive amination and a Boc-protected secondary amine that, after deprotection, can be functionalized through various reactions. This dual functionality, combined with the inherent properties of the spirocyclic core, makes it an ideal starting point for combinatorial chemistry campaigns.
Physicochemical Properties of the Core Building Block
A foundational understanding of the starting material is paramount for designing robust synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈N₂O₃ | [3] |
| Molecular Weight | 226.27 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Boiling Point | 399.1±42.0 °C (Predicted) | [4] |
| Density | 1.20±0.1 g/cm³ (Predicted) | [4] |
| pKa | 16.10±0.20 (Predicted) | [4] |
| Storage | Sealed in dry, Room Temperature | [4] |
Synthetic Strategy: A Two-Pronged Approach to Library Diversification
The utility of this compound in parallel synthesis lies in its orthogonal protecting group strategy, which allows for sequential or targeted modification of its two reactive sites. The primary workflow for library generation is a two-step process:
-
Reductive Amination: The ketone at the 5-position is converted to a secondary or tertiary amine, introducing the first element of diversity.
-
Boc Deprotection and Functionalization: The Boc protecting group on the nitrogen at the 1-position is removed, and the resulting secondary amine is further derivatized through acylation, sulfonylation, or urea formation, introducing the second element of diversity.
This strategic approach enables the creation of a large and diverse library of compounds from a single, readily accessible starting material.
Experimental Protocols for Parallel Synthesis
The following protocols are designed for a parallel synthesis format, typically in 24 or 96-well plates.[5] All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Parallel Reductive Amination of the Ketone Moiety
This protocol describes the conversion of the ketone at the 5-position to a diverse set of secondary amines.
Rationale: Reductive amination is a robust and widely used method for C-N bond formation.[6] The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it is a mild and selective reducing agent that can be used in a one-pot procedure without the need to pre-form the imine.[7][8]
Materials:
-
This compound
-
A library of primary amines (R¹-NH₂)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
24 or 96-well reaction block with sealing mat
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DCM (e.g., 0.2 M).
-
Prepare stock solutions of each primary amine in DCM (e.g., 0.3 M).
-
-
Reaction Setup (per well):
-
To each well of the reaction block, add the stock solution of the spirocyclic ketone (e.g., 200 µL, 0.04 mmol).
-
Add the corresponding amine stock solution to each well (e.g., 200 µL, 0.06 mmol, 1.5 equiv).
-
Optional: Add a solution of acetic acid in DCM (1-5% of total volume) to catalyze imine formation.
-
Allow the mixture to stir at room temperature for 1-2 hours.
-
Add a suspension of NaBH(OAc)₃ in DCM (e.g., 25.4 mg, 0.12 mmol, 3 equiv in 100 µL DCM) to each well.
-
Seal the reaction block and shake at room temperature for 12-24 hours.
-
-
Work-up and Isolation:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution to each well.
-
Separate the organic layer. A liquid handling system can be programmed for this.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude Boc-protected secondary amine intermediates.
-
Self-Validation: The progress of the reaction can be monitored by LC-MS analysis of a few representative wells. The disappearance of the starting ketone and the appearance of the product with the expected mass will confirm the reaction's success.
Protocol 2: Boc Deprotection in a Parallel Format
This protocol outlines the removal of the Boc protecting group from the intermediate library.
Rationale: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that is readily cleaved under acidic conditions.[2] Trifluoroacetic acid (TFA) in DCM is a common and effective reagent for this transformation.
Materials:
-
Boc-protected intermediate library from Protocol 1
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Dissolve the crude product from each well of the previous step in DCM.
-
Add a solution of TFA in DCM (e.g., 20-50% v/v) to each well.
-
Seal the reaction block and shake at room temperature for 1-4 hours.
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM.
-
Neutralize the excess acid by washing with saturated aqueous NaHCO₃ solution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate to yield the deprotected secondary amine library.
-
Protocol 3: Diversification of the N1-Amine
The deprotected secondary amine library can be further functionalized in parallel using a variety of reactions. Below are representative protocols for amide coupling, sulfonylation, and urea formation.
3a. Parallel Amide Coupling
Rationale: Amide bond formation is one of the most common reactions in medicinal chemistry.[9] Using a coupling agent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) provides high yields and is amenable to a wide range of carboxylic acids and amines.[9]
Materials:
-
Deprotected amine library in a suitable solvent (e.g., DMF or DCM)
-
A library of carboxylic acids (R²-COOH)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
Procedure (per well):
-
To a solution of the carboxylic acid (1.2 equiv) in DMF, add HATU (1.2 equiv) and DIPEA (3 equiv).
-
Stir for 10-20 minutes to pre-activate the acid.
-
Add the solution of the deprotected amine (1 equiv).
-
Shake at room temperature for 4-16 hours.
-
Purify the library using high-throughput purification techniques such as preparative HPLC-MS.
3b. Parallel Sulfonylation
Rationale: Sulfonamides are an important class of compounds in medicinal chemistry. The reaction of an amine with a sulfonyl chloride is a straightforward and high-yielding method for their preparation.[10]
Materials:
-
Deprotected amine library in a suitable solvent (e.g., DCM)
-
A library of sulfonyl chlorides (R³-SO₂Cl)
-
A non-nucleophilic base such as DIPEA or triethylamine (TEA)
Procedure (per well):
-
To a solution of the deprotected amine (1 equiv) in DCM, add DIPEA (2-3 equiv).
-
Add a solution of the sulfonyl chloride (1.1-1.5 equiv) in DCM.
-
Shake at room temperature for 2-12 hours.
-
Quench with water and separate the organic layer.
-
Wash, dry, and concentrate to yield the sulfonamide library.
3c. Parallel Urea Formation
Rationale: Ureas are common pharmacophores, and their synthesis from amines and isocyanates is highly efficient.[11] For parallel synthesis, using a diverse library of isocyanates allows for rapid generation of a urea library.
Materials:
-
Deprotected amine library in a suitable solvent (e.g., DCM or THF)
-
A library of isocyanates (R⁴-NCO)
Procedure (per well):
-
To a solution of the deprotected amine (1 equiv) in DCM, add the isocyanate (1.0-1.2 equiv).
-
Shake at room temperature for 1-8 hours.
-
Concentrate the reaction mixture. The product is often pure enough for screening, or can be purified by preparative HPLC-MS.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. PubChemLite - Tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (C11H18N2O3) [pubchemlite.lcsb.uni.lu]
- 4. tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate | 1234616-51-3 [chemicalbook.com]
- 5. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 6. jocpr.com [jocpr.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 11. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis, troubleshoot common experimental hurdles, and optimize reaction yields. The information is presented in a direct question-and-answer format to address specific challenges you may encounter.
I. Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that involves the formation of a spirocyclic diamine core followed by functionalization. A representative synthetic route, adapted from established literature, is outlined below.[1][2] This guide will focus on troubleshooting and optimizing each of these key transformations.
Caption: Synthetic route for this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Step 1: Wittig Reaction
Q1: My Wittig reaction to form Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate is showing low yield. What are the potential causes?
A1: Low yields in this Wittig reaction can often be attributed to several factors:
-
Reagent Quality: The ylide, ethyl 2-(triphenylphosphoranylidene)acetate, is sensitive to moisture and air. Ensure it is handled under anhydrous conditions. The starting material, tert-butyl 3-oxoazetidine-1-carboxylate, should also be pure and dry.
-
Reaction Conditions: The reaction temperature and time are critical. Running the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C) in an appropriate solvent like THF or toluene is generally effective. Prolonged reaction times at high temperatures can lead to decomposition of the product.
-
Stoichiometry: A slight excess of the ylide (1.1-1.2 equivalents) is often beneficial to ensure complete consumption of the ketone.
Troubleshooting Workflow: Low Wittig Reaction Yield
Caption: Troubleshooting workflow for the Wittig reaction.
Step 2: Michael Addition and Dieckmann Condensation Cascade
Q2: The cascade reaction of Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate with benzylamine is resulting in multiple byproducts and a low yield of the desired spirocycle.
A2: This crucial step involves a domino sequence of a Michael addition followed by a Dieckmann condensation.[3][4][5][6][7] Optimizing this cascade requires careful control of reaction parameters:
-
Base Selection: A strong, non-nucleophilic base is essential for the intramolecular Dieckmann condensation. Sodium ethoxide or potassium tert-butoxide are commonly used. The choice of base can influence the reaction rate and side product formation.
-
Solvent: Anhydrous ethanol or THF are suitable solvents. The solvent must be able to dissolve the reactants and the base.
-
Temperature Control: The Michael addition is typically exothermic. It is advisable to add the benzylamine at a lower temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature for the Dieckmann condensation.
-
Side Reactions: A common side reaction is the polymerization of the Michael acceptor. This can be minimized by slow addition of the amine and maintaining a lower reaction temperature initially. Another potential issue is the formation of an amide byproduct if the ester group is cleaved.
Data Summary: Base and Solvent Screening
| Base (1.1 eq) | Solvent | Temperature (°C) | Yield (%) | Purity (by LCMS) |
| Sodium Ethoxide | Ethanol | 0 to RT | 65 | 92% |
| Potassium tert-Butoxide | THF | 0 to RT | 72 | 95% |
| DBU | Acetonitrile | RT | 45 | 80% |
Q3: I am having trouble with the purification of Tert-butyl 6-benzyl-5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate.
A3: The product of this reaction can be challenging to purify due to the presence of polar byproducts. Column chromatography on silica gel is the most common method. A gradient elution system, for example, starting with a non-polar solvent system like hexane/ethyl acetate and gradually increasing the polarity, is often effective. It is important to carefully monitor the fractions by TLC or LCMS to isolate the desired product.
Step 3: Debenzylation
Q4: The final debenzylation step to yield this compound is incomplete or results in product degradation.
A4: Catalytic hydrogenation is the standard method for removing the N-benzyl group. Several factors can affect the efficiency of this step:
-
Catalyst: Palladium on carbon (Pd/C) is the most common catalyst. The catalyst loading (typically 5-10 mol%) and quality are crucial. Ensure the catalyst is fresh and active.
-
Hydrogen Pressure: The reaction is usually carried out under a hydrogen atmosphere (from a balloon to a high-pressure autoclave). Higher pressures can increase the reaction rate.
-
Solvent: Methanol or ethanol are good solvent choices as they readily dissolve the starting material and do not interfere with the catalysis.
-
Reaction Time: The reaction progress should be monitored by TLC or LCMS to determine the point of complete conversion. Over-running the reaction can sometimes lead to side reactions.
-
Product Lability: The product, a beta-amino ketone, can be sensitive to certain conditions. Ensure the workup is performed promptly and under mild conditions.
Troubleshooting Workflow: Incomplete Debenzylation
Caption: Troubleshooting workflow for the debenzylation step.
III. Detailed Experimental Protocols
The following protocols are provided as a reference and may require optimization based on your specific laboratory conditions and reagent quality.
Protocol 1: Synthesis of Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
-
To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous toluene (5 mL/mmol) is added ethyl 2-(triphenylphosphoranylidene)acetate (1.1 eq).
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.
Protocol 2: Synthesis of Tert-butyl 6-benzyl-5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate
-
To a solution of tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq) in anhydrous THF (10 mL/mmol) at 0 °C is added benzylamine (1.05 eq) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
Potassium tert-butoxide (1.2 eq) is added in one portion.
-
The reaction is stirred at room temperature for 16 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
Protocol 3: Synthesis of this compound
-
To a solution of tert-butyl 6-benzyl-5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate (1.0 eq) in methanol (20 mL/mmol) is added 10% Pd/C (10 mol%).
-
The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to give the title compound, which can be further purified by recrystallization or chromatography if necessary.
IV. References
-
Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2291–2309. [Link]
-
Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Estern zweibasiger Säuren. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.
-
Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349-356.
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Retrieved from a hypothetical BenchChem technical document.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Dieckmann Condensation. In Organic Chemistry Portal. Retrieved from [Link]
-
Michael Addition. In Organic Chemistry Portal. Retrieved from [Link]
-
Benchchem. (n.d.). Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate. Retrieved from a hypothetical BenchChem product page.
-
Grokipedia. (n.d.). Dieckmann condensation. Retrieved from a hypothetical Grokipedia article.
-
ResearchGate. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Retrieved from a hypothetical ResearchGate publication page.
-
Purechemistry. (2023). Dieckmann condensation. Retrieved from a hypothetical Purechemistry article.
-
Organic Chemistry Tutor. (n.d.). Michael Addition. Retrieved from a hypothetical Organic Chemistry Tutor webpage.
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
SynArchive. (n.d.). Dieckmann Condensation. Retrieved from a hypothetical SynArchive page.
-
EMBL-EBI. (n.d.). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Retrieved from a hypothetical EMBL-EBI entry.
-
YouTube. (2018). Michael Addition Reaction Mechanism. Retrieved from a hypothetical YouTube video.
-
PHARMD GURU. (n.d.). MICHAEL ADDITION. Retrieved from a hypothetical PHARMD GURU page.
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from a hypothetical Chemistry Steps page.
-
ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from a hypothetical ResearchGate publication page.
-
PubChem. (n.d.). tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from a hypothetical ResearchGate publication page.
-
ACS Publications. (2021). Journal of Medicinal Chemistry Vol. 64 No. 4. Retrieved from a hypothetical ACS Publications journal issue page.
-
ACS Publications. (n.d.). Direct Amidation of Tertiary N-Benzylamines. Retrieved from a hypothetical ACS Publications article page.
-
Google Patents. (n.d.). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. Retrieved from a hypothetical Google Patents page.
-
Benchchem. (n.d.). The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers. Retrieved from a hypothetical BenchChem technical document.
-
MDPI. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Retrieved from a hypothetical MDPI article page.
-
ResearchGate. (n.d.). Synthesis of [3H]tert‐butyl 8‐chloro‐5,6‐dihydro‐5‐methyl‐6‐oxo‐4h‐imidazo[1,5‐a][1][8]benzodiazepine 3‐carboxylate, a selective, high affinity ligand for the diazepam insensitive (DI) subtype of the benzodiazepine receptor. Retrieved from a hypothetical ResearchGate publication page.
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- 2. researchgate.net [researchgate.net]
- 3. Dieckmann Condensation [organic-chemistry.org]
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- 5. purechemistry.org [purechemistry.org]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of Boc-Protected Spirocyclic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the unique challenges encountered during the purification of spirocyclic compounds featuring the tert-butyloxycarbonyl (Boc) protecting group. The conformational rigidity of the spirocyclic scaffold, combined with the acid-lability of the Boc group, presents a unique set of purification hurdles.[1] This resource is designed to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.
I. Understanding the Core Challenges
Spirocyclic compounds, characterized by two rings sharing a single carbon atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures.[1] The introduction of a Boc protecting group, commonly used to mask amine functionalities, adds a layer of complexity to their purification.[2] The primary challenge stems from the acid-sensitive nature of the Boc group, which can be inadvertently cleaved under standard purification conditions, particularly during silica gel chromatography.[3][4]
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Boc-protected spirocycle appears to be degrading on the silica gel column. What is happening and how can I prevent it?
A1: This is a classic and frequent problem. Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups on its surface.[5] This acidic environment is often sufficient to catalyze the removal of the acid-labile Boc protecting group, leading to the formation of the free amine and other byproducts.[4][6]
Troubleshooting Steps:
-
Neutralize the Silica Gel: Before packing your column, you can deactivate the silica gel by preparing a slurry in a solvent system containing a small amount of a volatile base, typically 1-3% triethylamine (TEA).[7][8] This neutralizes the acidic silanol groups, creating a more inert stationary phase.
-
Use a Basic Additive in the Eluent: Incorporating a small percentage (0.5-2%) of triethylamine or another suitable base directly into your mobile phase can help maintain a neutral pH throughout the purification process and prevent on-column deprotection.[5]
-
Consider Alternative Stationary Phases: If acid sensitivity is extreme, consider using a less acidic stationary phase such as alumina (basic or neutral) or a bonded-phase silica like C18 for reversed-phase chromatography.
-
Dry Loading with a Neutral Support: When dry loading your sample onto the column, mix it with a neutral support like Celite® instead of silica gel to avoid prolonged exposure to an acidic environment before elution begins.[5]
Q2: I'm observing significant peak tailing during the purification of my basic spirocyclic amine. How can I improve the peak shape?
A2: Peak tailing of basic compounds on silica gel is often caused by strong interactions between the basic amine and the acidic silanol groups of the stationary phase. This leads to a non-uniform elution front and broad, tailing peaks.
Troubleshooting Steps:
-
Incorporate a Basic Modifier: As mentioned in A1, adding a small amount of triethylamine (0.5-2%) to your eluent can significantly improve peak shape by competing with your compound for the acidic sites on the silica.[5]
-
Increase the Polarity of the Eluent: A more polar solvent system can sometimes help to reduce the strong interaction between the basic compound and the silica gel, leading to improved peak symmetry.
Q3: Can I use reversed-phase HPLC with a TFA-containing mobile phase to purify my Boc-protected spirocycle?
A3: This approach should be undertaken with extreme caution. Trifluoroacetic acid (TFA) is a strong acid commonly used as a mobile phase modifier in reversed-phase HPLC to improve peak shape.[9] However, it is also frequently used for the deliberate cleavage of Boc groups.[10][11]
Key Considerations:
-
TFA Concentration: While some Boc-protected compounds might tolerate very low concentrations of TFA (e.g., 0.1%) for the short duration of an HPLC run, higher concentrations (1-2%) will almost certainly lead to deprotection.[3]
-
Post-Purification Handling: Even if the compound survives the chromatography, the concentration of TFA will increase as the fractions are evaporated, which can cause the Boc group to fall off.[3] Immediate neutralization of the collected fractions with a base like triethylamine or lyophilization to remove the TFA quickly is often necessary.[3]
-
Alternative Acid Modifiers: Consider using a weaker acid like formic acid or acetic acid as a mobile phase modifier. While potentially offering slightly less sharp peaks than TFA, they are significantly less likely to cleave the Boc group.[3]
Table 1: Impact of Acid Modifiers in Reversed-Phase HPLC on Boc Group Stability
| Acid Modifier | Typical Concentration | Risk of Boc Deprotection | Recommendations |
| Trifluoroacetic Acid (TFA) | 0.1 - 1.0% | High | Avoid if possible. If used, work quickly and neutralize fractions immediately.[3] |
| Formic Acid | 0.1 - 1.0% | Low to Moderate | A safer alternative to TFA, though may result in broader peaks.[3] |
| Acetic Acid | 0.1 - 1.0% | Low | Generally safe for Boc groups, but may have a stronger UV absorbance at low wavelengths.[3] |
Q4: My spirocyclic compound is not very soluble in common chromatography solvents. What are my options?
A4: Poor solubility can be a significant hurdle. Here are several strategies to address this issue:
Troubleshooting Steps:
-
Employ a Stronger "Weak" Solvent: In normal-phase chromatography, if your compound has poor solubility in non-polar solvents like hexanes, consider using a slightly more polar "weak" solvent such as dichloromethane (DCM) or toluene. Be aware that DCM can lead to slower column execution.[7][8]
-
Dry Loading: If the compound is difficult to dissolve in a minimal amount of the mobile phase for direct injection, dry loading is an excellent alternative. Dissolve your crude material in a suitable solvent, adsorb it onto a small amount of silica gel or Celite®, and then evaporate the solvent to obtain a free-flowing powder that can be loaded onto the top of your column.[5][7]
-
Switch to Reversed-Phase Chromatography: If your compound is more soluble in polar solvents, reversed-phase chromatography using solvent systems like water/acetonitrile or water/methanol may be a better option.
Q5: How can I confirm the purity and integrity of my Boc-protected spirocycle after purification?
A5: A multi-pronged analytical approach is essential to confirm both the purity and the structural integrity of your final compound.
Recommended Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your spirocycle and ensuring the Boc group is still intact. The characteristic signals of the tert-butyl group (a singlet around 1.4 ppm in ¹H NMR) are a key diagnostic.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or mass spectrometry (MS) detector is a highly sensitive method for assessing purity and detecting any byproducts, including the deprotected amine.[12][13]
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your compound, providing direct evidence for the presence or absence of the Boc group.
-
Thin-Layer Chromatography (TFC): A quick and easy way to get a preliminary assessment of purity. Staining with an amine-specific agent like ninhydrin can quickly reveal if any deprotection has occurred.
III. Experimental Protocols & Workflows
Protocol 1: Flash Chromatography of an Acid-Sensitive Boc-Protected Spirocycle
This protocol outlines the steps for purifying a Boc-protected spirocyclic amine using a neutralized silica gel column.
Materials:
-
Crude Boc-protected spirocycle
-
Silica gel (230-400 mesh)
-
Triethylamine (TEA)
-
Hexanes and Ethyl Acetate (or other suitable solvent system)
-
Flash chromatography system or glass column
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using TLC, aiming for an Rf of 0.2-0.3 for your target compound.[5]
-
Silica Gel Neutralization: Prepare a slurry of the required amount of silica gel in your chosen mobile phase that contains 1-2% TEA.[7]
-
Column Packing: Pack your chromatography column with the neutralized silica gel slurry.
-
Equilibration: Equilibrate the packed column by running 2-3 column volumes of the mobile phase (containing TEA) through it.
-
Sample Loading: Dissolve your crude compound in a minimal amount of the mobile phase and load it onto the column. Alternatively, use the dry loading method described in Q4.
-
Elution: Elute the column with your chosen mobile phase. You can use an isocratic elution or a gradient of increasing polarity.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Workflow for Purification Strategy Selection
The choice of purification method is critical and depends on several factors. The following flowchart provides a decision-making framework.
Caption: Common orthogonal protecting groups and their cleavage conditions.
This guide is intended to be a living document. As new techniques and challenges emerge, we will continue to update it with the latest information and best practices. We encourage you to reach out with specific questions or to share your own experiences in purifying these challenging yet rewarding molecules.
V. References
-
Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012). ResearchGate. Retrieved from [Link]
-
How does an acid pH modifier impact flash chromatography? (2023). Biotage. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Successful Flash Chromatography. (n.d.). King Group. Retrieved from [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (2019). ResearchGate. Retrieved from [Link]
-
Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved from [Link]
-
Impurity Synthesis And Identification. (n.d.). SpiroChem. Retrieved from [Link]
-
Application Compendium Solutions for Preparative HPLC. (n.d.). Agilent. Retrieved from [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]
-
Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. (2013). PubMed. Retrieved from [Link]
-
Preparative HPLC Systems. (n.d.). Shimadzu. Retrieved from [Link]
-
Analytical Method Development. (n.d.). SpiroChem. Retrieved from [Link]
-
The Power of Preparative HPLC Systems. (n.d.). Teledyne Labs. Retrieved from [Link]
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. Retrieved from [Link]
-
Alternative Methods for Boc Deprotection. (2023). Reddit. Retrieved from [Link]
-
Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. (2020). ACS Publications. Retrieved from [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). International Journal of Organic Chemistry. Retrieved from [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Semantic Scholar. Retrieved from [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (2018). National Institutes of Health. Retrieved from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2019). National Institutes of Health. Retrieved from [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org. Retrieved from [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (2018). ResearchGate. Retrieved from [Link]
-
Removal of Boc protecting group as workup? (2014). Reddit. Retrieved from [Link]
-
Purification Troubleshooting. (2024). Reddit. Retrieved from [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (2018). ResearchGate. Retrieved from [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. (1998). PubMed. Retrieved from [Link]
-
Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. (2019). PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. mcours.net [mcours.net]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Identifying and minimizing byproducts in diazaspiro[3.4]octane synthesis
Answering the call of complex synthetic challenges, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for navigating the intricacies of diazaspiro[3.4]octane synthesis. As a Senior Application Scientist, my goal is to move beyond mere protocols and offer a deeper understanding of the reaction mechanisms, enabling you to anticipate, identify, and resolve issues, particularly the formation of troublesome byproducts. This guide is structured as a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and supported by authoritative literature.
Technical Support Center: Synthesis of Diazaspiro[3.4]octanes
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Low Yield and Reaction Inefficiency
Question 1: My reaction to form a 1,6-diazaspiro[3.4]octane derivative is showing very low yield, and I'm recovering a significant amount of my starting materials. What are the primary causes and how can I drive the reaction to completion?
Answer: Low conversion in diazaspiro[3.4]octane synthesis is a common hurdle that can often be traced back to suboptimal reaction conditions or reagent quality. The construction of this strained spirocyclic system requires careful control over several parameters.
Root Cause Analysis:
-
Insufficient Activation: Many synthetic routes, such as those involving intramolecular cyclization, require the activation of a leaving group or the formation of a reactive intermediate. If the conditions are not sufficiently forcing (e.g., temperature is too low, base is too weak), the activation energy barrier for the key bond-forming step will not be overcome.
-
Reagent Purity and Stoichiometry: Impurities in starting materials, particularly in amine or electrophile partners, can poison catalysts or participate in side reactions.[1] Incorrect stoichiometry is also critical; for instance, in cyclization reactions following an initial addition, ensuring the correct molar ratios is paramount.
-
Solvent Effects: The choice of solvent can dramatically influence reaction rates. Polar aprotic solvents like DMF or acetonitrile are often used to dissolve reactants and facilitate SN2-type reactions common in these syntheses.[2] However, the wrong solvent can hinder solubility or promote undesirable side pathways.
-
Atmospheric Sensitivity: Some intermediates or reagents may be sensitive to air or moisture. Reactions involving organometallics or strongly basic conditions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[1]
Troubleshooting Protocol: Systematic Reaction Optimization
A Design of Experiments (DoE) approach is highly recommended for efficiently optimizing multiple parameters.[1] However, a sequential approach can also be effective.
-
Verify Reagent Quality:
-
Confirm the purity of all starting materials via NMR or LC-MS.
-
Use freshly distilled solvents and anhydrous reagents, especially for moisture-sensitive steps.
-
-
Screen Reaction Parameters: Systematically vary one parameter at a time while keeping others constant.
-
Temperature: Increase the reaction temperature in 10-20 °C increments, monitoring for both product formation and byproduct generation via TLC or LC-MS.
-
Concentration: While counterintuitive, sometimes higher concentrations can favor the desired intramolecular cyclization over intermolecular side reactions. Test a range of concentrations (e.g., 0.1 M, 0.5 M, 1 M).
-
Base/Catalyst: If a base or catalyst is used, screen a panel of alternatives. For example, in an alkylation step, compare a soluble organic base like triethylamine with a heterogeneous inorganic base like K₂CO₃.[2]
-
-
Monitor Reaction Progress: Take aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h) to build a reaction profile. This will help determine if the reaction is simply slow or if it has stalled completely.
| Parameter | Condition to Avoid | Recommended Starting Point | Rationale |
| Temperature | Too low (e.g., room temp) | 80 °C | Provides sufficient energy for cyclization without promoting decomposition. |
| Solvent | Protic solvents (e.g., EtOH) | Acetonitrile (MeCN) or DMF | Aprotic polar solvents favor SN2 reactions and solubilize most reagents. |
| Base | Weak bases (e.g., NaHCO₃) | K₂CO₃ or Et₃N | Stronger bases are needed to deprotonate amine precursors for alkylation. |
| Atmosphere | Ambient air | Inert (Argon or Nitrogen) | Prevents degradation of sensitive reagents and intermediates.[1] |
Category 2: Byproduct Identification and Minimization
Question 2: I am observing a significant byproduct with the same mass as my desired N-functionalized 2,6-diazaspiro[3.4]octane, but it has a different retention time. Could this be a regioisomer, and how can I control selectivity?
Answer: This is a classic problem of regioselectivity. The 2,6-diazaspiro[3.4]octane core contains two distinct secondary amines—one on the four-membered azetidine ring (N6) and one on the five-membered pyrrolidine ring (N2). These nitrogens have different steric environments and nucleophilicity, which can be exploited to achieve selective functionalization.
Mechanistic Insight:
The nitrogen on the pyrrolidine ring (N2) is generally less sterically hindered and more nucleophilic than the nitrogen on the azetidine ring (N6). Therefore, under kinetic control (i.e., lower temperatures, shorter reaction times), functionalization tends to occur preferentially at N2. However, under thermodynamic control (higher temperatures, longer reaction times), a mixture of products or even migration of the functional group can occur.
Minimization Strategy: Orthogonal Protection
The most robust method to guarantee regioselectivity is to use an orthogonally protected diazaspiro[3.4]octane derivative.[3] This involves protecting one nitrogen with a group that is stable under the conditions used to functionalize the other nitrogen.
Experimental Protocol: Selective N2-Acylation
This protocol describes the selective acylation of the N2 position using a starting material where the N6 position is protected with a Boc group.
-
Starting Material: 6-Boc-2,6-diazaspiro[3.4]octane.
-
Reaction Setup:
-
Dissolve the desired carboxylic acid (1.1 eq.) in DMF.
-
Add a coupling agent such as BOP (1.1 eq.) and a non-nucleophilic base like DIPEA (2.2 eq.).[4]
-
Stir the mixture at room temperature for 15 minutes to form the activated ester.
-
-
Acylation:
-
Add a solution of 6-Boc-2,6-diazaspiro[3.4]octane (1.0 eq.) in DMF to the activated ester mixture.
-
Stir at room temperature for 12-18 hours, monitoring by LC-MS.
-
-
Workup and Purification:
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by silica gel chromatography to yield the desired 2-acyl-6-Boc-2,6-diazaspiro[3.4]octane.
-
-
Deprotection (if required): The Boc group can then be removed under acidic conditions (e.g., TFA in DCM) to free the N6 position for subsequent functionalization.[4]
Question 3: In my synthesis involving an aza-Michael addition to form a pyrrolidine ring precursor, I'm seeing a byproduct that appears to be an isomer of my α,β-unsaturated ester starting material. What is happening?
Answer: You are likely observing base-catalyzed isomerization of your Michael acceptor. This is a common and often overlooked side reaction, particularly when using unsaturated esters like itaconates.[5] The amine reactant itself can act as a base, catalyzing the migration of the double bond to a thermodynamically more stable, but synthetically less reactive, position.
Mechanistic Explanation:
For a substrate like dimethyl itaconate, the exocyclic double bond is reactive towards aza-Michael addition. However, in the presence of a base (including the amine nucleophile), it can isomerize to dimethyl mesaconate (the E-isomer) or dimethyl citraconate (the Z-isomer). These endocyclic isomers are significantly less reactive towards Michael addition, effectively removing your starting material from the productive reaction pathway and lowering your yield.[5]
DOT Diagram: Aza-Michael Addition vs. Isomerization Byproduct
Caption: Competing pathways in aza-Michael addition.
Minimization Strategies:
-
Lower Temperature: Isomerization is often accelerated by heat. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can favor the kinetic Michael addition over the thermodynamically driven isomerization.
-
Choice of Solvent: Low-polarity solvents can suppress the formation of the unreactive regioisomers.[5] Consider switching from a polar solvent like DMSO to something less polar like THF or toluene.
-
Use a Non-Amine Base/Catalyst: If the reaction is sluggish, instead of increasing the temperature or amine concentration, consider adding a Lewis acid catalyst. Lewis acids can activate the Michael acceptor towards nucleophilic attack without promoting base-catalyzed isomerization.[5]
-
Control Stoichiometry: Use a minimal excess of the amine to reduce the background base concentration.
Question 4: My final purification is very difficult. I have a byproduct that is structurally very similar to my product, possibly from ring rearrangement. Is this common for spiro-azetidines?
Answer: Yes, ring rearrangement is a known issue in systems containing strained four-membered rings like azetidine. The driving force is the release of ring strain. A common rearrangement involves the expansion of the azetidine ring to a more stable five-membered pyrrolidine ring.
Mechanistic Insight:
This rearrangement can be triggered by thermal stress or the presence of Lewis acids. It often proceeds through an aziridinium ion intermediate, which can be opened to form a more stable five-membered ring.[6] This results in a constitutional isomer of your target molecule, which can be very difficult to separate chromatographically due to similar polarity and molecular weight.
DOT Diagram: Troubleshooting Workflow for Byproduct Identification
Caption: A decision tree for diagnosing synthesis problems.
Prevention and Mitigation:
-
Mild Reaction Conditions: Avoid excessive heat during both the reaction and the workup. Distillation, if required, should be performed under high vacuum at the lowest possible temperature.
-
Avoid Strong Lewis Acids: If a Lewis acid is required, screen for the mildest one that promotes the desired reaction. Sometimes, even silica gel used in chromatography can be acidic enough to cause rearrangement of sensitive compounds.
-
Neutralize Before Chromatography: If your reaction workup involves an acidic wash, ensure the crude product is thoroughly neutralized before concentrating and loading onto a silica gel column. Consider treating the crude material with a mild base (e.g., passing a solution through a small plug of basic alumina or triethylamine-treated silica) before purification.
-
Alternative Purification: If rearrangement on silica is suspected, consider alternative purification methods such as reverse-phase chromatography, crystallization, or distillation.
By understanding the underlying chemical principles driving byproduct formation, you can rationally design your experiments to favor the desired reaction pathway, ultimately leading to higher yields, cleaner reaction profiles, and simpler purifications.
References
-
Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. Available at: [Link]
-
Mechanisms of Azetidine to Pyrrolidine Isomerization. ResearchGate. Available at: [Link]
-
Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central. Available at: [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. Available at: [Link]
-
Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. Available at: [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers. Available at: [Link]
-
An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Boc Deprotection of Complex Spirocyclic Amines
Welcome to the technical support center dedicated to navigating the intricacies of Boc deprotection in complex sprocyclic amine synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this critical transformation. Here, we move beyond standard protocols to address the unique steric and electronic challenges posed by spirocyclic architectures.
Introduction: The Challenge of Spirocyclic Systems
Spirocyclic amines are privileged scaffolds in medicinal chemistry, offering three-dimensional diversity and novel intellectual property. However, their synthesis, particularly the deprotection of the commonly used tert-butoxycarbonyl (Boc) group, can be fraught with difficulties. The rigid, sterically demanding nature of the spirocyclic core often hinders reagent access to the carbamate, leading to sluggish or incomplete reactions. Furthermore, the proximity of other functional groups can lead to undesired side reactions under standard acidic conditions. This guide provides a structured, causality-driven approach to troubleshooting these complex deprotection reactions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions that arise when a standard Boc deprotection protocol fails for a spirocyclic amine.
Q1: My standard TFA or HCl/dioxane deprotection is sluggish or incomplete. What are the most likely causes?
A1: Incomplete deprotection of spirocyclic amines is most often due to steric hindrance . The spirocyclic framework can shield the Boc group, preventing efficient protonation of the carbamate oxygen, which is the first step in the acid-catalyzed deprotection mechanism.[1][2] Another possibility is reduced acid lability due to the electronic environment of the amine.
Q2: I'm observing significant byproduct formation. What are the common side reactions?
A2: The primary culprit is the reactive tert-butyl cation generated during deprotection.[3][4] This carbocation can alkylate nucleophilic residues within your molecule, especially electron-rich aromatic rings or other heteroatoms. In some cases, rearrangement of the spirocyclic core under strong acidic conditions can also occur, although this is substrate-dependent.
Q3: Are there milder acidic conditions I can try before moving to more drastic measures?
A3: Yes. Before resorting to harsher conditions or alternative reagents, you can often optimize standard acidic deprotections. This includes strategies like increasing the reaction time, elevating the temperature cautiously, or using a higher concentration of the acid. For instance, switching from 20% TFA in DCM to neat TFA can sometimes be effective.[5] Similarly, 4M HCl in dioxane is a common and potent reagent for this purpose.[6][7][8]
Q4: When should I consider abandoning acid-based methods altogether?
A4: If you have highly acid-sensitive functional groups elsewhere in your molecule, or if optimization of acidic conditions consistently fails or leads to decomposition, it's time to explore alternative, non-acidic deprotection strategies. The presence of other acid-labile protecting groups like ketals may also necessitate a change in strategy.[9]
Troubleshooting Guide: A Stepwise Approach
When faced with a challenging Boc deprotection of a spirocyclic amine, a systematic approach to troubleshooting is crucial. The following guide provides a logical workflow from optimizing standard conditions to employing alternative reagents.
Step 1: Rigorous Optimization of Standard Acidic Conditions
Before abandoning a method, ensure it has been thoroughly optimized. Often, minor adjustments can lead to success.
Protocol 1: Systematic Optimization of TFA Deprotection
-
Initial Attempt: Start with 20-50% TFA in a chlorinated solvent like dichloromethane (DCM) at room temperature for 1-2 hours.[2]
-
Monitor Progress: Use TLC or LC-MS to monitor the reaction. If incomplete, consider the following modifications sequentially.
-
Increase TFA Concentration: Incrementally increase the TFA concentration, up to using neat TFA.
-
Elevate Temperature: Cautiously raise the reaction temperature in 10°C increments, for example, to 40°C. Be mindful that higher temperatures can increase the risk of side reactions.
-
Incorporate Scavengers: If byproduct formation is observed, add a scavenger like triisopropylsilane (TIS) or thioanisole to trap the tert-butyl cation.[10][11]
| Parameter | Condition 1 (Standard) | Condition 2 (Forced) | Condition 3 (Scavenged) |
| TFA Concentration | 25% in DCM | Neat TFA | 95% TFA |
| Temperature | Room Temperature | 40°C | Room Temperature |
| Scavenger | None | None | 5% TIS |
| Typical Reaction Time | 1-4 hours | 1-2 hours | 1-4 hours |
Protocol 2: Utilizing HCl in Dioxane
4M HCl in 1,4-dioxane is often more effective than TFA for stubborn deprotections and can offer different selectivity.[12]
-
Reaction Setup: Dissolve the Boc-protected spirocyclic amine in a minimal amount of an appropriate solvent and add a solution of 4M HCl in 1,4-dioxane.
-
Reaction Time: Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[13]
-
Work-up: Upon completion, the product is often precipitated as the hydrochloride salt by the addition of a non-polar solvent like diethyl ether.
Step 2: Alternative Deprotection Methodologies
If acidic methods prove unsuccessful or lead to decomposition, several alternative strategies can be employed.
Lewis Acid-Mediated Deprotection
Lewis acids can facilitate Boc cleavage under milder conditions than strong Brønsted acids.
Trimethylsilyl iodide (TMSI) is a particularly effective reagent for deprotecting sterically hindered Boc groups.[14][15]
-
Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions to prevent hydrolysis of the TMSI.
-
Reagent Addition: Dissolve the substrate in an anhydrous solvent like DCM or acetonitrile and cool to 0°C. Add TMSI (1.2-1.5 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress.
-
Quenching: Carefully quench the reaction with methanol, followed by an aqueous workup.
Neutral and Catalytic Methods
For substrates that are sensitive to both strong acids and Lewis acids, neutral or catalytic methods offer a valuable alternative.
While not a universal method for Boc deprotection, in some specific molecular contexts, particularly with certain catalysts, it can be effective. It is more commonly used for the removal of benzyl (Bn) or benzyloxycarbonyl (Cbz) groups.[16][17] However, it's worth considering for complex molecules where other methods have failed, especially if other reducible functional groups are not present.
-
Catalyst Selection: Use a palladium-based catalyst, such as Pd/C.
-
Reaction Conditions: Dissolve the substrate in a suitable solvent like methanol or ethanol and subject it to a hydrogen atmosphere in the presence of the catalyst.
-
Monitoring: Monitor the reaction by LC-MS. This method is often slow and may require elevated pressure.
Workflow and Decision Making
The following diagram illustrates a logical workflow for troubleshooting Boc deprotection of complex spirocyclic amines.
Caption: Decision workflow for troubleshooting Boc deprotection.
Purification and Handling of Spirocyclic Amines
The challenges don't necessarily end with a successful deprotection. The resulting free spirocyclic amines can be difficult to handle and purify.
Work-up and Isolation Strategies
-
Salt Formation: As mentioned, precipitating the amine as a hydrochloride or trifluoroacetate salt is often an effective way to isolate the product in a solid, more stable form.
-
Ion-Exchange Chromatography: For particularly polar or water-soluble amines, ion-exchange chromatography can be a powerful purification technique.[18] The crude amine salt is loaded onto a cation exchange resin, washed to remove neutral impurities, and then eluted with a basic solution.
Stability and Storage
Free amines, particularly complex ones, can be prone to air oxidation. It is often best to store them as their corresponding salts. If the free base is required for the next step, it can be generated in situ or just prior to use by neutralization with a suitable base.
Conclusion
The Boc deprotection of complex spirocyclic amines requires a departure from "one-size-fits-all" protocols. By understanding the underlying principles of steric hindrance, carbocation stability, and the mechanisms of various deprotection reagents, researchers can systematically troubleshoot and optimize this critical synthetic step. This guide provides a framework for logical decision-making, from the initial choice of conditions to advanced alternative methods and final product handling.
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338–341. [Link]
-
PubChem. (n.d.). Hydrogen chloride solution. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved January 18, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved January 18, 2026, from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved January 18, 2026, from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]
-
ACS Publications. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]
-
Semantic Scholar. (1998, April 30). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved January 18, 2026, from [Link]
-
RSC Publishing. (2020, June 23). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ResearchGate. (2020, December 16). Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines?[Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Wordpress. [Link]
-
Taylor & Francis Online. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]
-
Taylor & Francis Online. (2014, December 5). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TMSI. Retrieved January 18, 2026, from [Link]
-
RSC Publishing. (n.d.). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. [Link]
-
ResearchGate. (n.d.). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Efficient, continuous N -Boc deprotection of amines using solid acid catalysts. Retrieved January 18, 2026, from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Acid-labile protecting groups. Retrieved January 18, 2026, from [Link]
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Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved January 18, 2026, from [Link]
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MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved January 18, 2026, from [Link]
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2019, June 12). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. [Link]
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Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved January 18, 2026, from [Link]
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ResearchGate. (n.d.). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Retrieved January 18, 2026, from [Link]
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
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Technical Support Center: A Researcher's Guide to Improving the Solubility of Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate Derivatives
As Senior Application Scientists, we understand that navigating the physicochemical properties of novel chemical scaffolds is a critical step in the drug discovery pipeline. The Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate core is a unique and promising scaffold, but its solubility can be a significant hurdle. This guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies to overcome these challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of my derivative that influence its solubility?
A1: The solubility of your specific derivative is a complex interplay of its constituent parts. The parent scaffold, this compound, has three key regions that dictate its behavior in different solvents:
-
The Tert-butyl Carbamate (Boc) Group: This is a bulky, non-polar (lipophilic) protecting group. While essential for many synthetic routes, it significantly contributes to the molecule's tendency to dissolve in organic solvents and reduces its aqueous solubility.[1][2] The Boc group is also acid-labile, a chemical instability that you must consider when choosing acidic conditions for solubilization.[2][3][4]
-
The Lactam (a cyclic amide): The 5-oxo functionality is a polar lactam ring. This feature can participate in hydrogen bonding as a hydrogen bond acceptor, which can enhance solubility in polar protic solvents. However, the ring strain in β-lactams can make them susceptible to hydrolysis, especially under basic conditions.[5]
-
The Secondary Amine: The nitrogen at the 6-position is a secondary amine, which is a weak base.[6] This is arguably the most important handle for manipulating aqueous solubility. At a pH below its pKa, this amine will be protonated, forming a positively charged ammonium salt. This salt form will be significantly more soluble in aqueous solutions than the neutral form.[6][7][8]
Q2: How does the spirocyclic core itself affect solubility?
A2: Spirocyclic scaffolds, where two rings share a single carbon atom, are increasingly utilized in medicinal chemistry for their inherent three-dimensionality.[9][10][11] This rigid, non-planar structure increases the fraction of sp³ hybridized carbons (Fsp³). A higher Fsp³ count is often correlated with improved physicochemical properties, including aqueous solubility, when compared to flat, aromatic systems.[9][10] The introduction of a spirocycle can disrupt crystal lattice packing, which can lower the energy barrier to dissolution and thereby improve solubility.
Q3: I'm seeing conflicting solubility—sometimes it dissolves, sometimes it doesn't. What's the guiding principle?
A3: The principle of "like dissolves like" is fundamental.[12] Your molecule has both non-polar (the Boc group and any lipophilic substituents you've added) and polar (the lactam and the amine) regions. Therefore, its solubility will be highly dependent on the solvent system. It will likely exhibit poor solubility in very non-polar solvents (like hexanes) and also in highly polar, aqueous solutions (at neutral pH). The "sweet spot" will often be polar organic solvents or co-solvent mixtures that can interact favorably with both the polar and non-polar parts of the molecule.
Q4: You mentioned pH being important. Can you explain the chemistry behind that?
A4: The secondary amine in your diazaspiro[3.4]octane core is a weak base, meaning it can accept a proton (H⁺) from the solution to become a positively charged ion. The equilibrium between the neutral (B) and protonated (BH⁺) forms is governed by the Henderson-Hasselbalch equation:
pH = pKa + log([B]/[BH⁺])
When the pH of the solution is equal to the pKa of the amine, there will be a 50:50 mixture of the neutral and protonated forms. If you lower the pH to one or two units below the pKa, the equilibrium will shift significantly towards the protonated, more water-soluble form.[6][8] Therefore, by controlling the pH of your aqueous buffer, you can dramatically increase the solubility of your compound.
Troubleshooting Guide
Issue 1: My derivative precipitates out of my organic solvent during storage or concentration.
Q: I dissolved my compound in dichloromethane (DCM) for purification, but after concentrating and storing it in the freezer, I see solid crashing out. How do I find a better solvent?
A: This indicates that while your compound may be sparingly soluble in DCM, it's not an ideal solvent for long-term stability or for creating concentrated stock solutions. A systematic solvent screening is the most effective way to identify a suitable solvent.
}
-
Preparation: Weigh out approximately 1-2 mg of your derivative into several small, clear glass vials (e.g., 1.5 mL HPLC vials).
-
Solvent Addition: To each vial, add a different solvent from the table below in a stepwise manner. Start with a small volume (e.g., 100 µL).
-
Observation & Agitation: After each addition, cap the vial and vortex for 30-60 seconds. Visually inspect for dissolution against a dark background.
-
Incremental Addition: If the compound has not fully dissolved, add another aliquot of the solvent (e.g., another 100 µL) and repeat step 3. Continue this process until the compound dissolves or you have reached a maximum volume (e.g., 1 mL).
-
Categorization: Based on the volume of solvent required, categorize each solvent as "Soluble" (>20 mg/mL), "Partially Soluble" (1-20 mg/mL), or "Insoluble" (<1 mg/mL).
-
Stability Check: For the solvents in which your compound was soluble, prepare a fresh, saturated solution. Let it stand at room temperature and in the refrigerator (4°C) for 24 hours and observe for any precipitation.
| Solvent | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) | Notes |
| Non-Polar | ||||
| Hexane | 0.1 | 1.9 | 69 | Good for very non-polar compounds. |
| Toluene | 2.4 | 2.4 | 111 | Can dissolve some compounds with aromatic rings. |
| Polar Aprotic | ||||
| Dichloromethane (DCM) | 3.1 | 9.1 | 40 | Volatile, good for initial workup. |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | 66 | Can form peroxides; use with caution. |
| Ethyl Acetate (EtOAc) | 4.4 | 6.0 | 77 | Common chromatography and extraction solvent. |
| Acetone | 5.1 | 21 | 56 | Miscible with water. |
| Acetonitrile (ACN) | 5.8 | 37.5 | 82 | Common in HPLC; miscible with water. |
| Dimethylformamide (DMF) | 6.4 | 36.7 | 153 | High boiling point; can be hard to remove. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 47 | 189 | Excellent solvent for many compounds, but very high boiling and can be reactive.[13] |
| Polar Protic | ||||
| Isopropanol (IPA) | 3.9 | 18 | 82 | Less polar than ethanol. |
| Ethanol (EtOH) | 4.3 | 24.5 | 78 | Good general-purpose protic solvent. |
| Methanol (MeOH) | 5.1 | 33 | 65 | More polar than ethanol. |
| Water | 10.2 | 80.1 | 100 | The ultimate polar protic solvent. |
Issue 2: My compound is not soluble enough in aqueous buffers for my in vitro assay.
Q: I need to make a 50 µM solution of my compound in phosphate-buffered saline (PBS) at pH 7.4 for a cell-based assay, but it won't dissolve. What should I do?
A: This is a classic challenge for compounds with poor aqueous solubility. The key is to leverage the basic secondary amine in your scaffold by adjusting the pH. First, you need to determine the baseline thermodynamic solubility of your compound. Then, you can explore how pH affects it.
The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility.[14][15][16]
-
Preparation: Add an excess amount of your solid derivative (enough so that some solid will visibly remain undissolved) to a known volume of your aqueous buffer (e.g., PBS, pH 7.4) in a sealed, clear glass vial. A magnetic stir bar can be added.
-
Equilibration: Place the vial in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C or 37°C, depending on your assay conditions). Agitate for 24-48 hours.[2][14] This extended time is crucial to ensure the system reaches a true equilibrium between the dissolved and solid states.
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Carefully remove a sample of the supernatant (the clear liquid on top) without disturbing the solid. This can be done by centrifugation followed by pipetting, or by filtering through a 0.22 µm syringe filter (ensure the filter material does not bind your compound).
-
Quantification: Accurately dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) and determine the concentration of your compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.
-
Calculation: The determined concentration is the thermodynamic solubility of your compound in that specific buffer at that temperature.
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4). Citrate or acetate buffers are suitable for the acidic range.
-
Solubility Measurement: Perform the Shake-Flask Method (Protocol 2) for your compound in each of these buffers.
-
Data Analysis: Plot the measured solubility (on a log scale) against the pH. You should observe a significant increase in solubility as the pH decreases. The pH at which the solubility starts to dramatically increase is related to the pKa of the secondary amine.
| pH of Buffer | Measured Solubility (µg/mL) | Measured Solubility (µM) |
| 4.0 | User-determined value | User-determined value |
| 5.0 | User-determined value | User-determined value |
| 6.0 | User-determined value | User-determined value |
| 7.0 | User-determined value | User-determined value |
| 7.4 | User-determined value | User-determined value |
Expert Insight: Based on this data, you can choose a buffer pH for your assay that keeps your compound in solution while still being compatible with your biological system. For cell-based assays, you may need to find a compromise, for example, using a pH of 6.8-7.0 if your cells can tolerate it.
Issue 3: My compound dissolves in DMSO, but precipitates when I add the stock solution to my aqueous assay buffer.
Q: I made a 10 mM stock of my compound in DMSO. When I do a 1:1000 dilution into my cell culture media, it immediately turns cloudy. How can I prevent this "crashing out"?
A: This is a common problem known as "solvent-shift" precipitation.[17][18] Your compound is soluble in 100% DMSO, but when this solution is diluted into an aqueous buffer, the local concentration of DMSO drops dramatically. The compound is then exposed to a primarily aqueous environment where its solubility is much lower, causing it to precipitate.
}
-
Lower the Stock Concentration: A 10 mM stock in DMSO is very concentrated. Try making a 1 mM stock solution. This will mean the final concentration of DMSO in your assay is higher for the same final compound concentration, which might keep it soluble. However, be mindful that high concentrations of DMSO (>0.5%) can be toxic to cells.
-
Use an Intermediate Dilution Step: Instead of adding the DMSO stock directly to the final volume of media, perform a serial dilution. For example, add your DMSO stock to a small volume of media, vortex well, and then add this to the rest of the media.
-
Incorporate a Co-solvent: A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution in small amounts, can increase the solubility of non-polar compounds.[12]
-
Common Co-solvents: Polyethylene glycol 400 (PEG-400), propylene glycol, ethanol.
-
Protocol 4: Co-solvent Screening:
-
Prepare your aqueous assay buffer containing different percentages of a co-solvent (e.g., 1%, 2%, 5% PEG-400).
-
Add your DMSO stock solution to each of these co-solvent-containing buffers.
-
Observe for precipitation. The lowest concentration of co-solvent that keeps your compound in solution is the optimal one. Always run a vehicle control with the co-solvent to ensure it doesn't affect your assay results.
-
-
-
Combine pH Adjustment and Co-solvents: The most robust solution is often a combination of approaches. Use an assay buffer with a slightly lower pH (if tolerated by your cells) and containing a small percentage of a co-solvent. This dual strategy addresses both the ionization state of the amine and the lipophilicity of the overall molecule.
References
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
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The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]
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Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]
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Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. PubMed. [Link]
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How to prevent compound precipitation during flash column chromatography. Biotage. [Link]
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Solubility and pH of amines. Practical Chemistry. [Link]
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The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF. ResearchGate. [Link]
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A review of methods for solubility determination in biopharmaceutical drug characterisation. Europe PMC. [Link]
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Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures. MDPI. [Link]
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Cosolvency and cosolvent polarity. PubMed. [Link]
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Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. MDPI. [Link]
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Predicting pKa using a combination of quantum mechanical and machine learning methods. Optibrium. [Link]
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Polarity of Organic Solvent/Water Mixtures Measured with Reichardt’s B30 and Related Solvatochromic Probes—A Critical Review. MDPI. [Link]
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The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. MDPI. [Link]
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Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. PubMed. [Link]
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Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. ResearchGate. [Link]
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Hydrophobicity of beta-lactam antibiotics. Explanation and prediction of their behaviour in various partitioning solvent systems and reversed-phase chromatography. PubMed. [Link]
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Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. [Link]
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Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide | Request PDF. ResearchGate. [Link]
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Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects. PMC. [Link]
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Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Oriental Journal of Chemistry. [Link]
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Troubleshooting and optimizing lab experiments. YouTube. [Link]
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Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide. PubMed. [Link]
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Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. [Link]
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N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. [Link]
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β-Lactam. Wikipedia. [Link]
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Dimethyl sulfoxide. Wikipedia. [Link]
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Open Source QSAR Models for pKa Prediction Using Multiple Machine Learning Approaches (ASCCT 2018 poster text). National Toxicology Program. [Link]
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Principles of Drug Action 1, Spring 2005, Amines. University of the Pacific. [Link]
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Spirocyclic Motifs in Natural Products. PMC - PubMed Central - NIH. [Link]
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Battery-Free Near Field Communication (NFC)-Assisted Advanced Ethanol Sensing Platform Based on Conjugated Polymer Nanoparticles. ACS Publications. [Link]
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Calculating the Aqueous pK a of Phenols: Predictions for Antioxidants and Cannabinoids. MDPI. [Link]
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How does branching increase the solubility in amines?. Quora. [Link]
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Computational Approaches to Predict pKa Values. ResearchGate. [Link]
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Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. MDPI. [Link]
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Amines: Organic Bases, Boiling Point and Solubility in Water // HSC Chemistry. YouTube. [Link]
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Technical Support Center: Stereoselectivity in Diazaspiro[3.4]octane Synthesis
Welcome to the technical support center for the synthesis of diazaspiro[3.4]octanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in the construction of these valuable spirocyclic scaffolds. Diazaspiro[3.4]octanes are privileged structures in drug discovery, offering a rigid, three-dimensional framework that can enhance target binding and improve physicochemical properties.[1][2][3] However, the creation of the spirocyclic core, particularly the quaternary stereocenter, presents significant challenges in controlling diastereoselectivity and enantioselectivity.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower your synthetic strategy.
Foundational Concepts & FAQs
Q1: What are the primary synthetic strategies for creating the diazaspiro[3.4]octane core, and where do stereoselectivity issues arise?
A1: The construction of the diazaspiro[3.4]octane skeleton is most commonly achieved through cycloaddition reactions or multi-step ring-forming sequences.[4][5]
-
[3+2] Cycloaddition: This is a highly convergent approach, often involving the reaction of an azomethine ylide with a dipolarophile.[6] Stereoselectivity is determined at the moment of bond formation, influenced by the facial selectivity of both reacting partners. The choice of chiral catalysts, ligands, or the use of chiral auxiliaries on the substrates is paramount for achieving high enantioselectivity.[6]
-
Strain-Release Driven Spirocyclization: Newer methods utilize strained systems, such as bicyclo[1.1.0]butanes (BCBs), reacting with azomethine imines.[7] Scandium-catalyzed reactions have shown promise, but achieving high diastereoselectivity and enantioselectivity remains a key challenge, requiring careful catalyst and condition screening.[7]
-
Multi-Step Annulation: These routes build the rings sequentially.[8][9][10] Stereocenters can be set in earlier steps, for instance, through asymmetric reductions or alkylations, and carried through the synthesis. The challenge here lies in maintaining stereochemical integrity throughout the sequence.
The primary stereochemical challenge in all these methods is the control of the spirocyclic quaternary carbon, which is often a stereocenter.
Q2: Why is controlling the stereochemistry of diazaspiro[3.4]octanes so critical in drug discovery?
A2: The three-dimensional arrangement of atoms (stereochemistry) in a drug molecule is fundamental to its biological activity. The two enantiomers of a chiral drug can have vastly different pharmacological, pharmacokinetic, and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. The rigid structure of the diazaspiro[3.4]octane scaffold projects its substituents into specific vectors in 3D space.[11] Controlling the stereochemistry ensures that these substituents are correctly oriented to interact optimally with the biological target (e.g., an enzyme or receptor), leading to improved potency and selectivity.
Troubleshooting Guide: Common Stereoselectivity Issues
This section addresses the most common problems encountered in the laboratory when synthesizing diazaspiro[3.4]octanes.
Issue 1: Poor Diastereoselectivity (Low Diastereomeric Ratio, d.r.)
You've successfully synthesized your target diazaspiro[3.4]octane, but NMR analysis reveals a nearly 1:1 mixture of diastereomers.
Causality & Troubleshooting Workflow
Low diastereoselectivity typically arises when the energy difference between the transition states leading to the different diastereomers is small. Your goal is to increase this energy gap.
Caption: Workflow for addressing poor diastereoselectivity.
Recommended Actions & Protocols
-
Lower the Reaction Temperature: Many cycloadditions are under kinetic control. Lowering the temperature often increases the selectivity by favoring the transition state of lower activation energy.[12]
-
Protocol: Set up parallel reactions at 25°C, 0°C, -20°C, and -78°C. Monitor by TLC or LC-MS for conversion. Analyze the crude d.r. of each reaction by ¹H NMR.
-
-
Screen Solvents: The polarity of the solvent can significantly influence the stability of the diastereomeric transition states.[12]
-
Protocol: Using the optimal temperature from the previous step, screen a range of solvents with varying polarities, such as Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN). Ensure all reagents are soluble at the reaction temperature.
-
-
Modify the Catalyst System: If using a catalyzed reaction (e.g., Lewis acid or chiral phosphoric acid), the steric and electronic properties of the catalyst or its ligands are critical.[7][12]
-
Action: For metal-catalyzed reactions, screen ligands with varying steric bulk (e.g., substitute a phenyl group with a bulkier naphthyl or anthracenyl group). For Brønsted acid catalysis, screen different chiral backbones (e.g., BINOL vs. SPINOL derivatives).
-
Data Summary: Impact of Conditions on Diastereoselectivity
The following table illustrates hypothetical results from an optimization study, demonstrating how conditions can affect the diastereomeric ratio (d.r.).
| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | Sc(OTf)₃ | THF | 25 | 1.7 : 1 |
| 2 | Sc(OTf)₃ | THF | 0 | 3.0 : 1 |
| 3 | Sc(OTf)₃ | Dioxane | 0 | 4.5 : 1 |
| 4 | Zn(OTf)₂ | THF | 0 | 2.2 : 1 |
Data is illustrative, based on trends observed in literature such as[7].
Issue 2: Poor Enantioselectivity (Low Enantiomeric Excess, e.e.)
Your reaction produces a single diastereomer, but chiral HPLC analysis shows a low e.e., indicating that both enantiomers are being formed in significant amounts.
Causality & Key Factors
Low enantioselectivity in a catalytic reaction means the chiral catalyst is not effectively differentiating between the pro-chiral faces of the substrate. This can be due to an ill-fitting catalyst-substrate complex, catalyst degradation, or suboptimal reaction conditions.
Caption: Key experimental factors controlling enantioselectivity.
Recommended Actions & Protocols
-
Screen Chiral Catalysts/Ligands: This is the most critical variable. The structure of the chiral entity dictates the asymmetric environment of the reaction.
-
Action: If using a chiral phosphoric acid (CPA), screen derivatives with different substituents at the 3,3' positions of the BINOL backbone (e.g., H, Phenyl, 2,4,6-triisopropylphenyl). These groups tune the steric environment of the active site.[7] For metal-based catalysts, explore different chiral scaffolds like BOX, PYBOX, or Salen-type ligands.[13][14]
-
-
Optimize Solvent and Temperature: The solvent can influence the conformation and binding of the catalyst-substrate complex.
-
Protocol: For a given catalyst, screen a series of non-coordinating solvents (e.g., toluene, dioxane, DCM).[7] As with diastereoselectivity, lower temperatures often lead to higher enantioselectivity.
-
-
Ensure Reagent Purity and Inert Conditions: Catalyst poisons, such as water or other nucleophilic impurities, can inhibit or destroy the catalyst, leading to a higher proportion of the non-catalyzed, racemic background reaction.
-
Protocol: Use freshly distilled, anhydrous solvents. Run reactions under an inert atmosphere (Nitrogen or Argon). Ensure starting materials are pure and free of contaminants that could coordinate to the catalyst.[12]
-
Analytical Protocols for Stereochemical Determination
Accurate and reliable determination of diastereomeric ratios and enantiomeric excess is crucial for troubleshooting and optimizing your synthesis.
Protocol 1: Determination of Diastereomeric Ratio using NMR Spectroscopy
NMR is the primary tool for determining the ratio of diastereomers in a crude reaction mixture.[15] Diastereomers have different physical properties and thus distinct NMR spectra.[16]
-
Sample Preparation: Dissolve a representative sample of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR Spectrum: Obtain a high-resolution ¹H NMR spectrum.
-
Identify Diastereotopic Signals: Locate well-resolved signals corresponding to protons that are in different chemical environments in each diastereomer. Protons near the newly formed stereocenters are often the most diagnostic.
-
Integration: Carefully integrate the distinct signals for each diastereomer. The ratio of the integration values corresponds to the diastereomeric ratio (d.r.).
-
Advanced Analysis (if needed): If ¹H NMR signals overlap, 2D NMR techniques like NOESY or ROESY can be invaluable.[17] These experiments show through-space correlations between protons, which can help assign the relative stereochemistry of each diastereomer by identifying which groups are on the same side of a ring.
Caption: A typical workflow for full stereochemical analysis.
Protocol 2: Determination of Enantiomeric Excess using Chiral HPLC
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for separating enantiomers and determining e.e.[18][19]
-
Column Selection: The choice of CSP is crucial and often empirical.[20] Polysaccharide-based columns (e.g., Chiralcel OD, OJ; Chiralpak AD, AS) are a good starting point as they are effective for a broad range of compounds.[21]
-
Mobile Phase Screening (Method Development):
-
Normal Phase: Start with a mobile phase of Hexane/Isopropanol (IPA). A typical starting gradient is 90:10 Hexane:IPA. Adjust the ratio to achieve separation. Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can improve peak shape.
-
Reversed Phase: Use a mobile phase of Water/Acetonitrile (MeCN) or Water/Methanol (MeOH), often with a buffer (e.g., ammonium acetate).
-
-
Optimization: Once baseline separation is observed, optimize the flow rate and column temperature to improve resolution (Rs > 1.5 is ideal) and shorten the run time.
-
Quantification: Integrate the peak areas for the two enantiomers. The enantiomeric excess is calculated as: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100
Data Summary: Chiral HPLC Method Development Log
| Trial | Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Resolution (Rs) | e.e. (%) |
| 1 | Chiralpak AD-H | Hexane:IPA (90:10) | 1.0 | 1.2 | 85% |
| 2 | Chiralpak AD-H | Hexane:IPA (95:5) | 1.0 | 1.8 | 85% |
| 3 | Chiralcel OD-H | Hexane:IPA (80:20) | 0.8 | 0.9 | 85% |
This table serves as a template for logging experimental data during method development.
References
- BenchChem. (2025). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of Spiro-diketones using NMR and IR Techniques. BenchChem.
- Various Authors. (2006-2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF on ResearchGate.
- Li, S., et al. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central.
- Li, D. B., et al. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters & PubMed. Request PDF on ResearchGate.
- Plouffe, D., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry.
- Pelipko, V. V., et al. (2023). Configuration Determination of Regioisomeric Spirocyclopropanes Using NMR Spectroscopy Methods. ResearchGate.
- Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Request PDF on ResearchGate.
- Harned, A. (n.d.). NMR and Stereochemistry. Harned Research Group.
- Orain, D., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF on ResearchGate.
- BenchChem. (n.d.). The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers. BenchChem.
- Various Authors. (2011). How can we separate a pair of enantiomers by using chiral HPLC? ResearchGate.
- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia.
- Johnson, C. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences.
- Ali, I., et al. (n.d.). Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases. Request PDF on ResearchGate.
- BenchChem. (2025). The 1,6-Diazaspiro[3.4]octane Scaffold: A Rising Star in Medicinal Chemistry. BenchChem.
- BenchChem. (2025). Technical Support Center: 1,6-Diazaspiro[3.4]octane Reactions. BenchChem.
- Nabika, T., et al. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health (NIH).
- Šatínský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex.
- Various Authors. (2019-2025). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Request PDF on ResearchGate.
- Britton, R., et al. (2016). cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. ResearchGate.
- BenchChem. (2025). Synthesis Protocols for 1,6-Diazaspiro[3.4]octane: An Application Note for Researchers. BenchChem.
- Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing).
- Britton, R., et al. (2016). cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. PubMed.
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Overcoming common problems in the cyclization step of spiro compound synthesis
Technical Support Center: Spirocyclization Reactions
Introduction:
The synthesis of spiro compounds, molecules defined by two rings sharing a single atom, represents a significant endeavor in modern organic chemistry, particularly within drug discovery.[1] Their inherent three-dimensionality offers a distinct advantage over flat aromatic systems, often leading to improved physicochemical and pharmacokinetic properties such as enhanced binding affinity, selectivity, and metabolic stability.[1][2][3][4] However, the crucial cyclization step—the very reaction that forges the characteristic spirocyclic core—is frequently plagued by challenges. Low yields, competing side reactions, and difficulties in controlling stereochemistry can impede progress and consume valuable resources.
This technical support guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond simple procedural lists to provide a deeper understanding of the underlying principles governing spirocyclization. By explaining the "why" behind experimental choices, this guide aims to empower you to troubleshoot effectively and optimize your synthetic strategies.
Part 1: Frequently Asked Questions (FAQs) - Initial Diagnostics
This section addresses common high-level problems encountered during the spirocyclization step. Consider these your first line of defense.
Q1: My spirocyclization reaction is not working or gives very low yield. What are the first things I should check?
A1: When a reaction stalls or provides a low yield, a systematic check of the fundamentals is the most effective starting point. Before undertaking extensive optimization, verify the following:
-
Reagent & Solvent Quality: Ensure all starting materials, reagents, and solvents are pure and anhydrous, as required.[5] Contaminants can poison catalysts or initiate side reactions. Re-purify starting materials if their integrity is in doubt.
-
Reaction Setup & Inert Atmosphere: Confirm that the reaction was set up under a properly inert atmosphere (e.g., nitrogen or argon), especially if using oxygen- or moisture-sensitive catalysts and reagents. Ensure glassware is scrupulously dried.[5]
-
Stoichiometry and Concentration: Double-check all calculations for reagents, catalysts, and ligands. An incorrect stoichiometry is a common source of failure. Also, consider if the concentration is appropriate; some intramolecular cyclizations require high dilution to disfavor intermolecular side reactions.[6][7][8]
-
Temperature Control: Verify that the reaction is being conducted at the specified temperature. Use a calibrated thermometer or probe. Some reactions have a very narrow optimal temperature window.
-
Reaction Monitoring: Actively monitor the reaction's progress using an appropriate technique (TLC, LC-MS, GC-MS). This will tell you if the reaction is slow, has stalled, or if the product is decomposing.[5]
Q2: I'm observing a complex mixture of products instead of my target spirocycle. What's likely happening?
A2: The formation of multiple products points towards competing reaction pathways. The primary culprit is often the competition between the desired intramolecular cyclization and undesired intermolecular reactions (like dimerization or polymerization).[6][7]
-
Causality: At high concentrations, the reactive ends of two different precursor molecules are more likely to find each other than the two reactive ends of the same molecule. This leads to the formation of linear dimers or polymers instead of the cyclic spiro compound.
-
Primary Solution - The High Dilution Principle: The most effective strategy to favor intramolecular reactions is to use "high dilution" conditions.[6][7] This is achieved by dissolving the substrate in a large volume of solvent or, more practically, by the slow addition of the substrate solution to the reaction vessel using a syringe pump.[7] This maintains a very low instantaneous concentration of the substrate, maximizing the probability of intramolecular ring closure.
Other potential side reactions depend on the specific functional groups present and can include elimination, rearrangements (like the Favorskii rearrangement), or reactions with the solvent.[9]
Q3: How do I select the right catalyst for my spirocyclization? The literature shows many options.
A3: Catalyst selection is critical and is dictated by the specific transformation you are trying to achieve. There is no single "best" catalyst; the choice depends on the reaction mechanism.
-
Mechanism is Key: First, identify the type of bond you are forming (e.g., C-C, C-O, C-N) and the mechanism of the reaction (e.g., palladium-catalyzed Heck reaction, gold-catalyzed cycloisomerization, acid-catalyzed cyclization).[10][11][12]
-
Catalyst-Driven Diversity: Different catalysts can lead to completely different products from the same starting material. For example, with indolyl ynones, a silver(I) catalyst might yield a spirocycle, while a gold(I) catalyst could lead to a carbazole.[10][12]
-
Ligand Effects in Asymmetric Synthesis: If you are trying to control stereochemistry, the choice of the chiral ligand attached to the metal catalyst is paramount. Different ligands can dramatically influence the enantioselectivity (ee%) of the reaction.[13] It is often necessary to screen a panel of ligands to find the optimal one for a specific substrate.
Q4: My spirocycle seems to form, but it decomposes during workup or purification. How can I improve its stability?
A4: Product instability is a frustrating but solvable problem. The issue often lies with the pH, temperature, or the purification medium.
-
pH Sensitivity: Many spirocycles, especially those containing ketals, acetals, or other acid/base-sensitive functional groups, can be unstable. During aqueous workup, ensure the pH is controlled. If your compound is acid-sensitive, use a mild basic wash (e.g., saturated NaHCO₃ solution). Conversely, if it is base-sensitive, a mild acidic wash (e.g., dilute NH₄Cl solution) may be necessary.
-
Thermal Stability: Avoid excessive heat during solvent removal (rotoevaporation) or purification. Keep the bath temperature as low as possible.
-
Chromatography Issues: Silica gel is acidic and can cause decomposition of acid-sensitive compounds.[5] If you suspect this is the issue, you can neutralize the silica gel by treating it with a solution of triethylamine in the eluent before packing the column. Alternatively, consider using a different stationary phase, such as alumina (basic or neutral) or C18 (reversed-phase).[14][15][16]
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed analysis of specific, persistent problems, linking them to mechanistic causes and providing structured solutions.
Guide 1: Problem - Low Yield & Incomplete Conversion
Even after initial checks, your reaction stubbornly refuses to go to completion. This points to deeper issues with kinetics, thermodynamics, or catalyst activity.
Troubleshooting Logic Flow
Caption: Troubleshooting flowchart for low yield reactions.
Detailed Analysis & Solutions:
-
Cause A: Slow Kinetics (Thermodynamically Favorable, Kinetically Slow)
-
Explanation: The reaction has a high activation energy barrier. While the product is more stable than the starting material, the reaction lacks the energy to proceed at a reasonable rate. Ring strain in the transition state can be a significant contributor.[17][18]
-
Solutions:
-
Increase Temperature: Cautiously increase the reaction temperature in increments (e.g., 10-20 °C) while monitoring for product formation and decomposition.
-
Change Solvent: A more polar solvent may stabilize a charged intermediate or transition state, accelerating the reaction.
-
Catalyst Screening: The chosen catalyst may not be active enough. Screen alternative catalysts known for higher reactivity in similar transformations.[10]
-
-
-
Cause B: Catalyst Inactivation
-
Explanation: The catalyst may be decomposing under the reaction conditions or being poisoned by impurities. This is common in transition-metal catalysis (e.g., Pd, Ni, Au).
-
Solutions:
-
Use Fresh Catalyst: Ensure the catalyst is from a reliable source and has been stored correctly.
-
Add Stabilizing Ligands: For metal catalysts, ligands can protect the metal center and improve its stability and turnover number.
-
Rigorous Exclusion of Air/Water: If your catalyst is sensitive to oxidation or hydrolysis, improve the inertness of your reaction setup.
-
-
-
Cause C: Unfavorable Equilibrium
-
Explanation: The cyclization reaction may be reversible, and the equilibrium may not strongly favor the product.
-
Solutions:
-
Le Châtelier's Principle: If the reaction generates a small molecule byproduct (like water or an alcohol), its removal can drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus for water removal or by adding molecular sieves.
-
-
Guide 2: Problem - Competing Intermolecular Reactions
This guide focuses on the common problem of forming dimers or polymers instead of the desired spirocycle.
Visualizing the Competing Pathways
Caption: Intramolecular vs. Intermolecular Reaction Pathways.
Detailed Analysis & Solutions:
-
Explanation: The rate of the intramolecular reaction (k_intra) is first-order, depending only on the concentration of the precursor. The rate of the intermolecular reaction (k_inter) is second-order, depending on the square of the precursor concentration. Therefore, by dramatically lowering the concentration, you disproportionately slow down the undesired second-order reaction, allowing the first-order cyclization to dominate.[6][8]
-
Primary Solution: High Dilution Protocol
-
Objective: To maintain a near-zero concentration of the reactive precursor in the bulk solution.
-
Method:
-
Set up the reaction flask containing the catalyst and the full volume of solvent.
-
Heat or cool the solution to the desired reaction temperature.
-
Prepare a dilute solution of the linear precursor in the same reaction solvent.
-
Using a syringe pump, add the precursor solution to the reaction flask over a long period (e.g., 4-24 hours). The addition rate should be slow enough that each molecule reacts almost immediately upon entering the flask.[7]
-
-
Table 1: Typical Reaction Concentrations
| Condition | Concentration (M) | Favored Reaction | Typical Use Case |
| Standard | 0.1 - 1.0 M | Intermolecular | Synthesis of non-cyclic molecules |
| High Dilution | < 0.01 M | Intramolecular | Macrocyclization, Spirocyclization |
Guide 3: Problem - Poor Stereoselectivity
Your reaction produces the spirocycle, but as a mixture of diastereomers or enantiomers in an undesirable ratio.
Detailed Analysis & Solutions:
-
Explanation: The formation of stereoisomers is determined by the transition state energies of the competing pathways.[19] A small difference in energy can lead to a significant preference for one isomer. The goal is to increase this energy difference. Stereoselectivity in spirocyclization is a complex challenge that requires precise control over the reaction's stereochemical course.[20]
-
Strategies for Control:
-
Substrate Control: The inherent stereochemistry of your starting material can direct the cyclization. Bulky groups on the linking chain can favor a specific approach trajectory of the reactive centers due to steric hindrance, leading to a preferred diastereomer.
-
Catalyst/Reagent Control (Asymmetric Catalysis): This is the most powerful method for controlling enantioselectivity.
-
Chiral Ligands: For transition metal-catalyzed reactions, using a chiral ligand (e.g., chiral phosphines, diamines) creates a chiral environment around the metal center. This chiral pocket can differentiate between the two enantiotopic transition states, leading to the preferential formation of one enantiomer.[13]
-
Chiral Organocatalysts: Non-metal catalysts (e.g., proline derivatives) can also create a chiral environment to induce enantioselectivity.[21]
-
-
Temperature Optimization: Lowering the reaction temperature often increases stereoselectivity. At lower temperatures, the reaction has less thermal energy to overcome the higher-energy transition state, thus favoring the pathway with the lowest activation energy more significantly.
-
Table 2: Example of Ligand Screening for Asymmetric Spirocyclization
| Entry | Catalyst | Chiral Ligand | Temp (°C) | Yield (%) | ee (%) |
| 1 | Ni(COD)₂ | (R)-BINAP | 25 | 75 | 65 |
| 2 | Ni(COD)₂ | (S)-Phos | 25 | 81 | 88 |
| 3 | Ni(COD)₂ | SL-M001-1 | 25 | 90 | 83 |
| 4 | Ni(COD)₂ | SL-M009-1 | 25 | 97 | 69 |
| 5 | Ni(COD)₂ | SL-M001-1 | 0 | 85 | 92 |
Data is hypothetical but representative of an optimization process based on published results.[13]
Part 3: Experimental Protocols
This section provides standardized, step-by-step procedures for key troubleshooting experiments.
Protocol 1: General Procedure for High-Dilution Spirocyclization
Objective: To favor intramolecular cyclization over intermolecular polymerization.
Workflow Diagram
Caption: Experimental workflow for high-dilution conditions.
Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a stopper, add the catalyst (e.g., 5 mol%) and the bulk of the anhydrous solvent (to achieve a final concentration of ~0.005 M).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Precursor Solution: In a separate, dry flask, dissolve the linear precursor (1.0 eq) in the same anhydrous solvent to create a stock solution.
-
Syringe Pump Setup: Draw the precursor solution into a gas-tight syringe and place it in a syringe pump. Connect the syringe to the reaction flask via a long needle that extends below the solvent surface.
-
Reaction Initiation: Bring the main reaction flask to the desired temperature (e.g., 80 °C).
-
Slow Addition: Begin the slow addition of the precursor solution via the syringe pump over a predetermined period (e.g., 8 hours).
-
Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and proceed with the appropriate aqueous workup and purification.
References
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Dandárová, E., & Berkeš, D. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Pharmaceuticals, 15(8), 983. [Link]
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Lee, C. C., & Sarpong, R. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters. [Link]
-
ACS Publications. (2025). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. [Link]
-
Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]
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Karad, S. N., & Liu, R.-S. (2016). Catalyst-Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. Angewandte Chemie International Edition, 55(33), 9690–9694. [Link]
-
García-Muñoz, M. J., & Echavarren, A. M. (2017). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science, 8(3), 2243–2249. [Link]
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Wikipedia. (n.d.). High dilution principle. [Link]
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Shan, T., et al. (2013). Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. Molecules, 18(10), 12896-908. [Link]
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Levandowski, B. J., & Houk, K. N. (2021). Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles. Organic & Biomolecular Chemistry, 19(44), 9637–9641. [Link]
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Trost, B. M., & McDougall, P. J. (2011). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Accounts of Chemical Research, 44(9), 785–796. [Link]
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Roy, S., & Gandon, V. (2024). Stereoselective strategies to access spirotetronate natural products. Comptes Rendus Chimie, 27(S1), 1-23. [Link]
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SeqMatic. (n.d.). How to Troubleshoot Common Issues in Sequencing Preparation. [Link]
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Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
ResearchGate. (2025). High dilution reactions — New synthetic applications. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. [Link]
-
Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
-
Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. [Link]
-
Guchhait, S. K., & Chaudhary, P. (2018). Recent advances in spirocyclization of indole derivatives. Chemical Society Reviews, 47(8), 2841–2876. [Link]
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Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. [Link]
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ResearchGate. (2024). (PDF) Stereoselective strategies to access spirotetronate natural products. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
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Li, X., & Gao, H. (2025). Cyclization in Linear Step-Growth Polymerizations. Macromolecules. [Link]
-
DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]
-
Moshkin, V. S., & Sosnovskikh, V. Y. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8079. [Link]
-
Patsnap Synapse. (2025). Troubleshooting Guide for Common Recombinant Protein Problems. [Link]
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Wang, X., et al. (2015). Multicomponent reaction to construct spirocyclic oxindoles with a Michael (triple Michael)/cyclization cascade sequence as the key step. Organic Letters, 17(15), 3922-3925. [Link]
-
MDPI. (n.d.). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. [Link]
-
Canadian Science Publishing. (n.d.). Development of the “phase separation” strategy: addressing dilution effects in macrocyclization. [Link]
-
Scribd. (n.d.). CY6023 Cyclization Reactions Complete Chapter. [Link]
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ACS Publications. (2024). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters. [Link]
-
EMU Physics Department. (2023). The Purification of Organic Compound: Techniques and Applications. [Link]
-
PacBio. (2018). Guide - Low Yield Troubleshooting. [Link]
-
ResearchGate. (2024). Front Cover: Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates (Eur. J. Org. Chem. 42/2024). [Link]
-
National Center for Biotechnology Information. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]
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ResearchGate. (2025). Design and Synthesis of Spirocycles via Olefin Metathesis. [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]
-
PubMed. (2016). Catalyst-Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. [Link]
-
ACS Publications. (2025). Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. The Journal of Organic Chemistry. [Link]
-
International Journal of Drug Development & Research. (2012). Laboratory Techniques of Purification and Isolation. [Link]
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Technical Support Center: Navigating the Acidic Stability of Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile spirocyclic building block. Our goal is to provide in-depth, field-proven insights into its stability under acidic conditions, helping you anticipate challenges, troubleshoot experiments, and ensure the integrity of your synthetic pathways.
Core Concepts: Understanding the Structure's Inherent Reactivity
This compound is a bifunctional molecule. Its stability in acidic media is dictated primarily by two key functional groups: the tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen and the γ-lactam (amide) within the pyrrolidinone ring.
Caption: Key functional groups dictating acid stability.
The Boc group is an exceptionally common amine protecting group precisely because it is stable to most nucleophiles and bases but is readily cleaved under acidic conditions.[1] In contrast, the γ-lactam is an amide and is significantly more robust, typically requiring harsh acidic or basic conditions (e.g., high temperatures and prolonged reaction times) for hydrolysis. Most challenges encountered when using this molecule will stem from the lability of the Boc group.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during synthesis in a practical question-and-answer format.
Q1: My Boc group is cleaving unexpectedly during a reaction run under supposedly "mild" acidic conditions. Why is this happening?
A1: Causality and Prevention
This is a common observation and stems from the inherent chemical nature of the Boc group, which is designed to be highly sensitive to acid. The mechanism of cleavage is initiated by protonation, which leads to the formation of a highly stable tert-butyl cation.[2][3] Conditions that you might consider mild for other functional groups can be sufficient to initiate this process.
Common Sources of Acidity Leading to Unintended Deprotection:
-
Reagent Grade: Using technical grade solvents or reagents that contain acidic impurities.
-
Lewis Acids: Many Lewis acids used in catalysis can facilitate Boc cleavage.
-
Silica Gel: Prolonged exposure to standard silica gel during chromatography can be acidic enough to cause partial or complete deprotection.
-
In Situ Acid Generation: Some reaction conditions can generate acidic byproducts.
Troubleshooting & Prevention Strategy:
| Observation | Probable Cause | Recommended Solution |
| Partial deprotection during workup | Aqueous wash with acidic solution (e.g., NH₄Cl). | Use a neutral wash (brine) or a slightly basic one (dilute NaHCO₃ solution) if compatible with your product. |
| Product loss on silica column | Acidity of silica gel. | 1. Neutralize the silica gel by preparing a slurry with ~1% triethylamine in the eluent. 2. Use alternative chromatography media like alumina (neutral or basic). 3. Minimize contact time on the column. |
| Cleavage during a Lewis acid-catalyzed reaction | The Lewis acid is too strong. | Screen for milder Lewis acids (e.g., ZnBr₂ instead of TiCl₄) or consider alternative, non-acidic reaction pathways. |
Q2: I need to remove the Boc group selectively without affecting the lactam. What is the standard, field-proven protocol?
A2: Protocol for Selective Boc Deprotection
Selective removal is the intended use of the Boc group. Strong acids like trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (DCM) are standard because they are highly effective at room temperature or below, conditions under which the γ-lactam remains stable.[3][4]
dot
Caption: The acid-catalyzed cleavage of a Boc protecting group.[2]
Detailed Experimental Protocol: Standard Boc Deprotection
-
Preparation: Dissolve the Boc-protected spirocycle (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath (0 °C).
-
Reagent Addition: Add trifluoroacetic acid (TFA, 5–10 eq) dropwise to the stirred solution. Safety Note: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 1–2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Workup:
-
Carefully concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.
-
Re-dissolve the residue in a minimal amount of DCM.
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid until effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude deprotected amine.
-
-
Purification: The resulting free amine can be purified by silica gel chromatography (often using a mobile phase containing a small amount of triethylamine or ammonia to prevent tailing) or by crystallization of a salt (e.g., HCl or tartrate salt).
Q3: I'm observing a new, less polar spot on my TLC after deprotection. What is this side product?
A3: Identifying and Mitigating Side Reactions
The most common side reaction during Boc deprotection is alkylation of nucleophiles by the tert-butyl cation generated in the reaction.[5] The most nucleophilic species present after deprotection is often the newly liberated amine itself, which can be alkylated to form the N-tert-butyl derivative.
dot
Caption: Competition between product formation and side-product alkylation.
Mitigation Strategy: The Use of Cation Scavengers
To prevent this, a "cation scavenger" is added to the reaction mixture. This is a molecule that is more nucleophilic than the product or solvent and will react preferentially with the tert-butyl cation.[1]
| Scavenger | Typical Amount | Mechanism of Action |
| Triethylsilane (TES) | 1.1 - 1.5 eq | Reduces the tert-butyl cation to isobutane. |
| Anisole | 5-10% v/v | Acts as a nucleophile via Friedel-Crafts alkylation. |
| Thiophenol | 1.1 - 1.5 eq | Traps the cation as a thioether. Note: Pungent odor. |
Recommendation: Add 1.2 equivalents of triethylsilane to the reaction mixture at 0 °C before adding the TFA. This is a clean and highly effective method for preventing t-butylation.
Q4: How can I perform a reaction on another part of the molecule under acidic conditions without removing the Boc group?
A4: Navigating Orthogonal Reactivity
This is a significant challenge due to the Boc group's high acid sensitivity. The feasibility depends entirely on the specific acid and conditions required for your desired transformation. The Boc group is generally considered one of the most acid-labile amine protecting groups.[5][6]
General Guidance:
-
Avoid Strong Brønsted Acids: Conditions using HCl, H₂SO₄, or TFA will almost certainly cleave the Boc group.
-
Use Milder/Lewis Acids with Caution: Some transformations can be achieved with very mild Lewis acids at low temperatures. However, a preliminary stability study is essential.
-
Consider an Alternative Protecting Group Strategy: If your synthetic route requires robust acidic conditions, the Boc group is not the appropriate choice. Consider groups that are cleaved under different conditions (e.g., Cbz, cleaved by hydrogenolysis; or Fmoc, cleaved by base).
Q5: How can I quantitatively assess the stability of the entire spirocycle in my specific reaction medium?
A5: Protocol for an Analytical Stability Study
To gain full confidence, you must test the stability under your exact experimental conditions. A simple time-course study analyzed by HPLC or LC-MS is the most direct method.
Detailed Experimental Protocol: HPLC Stability Assessment
-
Stock Solution: Prepare a stock solution of your this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup: In a vial, mimic your exact reaction conditions (solvents, reagents, temperature) but at a small, analytical scale.
-
Time Zero (T=0) Sample: At the moment you add your acidic reagent, immediately withdraw a small aliquot (e.g., 10 µL), quench it in a larger volume of a neutralizing solution (e.g., 1 mL of mobile phase containing a small amount of ammonium bicarbonate), and dilute for HPLC analysis. This is your T=0 reference.
-
Time-Course Sampling: Continue the reaction at the set temperature. Withdraw and quench identical aliquots at regular intervals (e.g., T=15 min, 30 min, 1 hr, 2 hr, 4 hr).
-
HPLC Analysis: Analyze all quenched samples by a suitable reverse-phase HPLC method. Monitor the peak area of the starting material at each time point.
-
Data Interpretation: Plot the percentage of remaining starting material versus time. A stable compound will show a flat line with ~100% of the material remaining. Degradation will be indicated by a downward-sloping curve and the appearance of new peaks (e.g., the deprotected product). This provides empirical, trustworthy data for your specific system.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
Reddit r/Chempros. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
ResearchGate. An update on the synthesis and reactivity of spiro-fused β-lactams. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection - Wordpress. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 549339, Spiro[3.4]octan-5-one. [Link]
-
CP Lab Safety. tert-butyl 5-oxo-2, 6-diazaspiro[3.4]octane-2-carboxylate, min 97%, 250 mg. [Link]
-
ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]
-
ACS Publications. cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 53484530, tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate. [Link]
-
National Center for Biotechnology Information. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
- Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
MDPI. Stability Studies of Antipseudomonal Beta Lactam Agents for Outpatient Therapy. [Link]
-
Chongqing Chemdad Co., Ltd. 1,6-Diaza-spiro[3.4]octane-1-carboxylic acid tert-butyl ester. [Link]
-
American Chemical Society. Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15797304, tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. [Link]
-
PubMed. In-vitro stability of beta-lactam antibiotics to hydrolysis by beta-lactamases of Neisseria gonorrhoeae from Southeast Asia. [Link]
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
- Google Patents. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
Sources
Technical Support Center: Column Chromatography for Spirocyclic Diastereomer Separation
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the chromatographic separation of spirocyclic diastereomers. Spirocycles, with their rigid, three-dimensional structures, often yield diastereomers with minute differences in their physicochemical properties, making their separation a significant challenge in synthesis and drug development. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to empower researchers to overcome these purification hurdles.
Troubleshooting Guide: Resolving Common Separation Issues
This section addresses specific problems encountered during the column chromatography of spirocyclic diastereomers.
Problem: Poor or No Resolution (Co-elution of Diastereomers)
This is the most common issue, indicating that the chosen chromatographic system does not sufficiently differentiate between the diastereomers.
-
Primary Cause: Insufficient selectivity (α) between the two diastereomers under the current conditions. Resolution is a function of selectivity, efficiency, and retention; selectivity is almost always the most powerful factor to adjust[1].
-
Troubleshooting Strategy:
-
Modify the Mobile Phase Composition: This is the simplest and most impactful first step. Changing the nature of the organic modifier alters the selectivity of the system. For instance, in normal phase, switching from an ethyl acetate/hexane system to a dichloromethane/hexane or acetone/hexane system can dramatically change the interactions between the analytes and the stationary phase[2][3]. In reversed-phase, changing from acetonitrile to methanol can likewise resolve co-eluting peaks[2].
-
Change the Stationary Phase: If mobile phase optimization fails, the column chemistry is the next variable to address. Diastereomers possess distinct physical properties, so separation can often be achieved on standard achiral columns like silica, C18, or phenyl phases[4][5]. However, if these fail, consider phases with different interaction mechanisms. A pentafluorophenyl (PFP) or a porous graphitic carbon (Hypercarb) column can offer unique selectivity for isomers[5][6].
-
Consider a Chiral Stationary Phase (CSP): While not always necessary for diastereomers, CSPs can exhibit extremely high selectivity and are a powerful option when achiral methods are insufficient[4]. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly versatile and can be used in normal-phase, reversed-phase, and polar organic modes[1].
-
Optimize Temperature: Temperature affects solvent viscosity and mass transfer kinetics, which can alter selectivity. Evaluating the separation at different temperatures (e.g., 25°C, 40°C, 55°C) can sometimes improve resolution, and in some cases, even reverse the elution order of stereoisomers[1][4].
-
Reduce Sample Load: Overloading the column is a frequent cause of poor resolution. If peaks are broad and asymmetrical, reduce the amount of sample loaded onto the column. As a rule of thumb for challenging separations, the ratio of silica gel to the crude mixture might need to be increased significantly[7].
-
Caption: Troubleshooting workflow for poor diastereomer resolution.
Problem: Compound Appears Unstable on Silica Gel
Acid-sensitive spirocyclic compounds, such as those containing acetals or other labile groups, can degrade on standard silica gel.
-
Cause: The weakly acidic nature of surface silanol groups on silica gel can catalyze decomposition[7][8].
-
Solutions:
-
Confirm Instability: Before running a column, spot the compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot streaks, the compound is likely unstable on silica. A two-dimensional (2D) TLC can also confirm this[8][9].
-
Deactivate the Silica: Add a small amount (0.1-1%) of a base like triethylamine or ammonia to the mobile phase to neutralize the acidic sites. This is highly effective for basic compounds that exhibit peak tailing[7].
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase. Alumina (basic or neutral) or Florisil can be suitable alternatives for flash chromatography[8]. For HPLC, bonded phases (like Diol or Cyano) are less acidic than bare silica.
-
Problem: Poor Sample Solubility and Band Broadening
The sample must be loaded onto the column in a narrow band for a good separation. If the crude mixture is not soluble in the mobile phase, this becomes difficult.
-
Cause: Using a dissolution solvent that is significantly stronger than the mobile phase will cause the sample to spread into a wide band at the top of the column, leading to poor resolution[3].
-
Solutions:
-
Minimize Dissolution Solvent Volume: Dissolve the sample in the absolute minimum amount of the mobile phase or a slightly stronger solvent[9].
-
Use the Dry-Loading Technique: This is the preferred method for samples with poor solubility. The compound is pre-adsorbed onto a small amount of silica gel (or another inert support), the solvent is evaporated, and the resulting dry powder is loaded onto the column. This ensures the sample is introduced as a very fine, narrow band[9]. (See Protocol 2).
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for separating diastereomers by column chromatography?
Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physicochemical characteristics such as polarity, solubility, and melting points[4][10]. Column chromatography exploits these differences. The goal is to find a stationary and mobile phase combination that maximizes the differential interactions with the diastereomers, leading to different retention times and, thus, separation[4].
Q2: Is a chiral stationary phase (CSP) required to separate spirocyclic diastereomers?
Not necessarily. Because diastereomers have different physical properties, they can often be separated on standard achiral stationary phases like silica gel (normal phase) or C18 (reversed-phase)[4][11]. However, when the structural differences are very subtle, achiral columns may not provide adequate resolution. In these cases, a CSP can be highly effective by introducing additional chiral recognition interactions, which can greatly enhance selectivity[4][6][12].
Q3: How should I select my initial chromatographic conditions?
The choice depends on the polarity of your spirocyclic compound.
Caption: Decision tree for selecting an initial chromatographic mode.
Use Thin Layer Chromatography (TLC) to scout for a suitable mobile phase in normal phase. A good starting point is a solvent system that gives a retention factor (Rf) of 0.2-0.3 for the compound of interest[7].
Q4: My diastereomers have very similar Rf values on TLC. What's the best optimization strategy?
Focus on changing selectivity , not just elution strength.
-
Vary the Organic Modifier: In normal phase, test solvents from different selectivity groups (e.g., ethyl acetate vs. acetone vs. dichloromethane)[3].
-
Use Additives/Modifiers: Small amounts of a third solvent (e.g., 1-2% methanol or isopropanol in a hexane/ethyl acetate system) can significantly alter hydrogen bonding interactions and improve separation[13].
-
Consider Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC for isomer separations. It often provides higher efficiency and unique selectivity, and studies have shown it to be more successful than traditional HPLC for separating diverse sets of diastereomers[12][14].
Q5: What are the advantages of flash chromatography for purifying spirocyclic diastereomers?
Flash chromatography is a rapid, cost-effective technique for preparative-scale purification[15]. Its key advantages include:
-
Speed: Separations are completed in minutes to hours, not days[15].
-
Cost-Effectiveness: It uses less expensive equipment and consumables compared to preparative HPLC[15].
-
Scalability: Methods can be developed on a small scale and readily scaled up to purify gram-level quantities of material.
Key Protocols & Data
Protocol 1: General Method Development Workflow for Diastereomer Separation
-
Initial Screening (TLC or Analytical HPLC):
-
Select two to three different achiral columns (e.g., Silica, C18, Phenyl)[4].
-
Prepare two primary mobile phase systems for each mode. For normal phase, try Hexane/Ethyl Acetate and Hexane/Dichloromethane. For reversed-phase, use Water/Acetonitrile and Water/Methanol[4].
-
Run a broad gradient on each column/mobile phase combination to find the approximate elution conditions and see if any separation occurs[4].
-
-
Optimization:
-
Select the column/mobile phase system that showed the best initial selectivity.
-
Convert the gradient method to an isocratic one based on the elution percentage from the screening run[4].
-
Systematically adjust the mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution[4].
-
If resolution is still poor, try adding a modifier or changing the organic solvent entirely (e.g., Acetonitrile to Methanol).
-
-
Refinement:
-
Validation:
-
Once optimal conditions are found, perform several replicate injections to confirm the method's reproducibility[4].
-
Protocol 2: Dry-Loading a Sample for Flash Chromatography
-
Dissolve Sample: In a round-bottom flask, dissolve your crude spirocyclic compound in a suitable solvent (e.g., dichloromethane, acetone) in which it is fully soluble[9].
-
Add Silica: Add dry silica gel to the solution. A good starting point is 5-10 times the mass of your crude sample[9].
-
Evaporate Solvent: Gently swirl the flask to create a slurry, then remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder[9]. If the residue is oily, add more silica and repeat.
-
Load Column: Carefully add the powdered sample-silica mixture to the top of the packed chromatography column.
-
Run Column: Gently tap the column to settle the powder, add a thin layer of sand on top to protect the surface, and begin elution with your mobile phase[7].
Table 1: Stationary Phase Selection Guide for Spirocyclic Diastereomers
| Stationary Phase | Primary Separation Mode | Best For... | Key Considerations |
| Silica Gel | Normal Phase | Non-polar to moderately polar compounds. The default choice for initial screening[6]. | Acidic surface can degrade sensitive compounds. May require deactivation with a base[8]. |
| C18 (ODS) | Reversed-Phase | Polar to moderately non-polar compounds. Good for compounds with aromaticity or alkyl chains. | Requires aqueous mobile phases. May provide insufficient selectivity for very similar diastereomers[14]. |
| Pentafluorophenyl (PFP) | Reversed-Phase / HILIC | Aromatic, halogenated, or conjugated spirocycles. Offers unique π-π and dipole interactions[6]. | Provides different selectivity compared to standard C18 phases. |
| Porous Graphitic Carbon | Reversed-Phase | Rigid, planar molecules. Excellent shape selectivity for stereoisomers[5][6]. | Can be less reproducible than silica-based phases. Retention can be very strong. |
| Polysaccharide-based CSPs | NP, RP, Polar Organic | Challenging separations where achiral methods fail. Offers high selectivity for a broad range of compounds[1]. | More expensive than achiral phases. Method development can be more complex[1]. |
References
- Benchchem. (n.d.). Optimizing HPLC conditions for separating (-)-Menthyloxyacetic acid diastereomers.
- Chromatography Today. (2017, November 30). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures.
- National Institutes of Health (NIH). (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
- Chromatography Forum. (2008, January 23). Separation of diastereomers.
- ResearchGate. (2019, June 18). How to separate the diastereomer peak from main peak?.
- ResearchGate. (n.d.). Chiral Separation of Spiro-compounds and Determination Configuration.
- ResearchGate. (n.d.). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs.
- Hawach. (n.d.). Several Problems of Flash Column Chromatography.
- Reddit. (2024, December 9). Help with separation of diastereomers.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
- Longdom Publishing. (n.d.). Significant Impact for the Separation and Purification Process in the Flash Chromatography.
- Biotage. (2023, January 23). Six key factors that impact flash chromatography.
- Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
- ResearchGate. (n.d.). Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals.
- (n.d.).
- Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. santaisci.com [santaisci.com]
- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. longdom.org [longdom.org]
Technical Support Center: Stereochemical Integrity in the Functionalization of Diazaspiro[3.4]octanes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diazaspiro[3.4]octanes. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of functionalizing these valuable scaffolds while preserving their crucial three-dimensional structure. Epimerization, the unwanted inversion of a single stereocenter, can compromise the biological activity and overall success of your synthetic campaigns. This resource is designed to equip you with the knowledge and practical strategies to ensure the stereochemical integrity of your compounds.
Troubleshooting Guide: Addressing Epimerization in Your Experiments
This section addresses common issues encountered during the functionalization of diazaspiro[3.4]octanes, providing step-by-step guidance to diagnose and resolve them.
Question 1: I performed an N-acylation on my chiral diazaspiro[3.4]octane using an acid chloride and a common amine base like triethylamine, and my post-reaction analysis (chiral HPLC/NMR) shows a mixture of diastereomers. What went wrong?
Answer:
The observation of diastereomers post-acylation strongly suggests that epimerization has occurred at a chiral center within your diazaspiro[3.4]octane core. The most likely culprit is the combination of a reactive acylating agent and a base, which can create conditions conducive to the loss of stereochemical integrity.
Potential Causes and Solutions:
-
Mechanism of Epimerization: The presence of a base, even a relatively weak one like triethylamine, can facilitate the abstraction of a proton from a carbon atom adjacent to a nitrogen, or from the nitrogen atom itself, leading to intermediates that can racemize. While direct deprotonation of a C-H bond on the spirocyclic core is possible, another consideration for some substrates is a transient ring-opening of one of the strained rings, which could also lead to a loss of stereochemistry upon re-cyclization.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Temperature is a critical factor in the rate of epimerization.[1][2] Repeating the acylation at a significantly lower temperature (e.g., 0 °C or -78 °C) can often suppress the epimerization pathway without significantly impacting the desired acylation reaction.
-
Employ a Non-Nucleophilic, Sterically Hindered Base: Standard amine bases can be sufficiently strong to promote epimerization. Consider switching to a non-nucleophilic, sterically hindered base.[1][3] These bases are less likely to participate in side reactions and can be more selective in their proton abstraction.
Base pKa of Conjugate Acid Comments Triethylamine (TEA) ~10.7 Commonly used, but can promote epimerization. Diisopropylethylamine (DIPEA, Hünig's Base) ~10.75 Sterically hindered, a better alternative to TEA.[1] 2,6-Lutidine ~6.7 Less basic, can be effective in preventing side reactions. Proton Sponge (1,8-Bis(dimethylamino)naphthalene) ~12.1 Highly basic but very sterically hindered and non-nucleophilic. -
Utilize Modern Coupling Reagents: Instead of acid chlorides, which can generate stoichiometric amounts of acid that may require significant amounts of base to neutralize, consider using peptide coupling reagents. These reagents often operate under milder conditions and can be more effective at preventing epimerization.[4][5]
-
Recommended Protocol for Amide Coupling using HATU/HOAt:
-
Dissolve the carboxylic acid (1.1 eq) in an aprotic solvent like DMF or DCM.
-
Add HATU (1.1 eq) and HOAt (1.1 eq) to the solution and stir for 5-10 minutes to pre-activate the acid.
-
Add the diazaspiro[3.4]octane (1.0 eq) to the mixture.
-
Slowly add a non-nucleophilic base such as DIPEA (2.0 eq) at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion.
-
Monitor the reaction by LC-MS or TLC.
-
Perform an aqueous work-up and purify by column chromatography.
-
-
-
Question 2: I am attempting an N-alkylation with an alkyl halide and am observing significant epimerization. Are there alternative alkylation strategies I should consider?
Answer:
N-alkylation with alkyl halides, particularly when using strong bases to deprotonate the secondary amine, is a high-risk reaction for epimerization. The combination of elevated temperatures often required for these reactions and the presence of a strong base can readily lead to the loss of stereochemical integrity.
Alternative Strategies for Stereoretentive N-Alkylation:
-
Reductive Amination: This is often the most reliable method for introducing alkyl groups while preserving stereochemistry. It involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. The conditions are typically mild and do not involve strong bases.
-
Experimental Protocol for Reductive Amination:
-
Dissolve the diazaspiro[3.4]octane (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a suitable solvent such as methanol, dichloroethane (DCE), or tetrahydrofuran (THF).
-
Add a mild reducing agent. Sodium triacetoxyborohydride (STAB) is often a good choice as it is less basic than sodium borohydride and can be used in the presence of mild acids.
-
If the amine is present as a salt, a stoichiometric amount of a non-nucleophilic base like DIPEA may be added to liberate the free amine.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by LC-MS or TLC.
-
Quench the reaction with an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent and purify by standard methods.
-
-
-
Buchwald-Hartwig Amination: For the introduction of aryl or heteroaryl groups, the Buchwald-Hartwig cross-coupling reaction is a powerful tool. While it involves a base, careful selection of the ligand, base, and reaction conditions can often lead to a stereoretentive transformation.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the stereochemical stability and functionalization of diazaspiro[3.4]octanes.
Q1: What is the primary mechanism of epimerization in diazaspiro[3.4]octanes?
A1: The exact mechanism can be substrate and condition-dependent. However, two primary pathways are of concern:
-
Proton Abstraction/Reprotonation: If there is a chiral carbon with an acidic proton (for example, adjacent to a carbonyl group or other electron-withdrawing group that might be part of the substituent being added), a base can remove this proton to form a planar carbanion or enolate.[6] Reprotonation can then occur from either face, leading to a mixture of diastereomers.
-
Nitrogen Inversion: Amines with three different substituents on the nitrogen atom are chiral. However, they undergo a rapid process called pyramidal inversion, where the nitrogen atom and its substituents oscillate through a planar transition state.[7] This inversion provides a low-energy pathway for racemization. For a diazaspiro[3.4]octane, while the nitrogen atoms are part of a rigid ring system which slows this inversion compared to acyclic amines, it can still be a contributing factor to epimerization under certain conditions, especially at elevated temperatures.[8]
Q2: How do protecting groups influence the stereochemical stability of diazaspiro[3.4]octanes during functionalization?
A2: Protecting groups play a crucial role. By protecting one of the nitrogen atoms, you can selectively functionalize the other. The nature of the protecting group is also important. A bulky protecting group can sterically hinder the approach of reagents and may also influence the conformational stability of the ring system, potentially making epimerization less favorable. Electron-withdrawing protecting groups, such as carbamates (e.g., Boc, Cbz), can decrease the nucleophilicity of the nitrogen they are attached to and may also influence the acidity of nearby protons.
Q3: Which analytical techniques are best for detecting and quantifying epimerization in my functionalized diazaspiro[3.4]octane products?
A3: A combination of techniques is often ideal for a comprehensive analysis:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying diastereomers.[5][9][10] A variety of chiral stationary phases are available, and method development is often required to achieve baseline separation.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Proton (¹H) NMR: In many cases, diastereomers will have distinct signals in the ¹H NMR spectrum, allowing for their relative integration and the determination of the diastereomeric ratio (d.r.).
-
Low-Temperature NMR: If the epimers are in dynamic equilibrium, cooling the sample can slow the interconversion, allowing for the observation of distinct signals for each diastereomer.[12][13][14]
-
Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs): These can be used to convert enantiomers into diastereomers (with CDAs) or to induce different chemical shifts in enantiomers (with CSAs), which can then be distinguished by NMR.[8]
-
Q4: Are there any general "rules of thumb" to follow to minimize the risk of epimerization from the outset?
A4: Yes, several guiding principles can help you design your synthetic route to be stereoretentive:
-
Keep it Cool: Whenever possible, run your reactions at or below room temperature.
-
Mind the pH: Avoid strongly acidic or basic conditions unless absolutely necessary. If a base is required, opt for a non-nucleophilic, sterically hindered one.
-
Choose Mild Reagents: Opt for modern coupling reagents over highly reactive ones like acid chlorides. For alkylations, consider reductive amination.
-
Protect Strategically: Use orthogonal protecting groups to direct reactivity and potentially enhance stereostability.
-
Analyze Promptly: Analyze your crude reaction mixtures to get an accurate assessment of the stereochemical outcome before purification, as some purification methods (e.g., chromatography on silica gel) can potentially cause epimerization under certain conditions.
Visualizing the Problem: A Decision-Making Workflow
The following diagram illustrates a logical workflow for troubleshooting and avoiding epimerization during the functionalization of diazaspiro[3.4]octanes.
Caption: Decision workflow for addressing epimerization.
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Validation & Comparative
Navigating the Three-Dimensional Frontier: A Comparative Analysis of Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate and Other Key Spirocyclic Scaffolds in Drug Discovery
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing into the third dimension of chemical space. This strategic shift, often dubbed "escaping flatland," has propelled spirocyclic scaffolds to the forefront of modern drug design.[1] Their inherent rigidity and three-dimensional architecture offer a powerful toolset to overcome the limitations of traditional planar, aromatic structures.[1]
This guide provides a comprehensive comparative analysis of Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate , a versatile building block, with other prominent spirocyclic scaffolds. We will delve into the rationale behind selecting spirocyclic systems, compare their key physicochemical and pharmacological properties with supporting data, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of spirocyclic chemistry in their discovery programs.
The Spirocyclic Advantage: A Paradigm Shift in Molecular Design
Spirocycles, characterized by two rings sharing a single atom, introduce a level of conformational restriction that can be highly advantageous in drug design.[2] This rigidity can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and potentially leading to enhanced potency.[2] Furthermore, the introduction of sp³-rich spirocyclic cores can significantly improve a compound's physicochemical properties, leading to:
-
Enhanced Solubility: The non-planar nature of spirocycles can disrupt crystal lattice packing, often leading to improved aqueous solubility.[1]
-
Improved Metabolic Stability: The substitution of metabolically labile groups with robust spirocyclic moieties can block sites of oxidation by cytochrome P450 enzymes.[3]
-
Increased Selectivity: The well-defined three-dimensional arrangement of functional groups around a spirocyclic core can lead to more specific interactions with the target protein, reducing off-target effects.[3]
-
Novelty and Patentability: The exploration of novel spirocyclic chemical space provides opportunities for securing intellectual property in a competitive landscape.[2]
This guide will focus on a comparative analysis of the following representative spirocyclic scaffolds:
-
This compound (the focus of this study)
-
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (a smaller, more constrained system)
-
Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (a larger, more flexible analogue)
Comparative Analysis of Physicochemical Properties
| Property | This compound (Predicted/Analog Data) | Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (Analog Data) |
| Molecular Weight ( g/mol ) | ~240.29 | 225.28[4] | ~226.31 |
| cLogP | ~0.5 | ~0.9 | ~1.2 |
| Topological Polar Surface Area (TPSA) (Ų) | ~58.5 | 46.6 | ~41.5 |
| Fraction of sp³ carbons (Fsp³) | 0.75 | 0.86 | 0.88 |
| Aqueous Solubility | Predicted Moderate to High | Moderate | Predicted Moderate |
Interpretation of Data:
The diazaspiro[3.4]octane scaffold presents a balanced profile. Its predicted cLogP suggests favorable lipophilicity for cell permeability without being excessively high, which can lead to off-target effects. The higher TPSA compared to the spiro[3.3]heptane and spiro[3.5]nonane analogues is due to the additional nitrogen and the ketone, which could enhance interactions with polar residues in a binding pocket and improve aqueous solubility. The high Fsp³ character across all three scaffolds underscores their three-dimensional nature, a desirable trait for modern drug candidates.[3]
Synthesis of Spirocyclic Scaffolds: A Methodological Overview
The synthetic accessibility of a scaffold is a critical consideration in any drug discovery program. Here, we present representative synthetic schemes for the diazaspiro[3.4]octane and a comparative spiro[3.3]heptane scaffold.
Synthesis of this compound
A plausible synthetic route to the title compound can be adapted from methodologies reported for similar diazaspirocycles.[5] The key steps would likely involve the formation of the spirocyclic core through a cyclization reaction.
Caption: A generalized synthetic workflow for the preparation of the target diazaspiro[3.4]octane scaffold.
Experimental Protocol: Synthesis of a Spiro[3.3]heptane Analogue
The synthesis of spiro[3.3]heptanes can be achieved through various methods, including the [2+2] cycloaddition of an alkene with a keteneiminium salt.[6]
Step 1: Formation of the Cyclobutanone Ring
-
To a solution of a substituted alkene in an anhydrous, aprotic solvent (e.g., dichloromethane), add a Lewis acid (e.g., TiCl₄) at low temperature (-78 °C).
-
Slowly add a solution of an appropriate acyl chloride and a tertiary amine (e.g., triethylamine) to form the keteneiminium salt in situ.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting spiro[3.3]heptanone by column chromatography.
Step 2: Further Functionalization The resulting ketone can be further functionalized using standard organic chemistry transformations, such as reduction to the corresponding alcohol or reductive amination to introduce an amine.[6]
Comparative Biological and ADME Profiling
To illustrate the potential impact of the spirocyclic scaffold on biological activity and ADME properties, we will consider a hypothetical case study based on the known activity of diazaspiro[3.4]octane derivatives as antitubercular agents.[7]
Hypothetical Biological Activity Data
| Compound | Scaffold | Target/Assay | IC₅₀ (nM) |
| 1 | This compound derivative | M. tuberculosis H37Rv | 50 |
| 2 | Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate derivative | M. tuberculosis H37Rv | 250 |
| 3 | Acyclic analogue | M. tuberculosis H37Rv | >1000 |
Rationale: The rigid diazaspiro[3.4]octane scaffold in Compound 1 is hypothesized to present the pharmacophoric elements in an optimal orientation for binding to the biological target, resulting in higher potency compared to the more strained spiro[3.3]heptane derivative 2 and the flexible acyclic analogue 3 . The additional hydrogen bond acceptor in the diazaspiro scaffold may also contribute to enhanced binding affinity.
In Vitro ADME Profiling: Experimental Protocols
The evaluation of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for the successful development of a drug candidate.[8] Below are standardized protocols for key in vitro ADME assays.
Caption: A typical workflow for the in vitro ADME profiling of drug candidates.
1. Metabolic Stability in Human Liver Microsomes [8]
-
Objective: To assess the intrinsic clearance of a compound by liver enzymes.
-
Protocol:
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), the test compound (1 µM), and NADPH regenerating system in phosphate buffer (pH 7.4).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
2. Caco-2 Permeability Assay [9]
-
Objective: To predict intestinal absorption of a compound.
-
Protocol:
-
Culture Caco-2 cells on a permeable membrane support for 21 days to form a confluent monolayer.
-
Add the test compound to the apical (A) side of the monolayer.
-
At various time points, take samples from the basolateral (B) side.
-
To assess efflux, add the compound to the basolateral side and sample from the apical side.
-
Quantify the compound concentration in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Pₐₚₚ) in both directions (A to B and B to A) and the efflux ratio.
-
Expected ADME Outcomes and Interpretation
| Scaffold | Metabolic Stability (t₁/₂ in HLM, min) | Caco-2 Permeability (Pₐₚₚ A→B, 10⁻⁶ cm/s) | Efflux Ratio (Pₐₚₚ B→A / Pₐₚₚ A→B) |
| Diazaspiro[3.4]octane derivative | > 60 | 15 | < 2 |
| Spiro[3.3]heptane derivative | 45 | 12 | < 2 |
| Acyclic analogue | < 15 | 20 | > 3 |
Interpretation: The introduction of the diazaspiro[3.4]octane scaffold is expected to enhance metabolic stability compared to the acyclic analogue by blocking a potential site of metabolism. The permeability is predicted to be good for both spirocyclic compounds, with a low efflux ratio, suggesting they are not significant substrates for efflux transporters like P-glycoprotein. The acyclic analogue, while potentially more permeable, may be subject to significant efflux, which could limit its oral bioavailability.
Conclusion and Future Directions
The comparative analysis presented in this guide highlights the significant potential of spirocyclic scaffolds, such as this compound, to yield drug candidates with superior properties compared to their acyclic or less rigid cyclic counterparts. The diazaspiro[3.4]octane scaffold, in particular, offers a compelling balance of structural rigidity, synthetic tractability, and favorable physicochemical properties.
While this guide has relied on a combination of experimental data for related compounds and predictive models for the title compound, it underscores the critical need for systematic, head-to-head comparative studies. The experimental protocols provided herein offer a robust framework for conducting such investigations. By generating empirical data on a diverse range of spirocyclic scaffolds, the medicinal chemistry community can further refine the principles of three-dimensional drug design and accelerate the discovery of next-generation therapeutics.
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PubChem. tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate. National Center for Biotechnology Information. [Link].
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A Comparative Validation of Novel Diazaspiro[3.4]octane Derivatives as In Vitro Kinase Inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Kinase Inhibitor Specificity and the Rise of Novel Scaffolds
Protein kinases, as central regulators of a vast array of cellular processes, have become one of the most important classes of therapeutic targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment. However, challenges such as off-target effects and acquired resistance persist, driving the need for novel chemical scaffolds that offer improved selectivity and potency.[2][3] The diazaspiro[3.4]octane core is an emerging privileged structure in medicinal chemistry, with its rigid, three-dimensional conformation offering the potential for precise orientation of substituents to enhance target engagement and selectivity.[4][5]
This guide provides a comprehensive framework for the in vitro validation of a novel series of diazaspiro[3.4]octane derivatives (DSOs) as kinase inhibitors. We will objectively compare the performance of these hypothetical compounds against established, clinically relevant kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide is intended to serve as a practical resource, offering detailed experimental protocols and data interpretation strategies for researchers in the field of drug discovery.
Comparative Inhibitory Activity of Novel Diazaspiro[3.4]octane Derivatives
To contextualize the potential of the diazaspiro[3.4]octane scaffold, we present a comparative analysis of three novel derivatives—DSO-1, DSO-2, and DSO-3—against well-established kinase inhibitors. The following tables summarize their half-maximal inhibitory concentrations (IC50) against key kinases implicated in cancer signaling pathways. Lower IC50 values are indicative of greater potency.
Table 1: Comparative Inhibitory Activity Against EGFR
| Compound | Target Kinase | IC50 (nM) |
| DSO-1 | EGFR | 15 |
| Gefitinib | EGFR | 26-57[6] |
| Erlotinib | EGFR | 2[3][7] |
Table 2: Comparative Inhibitory Activity Against VEGFR-2
| Compound | Target Kinase | IC50 (nM) |
| DSO-2 | VEGFR-2 | 25 |
| DSO-3 | VEGFR-2 | 45 |
| Sunitinib | VEGFR-2 | 80[8][9][10] |
| Sorafenib | VEGFR-2 | 90[8][11] |
| Pazopanib | VEGFR-2 | 30[12] |
Experimental Validation Workflow
A rigorous validation process is crucial to characterize the activity and selectivity of novel kinase inhibitors. The following workflow outlines the key experimental stages, from initial biochemical assays to cell-based validation of target engagement.
Caption: A streamlined workflow for the validation of novel kinase inhibitors.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of the novel compounds on the enzymatic activity of the target kinase. The principle lies in quantifying the amount of ATP remaining after the kinase reaction; a lower kinase activity results in more ATP remaining, leading to a higher luminescent signal.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate peptide
-
ATP
-
Novel diazaspiro[3.4]octane derivatives (DSO-1, DSO-2, DSO-3) and reference inhibitors
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds and reference inhibitors in the kinase assay buffer. A typical concentration range would be from 100 µM to 1 pM.
-
Kinase Reaction Setup: In a 96-well plate, add the following to each well:
-
2.5 µL of the diluted compound or vehicle control (DMSO).
-
5 µL of the kinase and substrate mixture.
-
-
Initiation of Reaction: Start the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Detection: Add 10 µL of the luminescence-based ATP detection reagent to each well.
-
Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the kinase inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines with known kinase expression (e.g., A549 for EGFR, HUVEC for VEGFR-2)
-
Complete cell culture medium
-
Novel diazaspiro[3.4]octane derivatives and reference inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[14]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and reference inhibitors for 48-72 hours.[14]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis for Target Engagement
Western blotting is used to confirm that the inhibitor is engaging its target within the cell by observing the phosphorylation status of the kinase or its downstream substrates.
Materials:
-
Cancer cell lines
-
Novel diazaspiro[3.4]octane derivatives and reference inhibitors
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-VEGFR-2, anti-total-VEGFR-2, and loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compounds at various concentrations for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Following washes, incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation relative to the total protein and loading control.[16]
Signaling Pathway and Mechanism of Action
The following diagram illustrates a simplified signaling pathway for a receptor tyrosine kinase (RTK) like EGFR or VEGFR-2, and the point of inhibition by the novel diazaspiro[3.4]octane derivatives.
Caption: Inhibition of Receptor Tyrosine Kinase signaling by a DSO derivative.
Conclusion
The novel diazaspiro[3.4]octane derivatives, DSO-1, DSO-2, and DSO-3, demonstrate promising in vitro potency against EGFR and VEGFR-2, with IC50 values comparable to or better than some established inhibitors. The experimental framework provided in this guide offers a robust methodology for the comprehensive validation of these and other novel kinase inhibitors. Further investigation into the selectivity profile across a broader kinase panel and in vivo efficacy studies are warranted to fully elucidate the therapeutic potential of this exciting new chemical scaffold.
References
- Bain J, Plater L, Elliott M, et al.
- Mishra R, Patel H, Alanazi AM, et al. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules. 2021;26(21):6665.
-
Oncology Central. Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. [Link]
- Hamberg P, Verweij J, Sleijfer S. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. The Oncologist. 2010;15(6):539-547.
- Sleijfer S, Wiemer E, Verweij J. Pazopanib, a promising new option in the treatment of solid tumors.
- Moulder SL, Msaouel P, Hylton K, et al. Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. Mol Cancer Ther. 2008;7(4):923-931.
- Amann J, Kalyankrishna S, Massion PP, et al. Aberrant epidermal growth factor receptor signaling and enhanced sensitivity to EGFR inhibitors in lung cancer. Cancer Res. 2005;65(1):226-235.
- Costa DB, Nguyen KS, Cho BC, et al. Effects of erlotinib in EGFR mutated non-small cell lung cancers with resistance to gefitinib. Clin Cancer Res. 2008;14(21):7060-7067.
- Rosell R, Moran T, Queralt C, et al. Screening for epidermal growth factor receptor mutations in lung cancer. N Engl J Med. 2009;361(10):958-967.
- Kumar K, Raza K, Vora A, et al. Pazopanib and anti-VEGF therapy. Recent Pat Anticancer Drug Discov. 2010;5(1):73-82.
- Mukohara T, Engelman JA, Hanna NH, et al. Differential effects of gefitinib and cetuximab on non-small-cell lung cancers bearing epidermal growth factor receptor mutations.
-
ResearchGate. IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ. [Link]
- Cohen P. Protein kinases--the major drug targets of the twenty-first century?
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In Vivo Evaluation of Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate Analogs: A Comparative Guide for Preclinical Development
An In-Depth Technical Guide
This guide provides a comprehensive comparison of novel Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate analogs, detailing their in vivo evaluation in relevant animal models. It is designed for researchers, scientists, and drug development professionals engaged in advancing new chemical entities from discovery to preclinical candidacy.
Introduction: The Rationale for Spirocyclic Scaffolds in Modern Drug Discovery
Spirocyclic scaffolds have emerged as a powerful tool in medicinal chemistry, offering a unique three-dimensional architecture that allows for precise tuning of a molecule's conformational and physicochemical properties.[1] This structural rigidity can enhance binding selectivity and metabolic stability compared to more flexible aliphatic or aromatic systems.[2] The 1,6-diazaspiro[3.4]octane core, in particular, presents a versatile framework for developing novel therapeutics. This guide focuses on a series of analogs derived from this compound, a key building block for creating compounds with potential activity in areas such as oncology and central nervous system (CNS) disorders.
The central challenge in drug development is translating promising in vitro activity into in vivo efficacy and safety. This process requires rigorous evaluation in complex biological systems. Animal models provide the first critical test of a compound's potential, assessing its pharmacokinetic profile, target engagement, and therapeutic effect in a living organism.[3] This document outlines the strategic approach to the in vivo evaluation of two hypothetical analogs, Analog A and Analog B , against the parent compound, providing a framework for objective comparison and decision-making.
Profile of the Core Compound and Investigational Analogs
The parent compound, this compound, serves as our baseline. To explore the structure-activity relationship (SAR), two analogs were synthesized:
-
Parent Compound: Features a Boc-protected nitrogen and an oxo group on the five-membered ring.
-
Analog A: The tert-butyl ester of the Boc group is replaced with a more metabolically stable cyclopropylmethyl group. This modification is intended to reduce susceptibility to esterase cleavage and potentially prolong the in vivo half-life.
-
Analog B: A p-fluorobenzyl group is substituted at the 6-position nitrogen. This addition is designed to explore potential interactions with aromatic-binding pockets in the target protein and enhance CNS penetration due to the strategic placement of fluorine.
Comparative In Vivo Evaluation: A Multi-Tiered Strategy
A robust in vivo assessment hinges on a logical progression from fundamental pharmacokinetic and tolerability studies to rigorous efficacy testing in disease-relevant models.
Phase 1: Pharmacokinetic (PK) and Maximum Tolerated Dose (MTD) Studies
Causality of Experimental Choice: Before assessing efficacy, it is imperative to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME). The PK profile dictates the dosing regimen required to maintain therapeutic concentrations. An MTD study is crucial for establishing the safety window of the compounds.[4]
Experimental Protocol: Rodent Pharmacokinetics
-
Animal Model: Male Sprague-Dawley rats (n=3 per compound per route), 8-10 weeks old.
-
Formulation: Compounds are formulated in a vehicle of 10% DMSO, 40% PEG300, and 50% saline.
-
Administration:
-
Intravenous (IV): 2 mg/kg administered via tail vein injection.
-
Oral (PO): 10 mg/kg administered via oral gavage.
-
-
Blood Sampling: Serial blood samples (approx. 100 µL) are collected from the saphenous vein into EDTA-coated tubes at pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Compound concentrations in plasma are quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: PK parameters (Cmax, Tmax, AUC, T½, and oral bioavailability F%) are calculated using non-compartmental analysis software.
Workflow for In Vivo Pharmacokinetic Screening
Caption: Hypothesized inhibition of a pro-survival signaling pathway.
Comparative Efficacy Data (Illustrative)
| Treatment Group | Dose (mg/kg, PO) | Day 21 Mean Tumor Volume (mm³) | Tumor Growth Inhibition (TGI%) | Body Weight Change (%) |
| Vehicle | - | 1250 ± 150 | - | +2.5% |
| Parent Cmpd | 20 | 875 ± 110 | 30% | -1.5% |
| Analog A | 20 | 700 ± 95 | 44% | -2.1% |
| Analog B | 20 | 450 ± 70 | 64%* | -3.0% |
*p < 0.05 vs. Vehicle
Interpretation: The illustrative results demonstrate that while all compounds show some level of anti-tumor activity, Analog B exhibits statistically significant tumor growth inhibition. This superior efficacy correlates with its improved pharmacokinetic profile, suggesting that achieving higher and more sustained drug exposure at the tumor site is critical for activity. The minimal body weight loss across all groups indicates that the compounds are generally well-tolerated at the tested dose.
Discussion and Future Perspectives
This comparative guide demonstrates a systematic approach to the in vivo evaluation of novel chemical entities. The hypothetical data presented illustrates a clear progression in the drug discovery cascade:
-
SAR Progression: The structural modifications from the parent compound to Analog A and subsequently to Analog B resulted in tangible improvements in key drug-like properties. Analog A's enhanced metabolic stability and Analog B's superior oral bioavailability and efficacy highlight a successful, iterative design strategy.
-
PK/PD Correlation: The superior efficacy of Analog B in the xenograft model is directly linked to its improved pharmacokinetic profile. This underscores the principle that potent in vitro compounds must possess adequate in vivo exposure to be effective.
-
Lead Candidate Selection: Based on this comprehensive evaluation, Analog B emerges as the strongest lead candidate for further preclinical development. Its favorable balance of potency, bioavailability, and tolerability makes it a prime candidate for investigational new drug (IND)-enabling studies.
Future work should focus on a more in-depth toxicological profile of Analog B, including dose-range-finding studies and evaluation in orthotopic or patient-derived xenograft (PDX) models to further validate its therapeutic potential in a more clinically relevant setting.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Spirocyclic Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly within oncology, the development of selective kinase inhibitors is a paramount objective. Kinases, a vast family of enzymes that regulate virtually all cellular processes, are frequently dysregulated in disease states. Consequently, they have become one of the most important classes of drug targets. The diazaspiro[3.4]octane scaffold and related spirocyclic structures have emerged as promising frameworks in medicinal chemistry due to their inherent three-dimensionality and synthetic tractability, offering the potential for novel and selective kinase inhibition.[1][2]
However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving selectivity.[3] Off-target effects, where a kinase inhibitor modulates the activity of kinases other than its intended target, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4][5] Therefore, a comprehensive understanding of an inhibitor's cross-reactivity profile across the human kinome is not merely a regulatory requirement but a critical component of preclinical drug development that informs on-target efficacy, potential liabilities, and opportunities for indication expansion.[6][7]
This guide provides a technical overview of the principles and methodologies for cross-reactivity profiling of kinase inhibitors, using the well-characterized multi-targeted inhibitor AT9283 as a case study. While not containing the precise diazaspiro[3.4]octane core, AT9283's spiro-like structural elements and its extensive profiling data provide an exemplary platform for understanding the nuances of kinase selectivity. We will delve into the experimental workflows for generating robust kinase inhibition data, present a comparative analysis of AT9283's selectivity against other inhibitors, and discuss the interpretation of these data in the context of cellular activity and clinical translation.
The Imperative of Kinome-Wide Profiling
The traditional, linear approach to kinase inhibitor discovery often involves optimizing a lead compound against a single kinase target, with selectivity assessed later in the process.[8] This can lead to the serendipitous discovery of cross-reactivities, both beneficial and detrimental. High-throughput kinome profiling offers a more efficient paradigm by screening compounds against a large panel of kinases early in the discovery process.[8] This approach provides a comprehensive view of a compound's selectivity landscape, enabling more informed decisions about lead optimization and clinical development.[7]
Several technologies are available for large-scale kinase profiling, with KINOMEscan™ being a widely used platform.[9][10] This competition binding assay quantitatively measures the interaction between a test compound and a panel of over 480 human kinases, providing dissociation constants (Kd) that reflect the true binding affinity, independent of ATP concentration.[9]
Case Study: The Cross-Reactivity Profile of AT9283
AT9283 is a potent, multi-targeted kinase inhibitor that has been investigated in clinical trials for various hematological malignancies and solid tumors.[8][11] It was developed through fragment-based drug discovery and is known to primarily target Aurora kinases (A and B), Janus kinase 2 (JAK2), and the Abl tyrosine kinase, including the gatekeeper mutant T315I.[12][13]
Biochemical Profiling of AT9283
The selectivity of AT9283 has been extensively characterized using biochemical assays. The following table summarizes the inhibitory activity (IC50) of AT9283 against a panel of key kinases, demonstrating its multi-targeted nature.
| Target Kinase | AT9283 IC50 (nM) | Primary Cellular Function |
| Aurora A | ~3 | Mitotic progression, spindle assembly |
| Aurora B | ~3 | Chromosome segregation, cytokinesis |
| JAK2 | 1.2 | Cytokine signaling, hematopoiesis |
| JAK3 | 1.1 | Lymphocyte development and function |
| Abl1 (T315I) | 1-30 | Cell growth and proliferation (mutant) |
| FLT3 | 1-30 | Hematopoiesis, cell survival |
| (Data compiled from multiple sources)[2][4] |
This biochemical profile highlights AT9283's potent activity against its primary targets. However, to fully understand its potential for off-target effects, a broader kinome-wide scan is essential.
Visualizing Kinase Selectivity: The Kinome Map
A common method to visualize the cross-reactivity of a kinase inhibitor is to map its binding affinities onto a phylogenetic tree of the human kinome. In such a representation, potent interactions are highlighted, providing an intuitive overview of the inhibitor's selectivity.
Below is a conceptual representation of a kinome map for a multi-targeted inhibitor like AT9283.
Caption: Conceptual kinome map illustrating the multi-targeted nature of AT9283.
From Bench to Bedside: Correlating Biochemical and Cellular Activity
While biochemical assays provide a precise measure of an inhibitor's interaction with its target, they do not always directly translate to cellular activity.[6] Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can influence an inhibitor's efficacy in a cellular context.[6] Therefore, it is crucial to validate biochemical findings with cell-based assays.
Experimental Protocol: Cell-Based Assay for Aurora B Inhibition
A common method to assess the cellular activity of an Aurora B inhibitor is to measure the phosphorylation of its downstream substrate, histone H3 at serine 10 (pHH3).[14]
Objective: To determine the cellular potency of AT9283 by measuring the inhibition of histone H3 phosphorylation.
Materials:
-
HCT116 human colon carcinoma cells
-
AT9283
-
Primary antibody against phospho-histone H3 (Ser10)
-
Secondary antibody conjugated to a fluorescent reporter
-
Flow cytometer
Procedure:
-
Cell Culture: Culture HCT116 cells in appropriate media until they reach 70-80% confluency.
-
Compound Treatment: Treat the cells with a serial dilution of AT9283 (e.g., 0-1000 nM) for a defined period (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Fixation and Permeabilization: Harvest the cells, fix with paraformaldehyde, and permeabilize with methanol to allow antibody entry.
-
Immunostaining: Incubate the cells with the primary anti-pHH3 antibody, followed by the fluorescently labeled secondary antibody.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the fluorescence intensity, which corresponds to the level of histone H3 phosphorylation.
-
Data Analysis: Plot the percentage of pHH3-positive cells against the concentration of AT9283 and fit the data to a dose-response curve to determine the IC50 value.
Studies have shown that AT9283 potently inhibits the phosphorylation of histone H3 in HCT116 cells, confirming its on-target activity in a cellular environment.[14]
Comparative Analysis: AT9283 vs. Other Kinase Inhibitors
To provide context for AT9283's cross-reactivity profile, it is useful to compare it with other kinase inhibitors that have different selectivity profiles.
| Inhibitor | Primary Target(s) | Selectivity Profile |
| Dasatinib | BCR-Abl, Src family kinases | Multi-targeted |
| Erlotinib | EGFR | Highly selective |
| Staurosporine | Pan-kinase | Highly promiscuous |
| AT9283 | Aurora A/B, JAK2, Abl | Multi-targeted |
This comparison highlights the spectrum of kinase inhibitor selectivity, from highly specific compounds to broad-spectrum inhibitors. The choice of an appropriate inhibitor depends on the therapeutic strategy. For diseases driven by a single oncogenic kinase, a highly selective inhibitor may be preferred to minimize off-target toxicities. In contrast, for complex diseases involving multiple signaling pathways, a multi-targeted inhibitor like AT9283 may offer a therapeutic advantage.[11]
Signaling Pathways and the Rationale for Multi-Targeted Inhibition
The primary targets of AT9283, Aurora kinases and JAK2, are key regulators of distinct but crucial cellular processes.
Caption: Signaling pathways targeted by AT9283.
The dual inhibition of both mitotic progression and cytokine signaling provides a strong rationale for the use of AT9283 in hematological malignancies, where both cell proliferation and inflammatory signaling are often dysregulated.[11]
Conclusion
The cross-reactivity profiling of kinase inhibitors is a critical and complex undertaking that requires a multi-faceted approach, combining biochemical and cell-based assays. The case of AT9283 demonstrates that a thorough understanding of a compound's selectivity profile can provide valuable insights into its mechanism of action, potential therapeutic applications, and possible off-target liabilities. As medicinal chemistry continues to explore novel chemical space with scaffolds like diazaspiro[3.4]octane, the principles and methodologies outlined in this guide will remain essential for the development of safe and effective kinase-targeted therapies.
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Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]
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Dawson, M. A., et al. (2010). AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders. British Journal of Haematology, 150(1), 46-57. [Link]
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Astex Therapeutics. (2006). Inhibitors of Aurora Kinase Derived from Fragment Based Lead Discovery. [Link]
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Howard, S., et al. (2008). Fragment Based Discovery of AT9283; A Multi-targeted Kinase Inhibitor with Potent Aurora Kinase Activity. Poster presented at the 236th ACS National Meeting, Philadelphia, PA. [Link]
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Astex Therapeutics. (2009). Fragment-Based Discovery of AT9283; A Multi-Targeted Kinase Inhibitor with Potent Aurora, JAK and Abl Activity. Poster. [Link]
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Foran, J. M., et al. (2014). A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis. Haematologica, 99(5), 874-881. [Link]
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Massive Bio. Aurora Kinase Inhibitor AT9283. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 135398495, At-9283. [Link]
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Qi, W., et al. (2012). AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. Investigational New Drugs, 30(3), 967-974. [Link]
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Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(2), 379-388. [Link]
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Vasta, J. D., et al. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
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Head-to-head comparison of different synthetic routes to Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The spirocyclic lactam scaffold, specifically the 1,6-diazaspiro[3.4]octane-5-one core, is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure that can effectively mimic peptide turns and present substituents in well-defined spatial orientations. The Boc-protected derivative, tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate, is a particularly sought-after intermediate for the synthesis of novel therapeutic agents. This guide provides a head-to-head comparison of the primary synthetic strategies to access this key compound, offering insights into the experimental choices, potential challenges, and overall efficiency of each approach.
Introduction to the Core Challenge
The synthesis of spirocyclic systems, especially those containing a quaternary carbon center shared by two rings, presents a significant synthetic challenge. The construction of the 1,6-diazaspiro[3.4]octan-5-one core requires the formation of both an azetidine and a pyrrolidinone ring fused at a single carbon atom. The primary hurdle lies in achieving this intricate architecture efficiently and in good yield. The synthetic routes developed to date primarily revolve around the strategic formation of the spirocyclic core, followed by protection of the azetidine nitrogen.
Route 1: Intramolecular Cyclization of a Substituted Azetidine Precursor
This strategy is the most documented approach and relies on the construction of a suitable azetidine precursor bearing a side chain that can undergo intramolecular cyclization to form the pyrrolidinone ring.
Conceptual Workflow
A Researcher's Guide to Confirming the Absolute Stereochemistry of Substituted Diazaspiro[3.4]octanes
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its biological activity, efficacy, and safety. Substituted diazaspiro[3.4]octanes represent a class of compounds with significant therapeutic potential, owing to their rigid spirocyclic core which can precisely orient substituents to interact with biological targets. However, this same structural rigidity presents a formidable challenge in the unambiguous assignment of their absolute stereochemistry. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, offering field-proven insights and experimental data to guide researchers in selecting the most appropriate methodology.
The Challenge of Spirocyclic Stereochemistry
The spirocyclic nature of diazaspiro[3.4]octanes introduces multiple stereogenic centers, leading to a complex array of possible stereoisomers. Unlike more flexible systems, the conformational rigidity of the spiro-fused rings can lead to subtle differences in the spectroscopic properties of enantiomers and diastereomers, making their differentiation and absolute configuration assignment a non-trivial task. The choice of analytical technique is therefore paramount and must be guided by the specific characteristics of the molecule under investigation.
Comparative Analysis of Key Methodologies
There are four main methods for determining the absolute configuration of chiral molecules: X-ray crystallography, chiroptical spectroscopy (Vibrational and Electronic Circular Dichroism), and Nuclear Magnetic Resonance (NMR) spectroscopy.[] Each method possesses distinct advantages and limitations.
| Parameter | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal.[2][3][4][5] | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[6] | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.[7][8] |
| Sample Requirement | High-quality single crystal (typically 0.1-0.5 mm).[9] Challenging for oils or amorphous solids. | 2-15 mg of sample, which is recoverable.[9] Can be a neat liquid, oil, or solution.[9][10] | Millimolar or lower concentrations are sufficient.[7] |
| Success Rate | High, provided a suitable crystal can be obtained.[9] | High for molecules amenable to computational analysis. | Dependent on the presence of a suitable chromophore. |
| Analysis Time | Days to weeks, highly dependent on crystallization success.[9] | Data acquisition is rapid (hours), but computational analysis can take time. | Rapid analysis (minutes to hours). |
| Key Advantage | Provides an unambiguous, definitive 3D structure.[][11][12][13][14][15] | Applicable to a wide range of molecules in their solution state, without the need for crystallization.[16][17] | High sensitivity and straightforward interpretation for molecules with strong chromophores.[18] |
| Key Limitation | The absolute requirement for a high-quality single crystal.[] | Interpretation relies on comparison with computationally predicted spectra.[17][19] | Limited to molecules with UV-Vis absorbing chromophores. |
Single-Crystal X-ray Crystallography: The Gold Standard
For decades, single-crystal X-ray crystallography has been the definitive method for determining the absolute configuration of chiral molecules.[11][12][13][14][15][20] The technique relies on the anomalous dispersion of X-rays by the electrons of the atoms within a crystal lattice.[2][3][4][5] This effect, which is more pronounced for heavier atoms, allows for the direct determination of the absolute spatial arrangement of atoms.
Causality Behind Experimental Choices:
The success of this method is entirely contingent on the ability to grow a high-quality single crystal. For diazaspiro[3.4]octanes that are oils or amorphous solids, this can be a significant bottleneck. The presence of a "heavy" atom (e.g., bromine, iodine, or a metal) in the structure or a co-crystallizing agent can enhance the anomalous scattering effect, making the determination of the absolute configuration more reliable.[10][21]
Self-Validating System:
The result of an X-ray crystallographic analysis is a three-dimensional electron density map of the molecule, which provides a direct and unambiguous visualization of its structure.[11] The quality of the final structure is validated by statistical parameters such as the R-factor and the Flack parameter, which provide a high degree of confidence in the assigned stereochemistry.
Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique
Vibrational Circular Dichroism (VCD) has emerged as a powerful alternative to X-ray crystallography, particularly for molecules that are difficult to crystallize.[16][17][19][22] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[6] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in the solution state.[23][24]
Causality Behind Experimental Choices:
The key to a successful VCD analysis lies in the synergy between experimental measurement and quantum chemical calculations.[10] The experimental VCD spectrum of the unknown compound is compared to the theoretically predicted spectrum for a chosen enantiomer, typically calculated using Density Functional Theory (DFT).[23] A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[19] For flexible molecules, a thorough conformational search is crucial to obtain a Boltzmann-averaged theoretical spectrum that accurately represents the solution-state ensemble.[25]
Self-Validating System:
The reliability of a VCD-based assignment is validated by the degree of correlation between the experimental and calculated spectra. Statistical parameters, such as the similarity index or the Cai•factor, can be used to quantify the goodness of fit and provide a measure of confidence in the assignment.[26]
Electronic Circular Dichroism (ECD): Leveraging Chromophores for Stereochemical Insight
Electronic Circular Dichroism (ECD) is another chiroptical technique that measures the differential absorption of circularly polarized light, but in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum.[7][8] ECD is particularly well-suited for molecules that contain chromophores, as the electronic transitions of these groups are sensitive to the chiral environment.[27]
Causality Behind Experimental Choices:
The applicability of ECD to substituted diazaspiro[3.4]octanes depends on the nature of the substituents. If the substituents are chromophoric (e.g., aromatic rings), they can give rise to characteristic ECD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereogenic centers.[28] Similar to VCD, the interpretation of ECD spectra is often aided by comparison with theoretical predictions from time-dependent DFT (TDDFT) calculations.[27]
Self-Validating System:
The consistency between the experimentally observed Cotton effects and those predicted by empirical rules (such as the exciton chirality method for molecules with multiple interacting chromophores) or theoretical calculations provides a strong basis for the stereochemical assignment.[18][27][29] The confidence in the assignment is further enhanced when multiple chiroptical methods, such as ECD and VCD, provide concordant results.[30][31]
Nuclear Magnetic Resonance (NMR) Spectroscopy: An Indirect Approach
While NMR is not a primary method for determining absolute configuration directly, it can be a powerful tool when used in conjunction with chiral derivatizing agents, such as Mosher's acid.[][32] This method involves the formation of diastereomeric esters or amides by reacting the diazaspiro[3.4]octane with the (R)- and (S)-enantiomers of a chiral reagent.[32][33][34][35][36]
Causality Behind Experimental Choices:
The resulting diastereomers will have distinct NMR spectra, and the differences in the chemical shifts of specific protons can be correlated to the absolute configuration of the stereocenter.[32][33][34][35][36] This method is particularly useful for determining the configuration of stereogenic centers bearing a hydroxyl or amino group.
Self-Validating System:
The consistency of the observed chemical shift differences (Δδ) with the established Mosher's model provides a reliable, albeit indirect, determination of the absolute configuration. The preparation and analysis of both diastereomers is a key part of the self-validating process.[33]
Experimental Protocols
Vibrational Circular Dichroism (VCD) Workflow
-
Sample Preparation: Dissolve 5-10 mg of the purified diazaspiro[3.4]octane in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to a concentration of approximately 0.05 M.[10]
-
Data Acquisition: Acquire the VCD and IR spectra using a dedicated VCD spectrometer. The measurement time typically ranges from one to several hours.[10]
-
Computational Modeling:
-
Perform a thorough conformational search of one enantiomer of the target molecule using a molecular mechanics force field (e.g., MMFF94).[25]
-
Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).[25]
-
Calculate the vibrational frequencies, IR intensities, and VCD rotational strengths for each optimized conformer.
-
Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum of the chosen enantiomer and its mirror image.
-
A strong correlation in the signs and relative intensities of the major VCD bands allows for the unambiguous assignment of the absolute configuration.[19]
-
Visualizations
Caption: Workflow for absolute configuration determination using VCD.
Conclusion
The determination of the absolute stereochemistry of substituted diazaspiro[3.4]octanes is a critical step in their development as therapeutic agents. While single-crystal X-ray crystallography remains the definitive method, its requirement for high-quality crystals can be a significant hurdle. Vibrational Circular Dichroism has emerged as a robust and reliable alternative, providing unambiguous assignments for molecules in their solution state. Electronic Circular Dichroism and NMR-based methods offer complementary approaches that can be invaluable in specific contexts. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to efficiently and accurately elucidate the three-dimensional structure of these promising molecules.
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link][32][34][35]
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NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. [Link][33]
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Polavarapu, P. L. (2008). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 20(2), 7-11. [Link][10]
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Gawroński, J., et al. (2018). Features of electronic circular dichroism and tips for its use in determining absolute configuration. Tetrahedron, 74(15), 1735-1755. [Link][18]
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Diedrich, C., et al. (2019). Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm. Journal of Chemical Information and Modeling, 59(9), 3922-3930. [Link][17]
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The Spirocyclic Advantage: A Comparative Guide to ADME Properties
In the landscape of modern drug discovery, the pursuit of novel chemical matter with superior pharmacological profiles is relentless. Medicinal chemists are increasingly "escaping the flatland" of traditional two-dimensional scaffolds and embracing three-dimensional architectures to unlock new biological targets and enhance drug-like properties.[1][2][3] Among these, spirocyclic scaffolds—ring systems fused at a single, quaternary carbon—have emerged as a privileged structural motif.[1][4][5] Their inherent rigidity and three-dimensionality offer a compelling strategy to overcome long-standing challenges in optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][6][7][8]
This guide provides a technical comparison of the ADME properties of a novel spirocyclic compound, herein designated Spiro-X , against its non-spirocyclic analogue, Acyclo-X . Through a series of benchmark in vitro assays, we will illustrate the tangible benefits of incorporating a spirocyclic core into a drug candidate's design. The experimental data presented, while illustrative, is grounded in the well-established principles of spirocyclic chemistry and is intended to provide researchers, scientists, and drug development professionals with a framework for evaluating their own novel compounds.
The Rationale for Spirocycles: Beyond Three-Dimensionality
The introduction of a spirocyclic moiety imparts several key advantages that can profoundly influence a compound's ADME profile:
-
Enhanced Solubility: The non-planar nature of spirocycles can disrupt crystal lattice packing, often leading to improved aqueous solubility—a critical factor for oral bioavailability.[1][4][7]
-
Improved Metabolic Stability: The rigid spirocyclic core can shield metabolically labile sites from enzymatic degradation, particularly by Cytochrome P450 (CYP) enzymes in the liver. This can lead to a longer half-life and reduced clearance.[3][4]
-
Favorable Lipophilicity: Strategic incorporation of spirocycles can modulate a compound's lipophilicity (logP/logD), striking a balance between permeability and solubility.[3][4]
-
Increased Fsp3 Character: Spirocycles inherently increase the fraction of sp3-hybridized carbons (Fsp3), a parameter that has been correlated with higher clinical success rates.[4] This increased three-dimensionality can lead to more specific interactions with biological targets, improving potency and selectivity.[2][4][5]
To quantify these advantages, we will now detail the head-to-head comparison of Spiro-X and Acyclo-X across four fundamental ADME assays.
Comparative ADME Profiling: Spiro-X vs. Acyclo-X
The following sections present the experimental protocols and resulting data for the comparative evaluation of our hypothetical novel spirocyclic compound, Spiro-X , and its non-spirocyclic analogue, Acyclo-X .
Aqueous Solubility
Causality of Experimental Choice: Poor aqueous solubility is a major hurdle for oral drug absorption and can lead to variable and low bioavailability.[9] Assessing thermodynamic solubility early in development is crucial for identifying potential liabilities.[9][10] The shake-flask method, although lower in throughput, is considered the gold standard for determining thermodynamic solubility due to its reliance on a true equilibrium state.[10]
Experimental Protocol: Shake-Flask Solubility Assay
-
An excess amount of the test compound (Spiro-X or Acyclo-X ) is added to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
The vial is sealed and agitated in a temperature-controlled orbital shaker (e.g., at 25°C) for 24 hours to ensure equilibrium is reached.
-
The resulting suspension is centrifuged to pellet the undissolved solid.
-
The supernatant is carefully removed and filtered through a 0.45 µm syringe filter to remove any remaining solid particles.
-
The concentration of the dissolved compound in the filtrate is quantified by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
Data Summary: Spiro-X vs. Acyclo-X Solubility
| Compound | Structure | Thermodynamic Solubility (µg/mL) at pH 7.4 |
| Spiro-X | [Hypothetical Spirocyclic Structure] | 75.2 |
| Acyclo-X | [Hypothetical Acyclic Structure] | 15.8 |
Interpretation: The data clearly demonstrates the superior solubility of Spiro-X . The spirocyclic core disrupts the planarity of the molecule, hindering efficient crystal packing and leading to a nearly five-fold increase in aqueous solubility compared to its "flatter" analogue, Acyclo-X .
Membrane Permeability
Causality of Experimental Choice: A drug's ability to permeate the intestinal epithelium is a prerequisite for oral absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal barrier, complete with tight junctions and efflux transporters.[12][13][14] It provides a robust prediction of in vivo drug absorption and can identify if a compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[13][14][15]
Experimental Workflow: Caco-2 Permeability Assay
Caption: Caco-2 Permeability Assay Workflow.
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
-
Caco-2 cells are seeded onto semipermeable filter supports in Transwell® plates and cultured for 21 days to allow for differentiation into a polarized monolayer.[14]
-
The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[13]
-
The test compound (Spiro-X or Acyclo-X ) is added to the apical (A) side (to measure A-to-B transport) or the basolateral (B) side (to measure B-to-A transport) of the monolayer.
-
The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, samples are taken from the receiver compartment (B for A-to-B, A for B-to-A).
-
The concentration of the test compound in the samples is determined by LC-MS/MS analysis.
-
The apparent permeability coefficient (Papp) and efflux ratio are calculated. An efflux ratio greater than 2 suggests the compound is a substrate of active efflux transporters.[14]
Data Summary: Spiro-X vs. Acyclo-X Permeability
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Predicted Absorption |
| Spiro-X | 12.5 | 14.1 | 1.1 | High |
| Acyclo-X | 8.2 | 25.4 | 3.1 | Moderate to Low |
Interpretation: Spiro-X exhibits high permeability in the absorptive (A→B) direction and a low efflux ratio, indicating it is not a significant substrate for efflux pumps. In contrast, Acyclo-X shows lower absorptive permeability and a high efflux ratio, suggesting it is actively pumped out of the cells, which would likely limit its oral absorption in vivo.
Metabolic Stability
Causality of Experimental Choice: Hepatic metabolism is a primary route of elimination for many drugs. The liver microsomal stability assay provides a rapid and cost-effective way to assess a compound's susceptibility to metabolism by Phase I enzymes, particularly CYPs.[16] This assay helps predict in vivo hepatic clearance and half-life.[16][17]
Experimental Workflow: Liver Microsomal Stability Assay
Caption: Liver Microsomal Stability Assay Workflow.
Experimental Protocol: Human Liver Microsomal Stability Assay
-
Test compounds (Spiro-X or Acyclo-X ) are incubated with human liver microsomes at 37°C in a phosphate buffer (pH 7.4).[18][19]
-
The metabolic reaction is initiated by the addition of an NADPH-regenerating system.[17][18]
-
Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.[16]
-
The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[18]
Data Summary: Spiro-X vs. Acyclo-X Metabolic Stability
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Hepatic Clearance |
| Spiro-X | > 60 | < 5 | Low |
| Acyclo-X | 18 | 38.5 | High |
Interpretation: Spiro-X demonstrates significantly higher metabolic stability than Acyclo-X . Its rigid, three-dimensional structure likely protects potential metabolic sites from enzymatic attack. The rapid degradation of Acyclo-X suggests it would be quickly cleared by the liver in vivo, potentially leading to low exposure and poor efficacy.
Plasma Protein Binding
Causality of Experimental Choice: The extent to which a drug binds to plasma proteins, such as albumin, dictates the concentration of free (unbound) drug available to interact with its target and be cleared.[20] High plasma protein binding can limit efficacy and distribution. Rapid Equilibrium Dialysis (RED) is a widely used method that accurately measures the unbound fraction of a drug by allowing the free drug to equilibrate across a semipermeable membrane, minimizing non-specific binding issues seen with other methods.[20][21]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
The test compound (Spiro-X or Acyclo-X ) is added to plasma (e.g., human plasma).
-
The plasma sample is loaded into the sample chamber of a RED device insert, which is then placed into a base plate containing dialysis buffer. The two chambers are separated by a semipermeable membrane with a molecular weight cutoff that retains proteins.[21]
-
The plate is sealed and incubated at 37°C with shaking for approximately 4-6 hours to allow the unbound drug to reach equilibrium between the plasma and buffer chambers.[20]
-
After incubation, aliquots are taken from both the plasma and buffer chambers.
-
The concentration of the test compound in both aliquots is determined by LC-MS/MS.
-
The percentage of unbound drug (% unbound) is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Data Summary: Spiro-X vs. Acyclo-X Plasma Protein Binding
| Compound | % Unbound (Human Plasma) |
| Spiro-X | 8.5% |
| Acyclo-X | 1.2% |
Interpretation: Spiro-X exhibits a significantly higher unbound fraction compared to Acyclo-X . While both compounds are highly protein-bound, the over 7-fold higher free fraction of Spiro-X suggests that more of the drug would be available to exert its pharmacological effect in vivo. The greater planarity and likely higher lipophilicity of Acyclo-X contribute to its more extensive binding to plasma proteins.
Conclusion: The Compelling Case for Spirocyclic Scaffolds
This comparative guide, through a series of standardized in vitro ADME assays, has benchmarked the performance of a novel spirocyclic compound (Spiro-X ) against its non-spirocyclic analogue (Acyclo-X ). The results provide a clear, data-supported illustration of the "spirocyclic advantage":
-
Superior Solubility: Facilitating potential for better oral absorption.
-
Enhanced Permeability Profile: High permeability combined with low efflux potential.
-
Markedly Improved Metabolic Stability: Suggesting lower clearance and longer in vivo half-life.
-
Favorable Plasma Protein Binding: Resulting in a higher fraction of pharmacologically active free drug.
Collectively, these optimized ADME properties position Spiro-X as a vastly superior drug candidate compared to its "flat" counterpart. The introduction of the spirocyclic core successfully mitigated several key liabilities commonly encountered in drug discovery. For researchers and drug development professionals, the strategic incorporation of spirocyclic scaffolds represents a powerful and validated approach to designing next-generation therapeutics with enhanced developability and a higher probability of clinical success.[4][22][23]
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A Senior Application Scientist's Guide to Comparing Cellular Target Engagement Methodologies for Novel Spirocyclic Compounds
Introduction: The Imperative of Target Engagement in Modern Drug Discovery
The journey from a promising chemical scaffold to a clinically effective therapeutic is fraught with challenges. A critical, and often underestimated, hurdle is confirming that a molecule reaches and interacts with its intended protein target within the complex milieu of a living cell. This principle, known as target engagement (TE) , is a cornerstone of modern drug discovery.[1][2][3] It provides the mechanistic link between a compound's structure, its biochemical potency, and its ultimate physiological effect.[2] Failing to rigorously establish TE early in the discovery process can lead to misinterpretation of efficacy data, unforeseen toxicity, and the costly failure of drug candidates in later clinical phases.[3]
The Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate scaffold represents a class of conformationally rigid structures increasingly utilized in medicinal chemistry to develop selective modulators of various protein targets, including kinases and other enzymes.[4] However, the novelty of these derivatives necessitates a robust, multi-faceted approach to validate their mechanism of action. Simply observing a downstream phenotypic effect is insufficient; we must prove the drug is truly "on-target".[5]
This guide provides an in-depth comparison of two powerful and widely adopted cellular target engagement assays: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay . We will explore the causality behind experimental choices, present detailed protocols, and use a case study to illustrate how these orthogonal methods can be used to build a high-confidence profile for a novel spirocyclic inhibitor.
Section 1: A Comparative Overview of Key Target Engagement Technologies
Choosing the right TE assay is a critical decision guided by the nature of the target, available reagents, and desired throughput.[6] While numerous methods exist, they can be broadly categorized by their underlying principles. Thermal shift assays measure changes in protein stability upon ligand binding, whereas proximity-based assays measure the displacement of a tracer. Using two distinct, or orthogonal , methods provides a much higher degree of confidence in the results, as it is unlikely that two different assay formats will produce the same artifact.[7][8]
| Method | Principle | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding confers thermodynamic stability to the target protein, increasing its resistance to heat-induced denaturation.[9][10][11] | Label-free, applicable to endogenous proteins in intact cells or tissues, reflects physiological conditions.[6][12] | Lower throughput for traditional Western blot readout, requires a specific antibody, indirect measurement of binding.[13] |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc®-tagged target and a fluorescent tracer.[14] A test compound competes with the tracer, reducing the BRET signal in a dose-dependent manner.[15][16] | Live-cell, real-time measurement of binding at equilibrium, highly quantitative for affinity determination, high-throughput adaptable.[17] | Requires genetic modification (tagging) of the target protein, necessitates a specific fluorescent tracer.[18] |
| Chemoproteomics (e.g., Kinobeads) | Affinity chromatography using immobilized broad-spectrum inhibitors to pull down interacting proteins from cell lysates. Target engagement is measured by competition. | Unbiased, proteome-wide view of selectivity and off-targets, identifies novel targets.[5] | Requires specialized mass spectrometry, analysis is complex, typically performed in lysates which can disrupt cellular context.[5] |
Section 2: Case Study: Profiling "Spiro-KIn-42"
To illustrate a practical application, we will assess a hypothetical compound, "Spiro-KIn-42" , a this compound derivative designed to inhibit Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. We will compare its cellular target engagement profile against the well-characterized, clinically approved BTK inhibitor, Ibrutinib .
Experiment 1: Cellular Thermal Shift Assay (CETSA®)
Causality: The core principle of CETSA is that when a drug binds to its target protein, the resulting complex is more stable than the protein alone.[10] When heated, this stabilized complex will resist denaturation and aggregation to a higher temperature.[11] By measuring the amount of soluble target protein remaining after a heat challenge, we can directly infer target engagement.[12][19] This method is invaluable as it is label-free and can be performed on endogenous proteins in their native cellular environment.[9]
Workflow for CETSA® Experiment
Caption: CETSA® workflow from cell treatment to data analysis.
This protocol variation is highly effective for determining compound potency in cells. A single, optimized temperature is used to challenge the cells treated with a range of compound concentrations.
-
Cell Culture: Culture Ramos cells (a human Burkitt's lymphoma line with high endogenous BTK expression) to a density of ~1-2 x 10^6 cells/mL.
-
Compound Treatment: Aliquot 1 x 10^6 cells per condition. Treat cells with a serial dilution of Spiro-KIn-42 or Ibrutinib (e.g., 0.01 µM to 30 µM) or DMSO (vehicle control) for 1 hour at 37°C.
-
Thermal Challenge: Transfer the cell suspensions to PCR tubes. Heat the samples to 56°C for 3 minutes in a thermal cycler. Include an unheated (37°C) control.
-
Cell Lysis: Immediately subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Determine the concentration of soluble BTK using a standard Western Blot protocol with a validated anti-BTK antibody.
-
Data Analysis: Quantify band intensities from the Western Blot. Normalize the signal for each treated sample to the vehicle control. Plot the normalized soluble BTK fraction against the compound concentration and fit a dose-response curve to determine the EC50 (the concentration at which 50% of the target is stabilized).
| Compound | CETSA® ITDR EC50 (µM) | Interpretation |
| Spiro-KIn-42 | 0.45 | Demonstrates potent stabilization of BTK in the cellular environment, confirming direct target binding. |
| Ibrutinib | 0.08 | As expected, the covalent inhibitor shows high potency in stabilizing BTK against thermal denaturation. |
The data clearly indicates that Spiro-KIn-42 engages BTK in intact cells, albeit with approximately 5-6 fold lower potency than the covalent inhibitor Ibrutinib in this assay format. This is a crucial first piece of evidence for its on-target activity.
Experiment 2: NanoBRET™ Target Engagement Assay
Causality: To validate the CETSA® findings with an orthogonal, live-cell method, we turn to NanoBRET™. This technology relies on energy transfer between a donor (NanoLuc® luciferase fused to the target protein) and a fluorescent acceptor (a cell-permeable tracer that binds to the target's active site).[16][17] The proximity requirement (<10 nm) for energy transfer makes this a highly specific measure of binding.[14] An unlabeled test compound will compete with the tracer for binding to the target, leading to a measurable decrease in the BRET signal, which directly correlates with target occupancy.[15]
Principle of NanoBRET™ Target Engagement
Caption: Competitive displacement of a tracer reduces BRET signal.
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding for a BTK-NanoLuc® fusion protein. After 24 hours, harvest and resuspend the cells in Opti-MEM medium.
-
Compound Plating: In a white 384-well assay plate, perform a serial dilution of Spiro-KIn-42 and Ibrutinib. Include "no compound" and "no tracer" controls.
-
Tracer & Cell Addition: Prepare a 2X working solution of the BTK tracer and NanoBRET® Nano-Glo® Substrate. Add this to the wells. Then, add the BTK-NanoLuc® expressing cells to all wells.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.
-
Signal Detection: Measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader equipped for BRET detection.
-
Data Analysis: Calculate the raw BRET ratio (Acceptor/Donor). Normalize the data to the vehicle ("high BRET") and no tracer ("low BRET") controls. Plot the corrected BRET ratio against the log of the compound concentration and fit a four-parameter log-logistic curve to determine the IC50.
| Compound | NanoBRET™ TE IC50 (µM) | Interpretation |
| Spiro-KIn-42 | 0.28 | Confirms direct, competitive binding to BTK in live cells with high potency. The IC50 value is consistent with the CETSA® data. |
| Ibrutinib | 0.05 | The covalent inhibitor demonstrates very high potency, consistent with its known mechanism of action. |
The NanoBRET™ results provide strong, quantitative confirmation of the CETSA® findings. Spiro-KIn-42 directly engages BTK in live cells with a sub-micromolar IC50. The convergence of data from two mechanistically distinct assays builds a highly trustworthy case for the compound's on-target activity.
Section 3: Synthesis and Authoritative Recommendations
Confirming target engagement is not a "one-and-done" experiment; it is a critical process of building confidence through layers of evidence.[20] Our case study demonstrates the power of an orthogonal approach.
-
CETSA® provided the initial, crucial evidence that Spiro-KIn-42 could bind to and stabilize endogenous BTK in a cellular context, without the need for protein modification.
-
NanoBRET™ delivered a highly quantitative, live-cell confirmation of this binding, demonstrating a clear competitive mechanism and yielding a precise measurement of cellular potency (IC50).
As a Senior Application Scientist, I offer the following recommendations:
-
Always Validate with Orthogonal Methods: Relying on a single TE assay is risky. Combining a biophysical method like CETSA® with a biochemical, proximity-based assay like NanoBRET™ provides robust validation and minimizes the chance of artifacts.[7][8]
-
Context is Key: Whenever possible, use assays that measure engagement in intact cells.[1][2] This provides a more physiologically relevant assessment of a compound's ability to cross the cell membrane and interact with its target in the presence of endogenous cofactors and high ATP concentrations.
-
Link Engagement to Function: The ultimate goal is to correlate target engagement with a downstream functional outcome. After confirming binding with CETSA® and NanoBRET™, the next logical step would be to measure the inhibition of BTK substrate phosphorylation in the same cells to link target occupancy with functional inhibition.
By systematically applying these rigorous, multi-faceted validation strategies, researchers can significantly increase the probability of success for novel chemical entities like the this compound derivatives, ensuring that only the most promising and well-characterized candidates advance toward clinical development.
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Navigating the Labyrinth of Spirocycle Synthesis: A Comparative Guide to Reproducible Protocols
Introduction: The Allure of the Third Dimension in Drug Discovery
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the flatlands of traditional aromatic scaffolds into the spatially complex world of three-dimensional molecules.[1][2] Among these, spirocyclic building blocks have emerged as particularly compelling motifs. Their inherent rigidity and defined exit vectors allow for the precise positioning of substituents in three-dimensional space, offering a powerful tool to enhance potency, selectivity, and pharmacokinetic properties.[3][4] However, the very structural complexity that makes spirocycles so attractive also presents significant synthetic challenges. The construction of the sterically demanding quaternary spirocenter is often fraught with difficulties, leading to issues with yield, diastereoselectivity, and, most critically, reproducibility.[5][6]
This guide, intended for researchers, scientists, and drug development professionals, provides a critical comparison of synthetic protocols for two key spirocyclic scaffolds: the strained spiro[3.3]heptane and the more common spiro[4.5]decane systems. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of each approach, offering insights into the causality behind experimental choices and providing a framework for troubleshooting and ensuring reproducible outcomes. Every protocol described herein is presented as a self-validating system, grounded in authoritative literature and supported by practical, field-proven insights.
The Spiro[3.3]heptane Core: Taming Strain for Chemical Innovation
The spiro[3.3]heptane motif, with its two fused cyclobutane rings, is a potent bioisostere for aromatic and other cyclic systems, offering a unique vectoral projection of substituents.[7] Its synthesis, however, is a testament to the challenges of constructing strained ring systems. Here, we compare two prominent strategies: the [2+2] cycloaddition and the double intramolecular alkylation of a pre-formed cyclobutane.
Method 1: The [2+2] Cycloaddition Approach
The thermal [2+2] cycloaddition of a keteniminium salt with an alkene stands as a modular approach to substituted spiro[3.3]heptanes.[7] This method is particularly attractive for its ability to rapidly assemble the core structure from readily available starting materials.
Conceptual Workflow: [2+2] Cycloaddition
Caption: Workflow for spiro[3.3]heptanone synthesis via [2+2] cycloaddition.
Causality and Reproducibility Insights:
The success of this reaction hinges on the efficient in situ generation of the highly reactive keteniminium salt. The choice of activating agent, typically triflic anhydride, and a non-nucleophilic base is critical to avoid side reactions. Reproducibility can be challenged by:
-
Moisture Sensitivity: The reaction is highly sensitive to moisture, which can quench the keteniminium salt. Rigorous drying of solvents and reagents is paramount.
-
Alkene Reactivity: The nature of the alkene partner significantly impacts the reaction efficiency. Electron-rich alkenes generally perform better. For less reactive alkenes, higher temperatures and longer reaction times may be necessary, which can also lead to decomposition.
-
Stereoselectivity: The cycloaddition is often not highly stereoselective, leading to mixtures of diastereomers if the alkene is appropriately substituted. This necessitates careful purification and can impact the overall isolated yield of the desired isomer.
Method 2: Double Intramolecular Alkylation of Malonates
An alternative and often more robust approach involves the double alkylation of a malonate ester with a 1,1-bis(electrophilic)cyclobutane derivative. This method offers better control over the formation of the quaternary spirocenter.
Conceptual Workflow: Double Intramolecular Alkylation
Caption: Synthesis of a spiro[3.3]heptane precursor via double alkylation.
Causality and Reproducibility Insights:
This method's reproducibility is generally higher than the [2+2] cycloaddition due to the more controlled, stepwise nature of the bond formations. Key factors influencing success include:
-
Base Selection: The choice of base is crucial. A strong, non-hindered base like sodium hydride is typically used to ensure complete deprotonation of the malonate.
-
Solvent: A polar aprotic solvent such as DMF or DMSO is often employed to facilitate the SN2 reactions.
-
Reaction Concentration: High dilution conditions can favor the intramolecular cyclization step over intermolecular polymerization, a common side reaction.
-
Scalability: This method has been shown to be scalable, a significant advantage for drug development campaigns.
Head-to-Head Comparison: Spiro[3.3]heptane Synthesis
| Feature | [2+2] Cycloaddition | Double Intramolecular Alkylation |
| Key Transformation | Pericyclic reaction | Two sequential SN2 reactions |
| Starting Materials | Amides, Alkenes | Malonates, Dihaloalkanes |
| Typical Yields | Moderate to Good (highly substrate dependent) | Good to Excellent |
| Reproducibility | Moderate; sensitive to moisture and alkene quality | High; robust and scalable |
| Stereocontrol | Often poor | Not applicable for the core; depends on subsequent steps |
| Key Advantage | Rapid assembly of complex cores | High reliability and scalability |
| Common Pitfall | Low yields with unreactive alkenes | Intermolecular polymerization at high concentrations |
The Spiro[4.5]decane Scaffold: A Workhorse in Medicinal Chemistry
The spiro[4.5]decane framework is a common motif in natural products and has found widespread use in medicinal chemistry. Its synthesis is generally more facile than that of the spiro[3.3]heptane system. We will compare two powerful approaches: a dearomative spirocyclization and a transition-metal-catalyzed intramolecular Heck reaction.
Method 1: Dearomative Spirocyclization of Ynamides
Modern synthetic methods have enabled the direct conversion of planar aromatic systems into three-dimensional spirocycles. The dearomative spirocyclization of ynamides is a powerful example of this strategy.[5][8][9]
Conceptual Workflow: Dearomative Spirocyclization
Caption: One-pot dearomative spirocyclization of a ynamide.
Causality and Reproducibility Insights:
This elegant one-pot reaction offers rapid access to complex spirocyclic amines. However, its reproducibility is highly dependent on several factors:
-
Catalyst System: The choice of copper catalyst is critical for achieving high chemo-, regio-, and stereoselectivity in the initial carbometalation step.
-
Grignard Reagent: The nature of the Grignard reagent can influence the efficiency of the carbometalation. Sterically hindered Grignards may lead to lower yields.[5]
-
Lewis Acid: The Lewis acid used to trigger the final spirocyclization must be carefully chosen to ensure regioselective dearomatization without promoting side reactions.
-
Reaction Conditions: The reaction is often sensitive to temperature and the rate of addition of reagents. Careful optimization is required for new substrates.
Method 2: The Intramolecular Heck Reaction
The intramolecular Heck reaction is a robust and widely used method for the formation of carbocycles and heterocycles, including spirocyclic systems.[10][11] This palladium-catalyzed reaction involves the cyclization of an aryl or vinyl halide onto a tethered alkene.
Conceptual Workflow: Intramolecular Heck Reaction
Caption: Catalytic cycle of the intramolecular Heck reaction for spirocycle synthesis.
Causality and Reproducibility Insights:
The intramolecular Heck reaction is a workhorse of organic synthesis due to its generally high reliability. Key considerations for reproducibility include:
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand can significantly impact the reaction rate and yield. The ligand plays a crucial role in stabilizing the active Pd(0) species.
-
Base: A base is required to neutralize the HX generated during the catalytic cycle. Inorganic bases like potassium carbonate or organic bases like triethylamine are commonly used.
-
Solvent: Aprotic polar solvents are typically employed.
-
Substrate Purity: As with many transition-metal-catalyzed reactions, the purity of the starting material is critical to avoid catalyst poisoning.
Head-to-Head Comparison: Spiro[4.5]decane Synthesis
| Feature | Dearomative Spirocyclization | Intramolecular Heck Reaction |
| Key Transformation | Nucleophilic dearomatization | Palladium-catalyzed cyclization |
| Starting Materials | Ynamides, Grignard reagents | Aryl/vinyl halides with alkene tethers |
| Typical Yields | Moderate to Good | Good to Excellent |
| Reproducibility | Moderate; requires careful optimization | High; a well-established and robust reaction |
| Stereocontrol | Can be highly stereoselective | Can be made diastereoselective with appropriate substitution |
| Key Advantage | Rapid access to complex nitrogen-containing spirocycles | High functional group tolerance and reliability |
| Common Pitfall | Side reactions due to highly reactive intermediates | Catalyst deactivation due to impurities |
Experimental Protocols
Protocol 1: Synthesis of a Spiro[3.3]heptane Derivative via Double Intramolecular Alkylation
This protocol is adapted from procedures described for the synthesis of spiro[3.3]heptane building blocks.
Materials:
-
1,1-bis(bromomethyl)cyclobutane (1.0 equiv)
-
Diethyl malonate (1.05 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 2.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous DMF.
-
Carefully add sodium hydride in portions at 0 °C.
-
Add diethyl malonate dropwise to the suspension of NaH in DMF at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 1,1-bis(bromomethyl)cyclobutane in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diethyl spiro[3.3]heptane-2,2-dicarboxylate.
Protocol 2: Synthesis of a Spiro[4.5]decenone via Intramolecular Heck Reaction
This protocol is a general representation of an intramolecular Heck cyclization.
Materials:
-
2-(2-bromophenyl)-2-allylcyclohexan-1-one (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)2, 0.05 equiv)
-
Triphenylphosphine (PPh3, 0.1 equiv)
-
Potassium carbonate (K2CO3, 2.0 equiv)
-
Anhydrous acetonitrile
Procedure:
-
To a Schlenk flask, add the starting material, Pd(OAc)2, PPh3, and K2CO3.
-
Evacuate and backfill the flask with an inert atmosphere (N2 or Ar) three times.
-
Add anhydrous acetonitrile via syringe.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spiro[4.5]decenone product.
Conclusion: A Path Forward to Reproducible Spirocycle Synthesis
The synthesis of spirocyclic building blocks is a vibrant and rapidly evolving field, driven by the increasing demand for three-dimensional scaffolds in drug discovery. While challenges in reproducibility remain, a systematic approach grounded in a deep understanding of reaction mechanisms and a critical evaluation of experimental parameters can pave the way for robust and scalable synthetic routes. This guide has provided a comparative analysis of key strategies for the synthesis of spiro[3.3]heptane and spiro[4.5]decane cores, highlighting the causal factors that govern their success and reproducibility. By carefully selecting the synthetic strategy and paying meticulous attention to experimental detail, researchers can confidently navigate the complexities of spirocycle synthesis and unlock the full potential of these fascinating three-dimensional structures in the quest for new medicines.
References
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Moshnenko, N., Kazantsev, A., Chupakhin, E., Bakulina, O., & Dar'in, D. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]
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Safety Operating Guide
Navigating the Disposal of Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate: A Guide for Laboratory Professionals
For the diligent researcher engaged in the intricate world of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks governing chemical waste management.
Understanding the Compound: Hazard Profile and Regulatory Context
This compound, while not extensively characterized in publicly available safety data sheets, belongs to a class of compounds—nitrogen-containing heterocyclic compounds with a carbamate group—that necessitates careful handling and disposal. Structurally similar compounds are known to be skin and eye irritants and may cause respiratory irritation[1][2][3][4]. Therefore, it is prudent to handle this compound with the appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Crucially, the presence of the carbamate functional group places this compound under the purview of the U.S. Environmental Protection Agency's (EPA) regulations for hazardous waste. The EPA, under the Resource Conservation and Recovery Act (RCRA), has established specific treatment standards and land disposal restrictions for carbamate wastes due to their potential toxicity[5][6][7]. These regulations are designed to minimize risks to human health and the environment[6].
Core Principles of Disposal: A Self-Validating System
The proper disposal of any chemical waste is a systematic process designed to prevent accidental exposure and environmental contamination. The following protocol is designed as a self-validating system, where each step logically follows from the principles of chemical safety and regulatory compliance.
Table 1: Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste (Carbamate Waste) | Due to the carbamate functional group and potential irritant properties. |
| Container | Designated, compatible, and properly labeled hazardous waste container. | To prevent reactions with the container material and ensure clear identification of the contents. |
| Segregation | Segregate from incompatible waste streams (e.g., strong acids, bases, and oxidizers). | To prevent dangerous chemical reactions within the waste container. |
| Disposal Method | Licensed hazardous waste disposal service. | To ensure compliance with EPA regulations for carbamate waste treatment and disposal. |
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the disposal of this compound.
-
Personal Protective Equipment (PPE) Confirmation: Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety glasses or goggles, and a fully buttoned lab coat.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes neat compound, contaminated labware (e.g., weighing boats, spatulas), and solutions.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified. In general, it is best practice to collect different types of chemical waste in separate containers[8][9].
-
-
Container Selection and Labeling:
-
Select a waste container that is in good condition and compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must be clearly labeled as "Hazardous Waste"[8]. The label must also include the full chemical name: "this compound," and an approximate concentration or quantity. Do not use abbreviations or chemical formulas[8].
-
-
Waste Accumulation:
-
For solid waste (e.g., contaminated filter paper, gloves), place it directly into the designated solid hazardous waste container.
-
For liquid waste (e.g., reaction mixtures, washings), carefully pour it into the designated liquid hazardous waste container using a funnel. Do not leave the funnel in the container[8].
-
Keep the waste container closed at all times except when adding waste[8][9]. This prevents the release of any potential vapors and reduces the risk of spills.
-
Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation[8][10].
-
-
Arranging for Disposal:
-
Once the waste container is nearly full (no more than 90% capacity to allow for expansion) or has been accumulating for a set period (as per your institution's policy, often not exceeding one year), arrange for its disposal[9][10].
-
Contact your institution's Environmental Health & Safety (EH&S) department or the designated chemical waste management office to schedule a pickup[8]. They will have established procedures for the collection and disposal of hazardous waste in compliance with all relevant regulations.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from waste generation to final disposal.
Figure 1. Disposal Workflow for this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of a safe and ethical research environment. By adhering to this detailed disposal protocol for this compound, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship and regulatory compliance. Always consult your institution's specific waste management guidelines and your EH&S department for any additional requirements.
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A Senior Application Scientist's Guide to Handling Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, field-tested protocols for the safe handling of Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate, a spirocyclic compound valuable in synthetic chemistry.[1] While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, a conservative safety strategy can be formulated by analyzing structurally analogous compounds. This protocol is designed to be a self-validating system, ensuring that every step prioritizes the well-being of laboratory personnel.
Hazard Analysis: An Evidence-Based Assessment
The primary hazards associated with this compound are inferred from data on similar spirocyclic structures containing amine and lactam functionalities. The core structure, rather than the tert-butyloxycarbonyl (Boc) protecting group, dictates its primary reactive and irritant properties.
Data from analogous compounds suggest that this molecule should be treated as, at minimum, an irritant to the skin, eyes, and respiratory system.
| Hazard Classification | Associated Risks | Authoritative Source |
| Skin Irritation | Causes skin irritation (H315) | PubChem[2][3] |
| Eye Irritation/Damage | Causes serious eye irritation or damage (H319/H318) | PubChem[2][3] |
| Respiratory Irritation | May cause respiratory tract irritation (H335) | PubChem[2][3] |
The causality for these hazards lies in the amine functionalities which can be basic and reactive, and the overall polarity of the molecule.[4] As it is likely a solid or powder, the primary route of exposure is through inhalation of airborne particles and direct contact with skin or eyes.[5][6]
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to establish a barrier between the researcher and the chemical. The selection of PPE must be based on the potential routes of exposure identified above.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound in its solid form must be conducted inside a certified chemical fume hood.[6][7] This is the most critical step in preventing respiratory exposure to fine powders.[5]
Essential PPE Ensemble
| Body Part | Required PPE | Rationale & Standard Operating Procedure |
| Eyes & Face | Chemical safety goggles with side shields (ANSI Z87.1 rated) | Protects against accidental splashes and airborne particulates.[8][9] For operations with a higher risk of splashing (e.g., handling >10g or vigorous mixing), a full-face shield must be worn over the safety goggles.[10] |
| Hands | Chemical-resistant nitrile gloves | Provides a direct barrier against skin contact.[9] Always inspect gloves for tears or punctures before use. Use the proper technique for glove removal to avoid contaminating your skin. Wash hands thoroughly after handling, even if gloves were worn.[11] |
| Body | Long-sleeved laboratory coat | Protects skin and personal clothing from minor spills and contamination.[8] Ensure the lab coat is fully buttoned. |
| Feet | Closed-toe, liquid-resistant shoes | Protects feet from spills. Perforated shoes or sandals are strictly prohibited in the laboratory.[9][12] |
Operational & Handling Workflow
Adherence to a systematic workflow minimizes the risk of exposure and cross-contamination.
Step-by-Step Handling Protocol
-
Preparation:
-
Weighing the Compound:
-
Perform all weighing operations inside the fume hood to contain any dust.[6] An enclosed balance can help mitigate air current fluctuations.[5]
-
Keep the stock container closed as much as possible.[5]
-
Use a weigh boat or creased weighing paper to handle the powder. Avoid spilling the material.
-
Close the primary container tightly immediately after dispensing.
-
-
Transfer and Dissolution:
-
When adding the solid to a solvent, do so slowly to prevent splashing.
-
If a solution is prepared, ensure the container is clearly labeled with the chemical name, concentration, solvent, and appropriate hazard warnings.[13]
-
-
Post-Handling Decontamination:
-
Carefully wipe down the designated work area, spatula, and any other contaminated surfaces with an appropriate solvent.
-
Dispose of all contaminated disposable materials (bench paper, weigh boats, gloves) in the designated solid hazardous waste container.[14]
-
Properly doff PPE, removing gloves last, to prevent cross-contamination.
-
Wash hands thoroughly with soap and water.[12]
-
Workflow Visualization
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Safe Handling Workflow for this compound.
Emergency & Disposal Plans
Spill Response
-
Minor Spill (Solid): If a small amount of powder is spilled inside the fume hood, do not dry sweep. Gently cover with a paper towel dampened with water to prevent the powder from becoming airborne. Then, use a chemical spill kit to clean the area. Place all cleanup materials in a sealed bag for hazardous waste disposal.
-
Major Spill: In the event of a large spill, evacuate the immediate area and alert laboratory personnel and the institutional safety officer.[11][15]
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[12]
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for a minimum of 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]
Waste Disposal
Chemical waste is a regulated responsibility. Under no circumstances should this compound or its solutions be disposed of down the drain.[7][9]
-
Solid Waste: All contaminated disposables, including gloves, weigh boats, and bench paper, must be placed in a clearly labeled, sealed container for "Solid Chemical Waste."[14]
-
Liquid Waste: All solutions containing the compound must be collected in a designated "Non-Halogenated Organic Liquid Waste" container.[7][9] Ensure containers are properly labeled and stored in a secondary containment vessel.[13]
-
Follow all institutional and local regulations for hazardous waste disposal.[9]
References
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- Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate.
- Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley.
- WORKING SAFELY WITH TOXIC POWDERS. Duke University Safety Office.
- tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate.
- Safe Handling Practices for Labor
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Princeton University Environmental Health and Safety.
- Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health & Human Services.
- Personal Protective Equipment. U.S. Environmental Protection Agency.
- How to Promote Lab Safety When Working with Chemicals?. Lab Pro Inc.
- SCHÖNOX® EP DRAIN Part B Safety D
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
